molecular formula C13H20N2O B190010 (4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS No. 112925-36-7

(4-Benzyl-1,4-oxazepan-2-yl)methanamine

カタログ番号: B190010
CAS番号: 112925-36-7
分子量: 220.31 g/mol
InChIキー: XUZFLQOWHVNBQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4-benzyl-1,4-oxazepan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZFLQOWHVNBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112925-36-7
Record name 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to (4-Benzyl-1,4-oxazepan-2-yl)methanamine: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecule (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its molecular architecture, propose a detailed synthetic pathway, outline robust characterization methodologies, and explore its promising applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of substituents, making it an attractive core for designing molecules that can effectively interact with biological targets. Derivatives of 1,4-oxazepane have shown a wide range of biological activities, including acting as dopamine D4 receptor ligands and monoamine reuptake inhibitors.[1] The title compound, this compound, incorporates this key heterocyclic motif with additional pharmacophoric features—a benzyl group and a primary aminomethyl substituent—that suggest its potential as a modulator of neurological pathways.

Molecular Structure and Physicochemical Properties

The core of this compound is the 1,4-oxazepane ring. A benzyl group is attached to the nitrogen at position 4, and a methanamine group is appended to the carbon at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂OCalculated
Molecular Weight 220.31 g/mol Calculated
Topological Polar Surface Area (TPSA) 38.3 ŲCalculated
logP (octanol-water partition coefficient) 1.8Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 3Calculated

The presence of a basic nitrogen in the ring and a primary amine allows for salt formation, which can be advantageous for pharmaceutical formulations. The benzyl group introduces aromaticity and lipophilicity, which can influence the molecule's interaction with protein targets and its pharmacokinetic properties.

Retrosynthesis Target This compound Intermediate1 N-Benzyl-2-(hydroxymethyl)-1,4-oxazepane Target->Intermediate1 Azide formation and reduction Intermediate2 2-(Hydroxymethyl)-1,4-oxazepane Intermediate1->Intermediate2 N-Benzylation StartingMaterial1 Commercially available amino alcohol Intermediate2->StartingMaterial1 Intramolecular cyclization StartingMaterial2 Protected glycidol derivative Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)(2-oxiranylmethyl)carbamate

  • To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain Boc-protected aminoethanol.

  • To a solution of the Boc-protected aminoethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes, then add epichlorohydrin (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as THF.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the cyclized product.

Step 3: N-Benzylation

  • To a solution of the product from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Conversion of the Hydroxymethyl Group to an Aminomethyl Group

  • To a solution of the N-benzylated intermediate (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).

  • Stir the reaction for 2 hours, then wash with water and brine.

  • Dry the organic layer and concentrate to obtain the mesylated intermediate.

  • Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction, add water, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the azido intermediate.

  • Dissolve the azido intermediate in THF/water and add triphenylphosphine (1.5 eq).

  • Stir the reaction at room temperature for 12 hours (Staudinger reaction) to yield the desired this compound.

  • Purify the final product by column chromatography or crystallization.

Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted δC (ppm)Predicted δH (ppm) (Multiplicity)
Oxazepane Ring
C2~75~3.8 (m)
C3~50~3.0-3.2 (m)
C5~60~3.9-4.1 (m)
C6~55~2.7-2.9 (m)
C7~58~2.5-2.7 (m)
Benzyl Group
CH₂~60~3.6 (s)
Aromatic C~127-138~7.2-7.4 (m)
Methanamine Group
CH₂~45~2.8 (m)
NH₂-~1.5 (br s)

Note: Predicted chemical shifts are based on analogous structures and may vary. [2] Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221.16.

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) would be essential.

2D_NMR_Workflow cluster_purification Purification cluster_nmr NMR Analysis Purified_Compound Purified this compound Sample_Prep Sample Preparation (CDCl₃ or DMSO-d₆) Purified_Compound->Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Analysis Spectral Analysis and Structure Elucidation TwoD_NMR->Data_Analysis

Caption: Workflow for the structural elucidation of the target compound by NMR.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a therapeutic agent, particularly in the area of neuroscience.

Monoamine Reuptake Inhibition

The 1,4-oxazepane core is present in compounds designed as monoamine reuptake inhibitors. [3]These inhibitors increase the synaptic levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, and are used in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). [3]The benzyl and aminomethyl groups of the title compound could confer affinity and selectivity for monoamine transporters.

Dopamine Receptor Ligands

Derivatives of 1,4-oxazepane have also been investigated as selective ligands for the dopamine D4 receptor. [1]The D4 receptor is a target for the development of atypical antipsychotics with a reduced risk of extrapyramidal side effects. The specific substitution pattern of this compound may provide a unique pharmacological profile at this and other dopamine receptor subtypes.

Conclusion

This compound is a fascinating molecule with a promising chemical structure for applications in drug discovery. While its synthesis and biological activity are not yet extensively documented, this guide has provided a comprehensive framework for its preparation, characterization, and potential therapeutic applications. The proposed synthetic route offers a clear path for its creation in the laboratory, and the outlined characterization methods will be crucial for verifying its structure. Further investigation into the pharmacological properties of this compound is warranted and could lead to the development of novel therapeutics for neurological and psychiatric disorders.

References

  • Title: 1,4-oxazepane derivatives. Source: Google Patents, WO2012046882A1.
  • Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: PubMed. URL: [Link]

Sources

(4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Benzyl-1,4-oxazepan-2-yl)methanamine: A Privileged Scaffold in CNS Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate, and the broader 1,4-oxazepane scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of novel heterocyclic compounds for central nervous system (CNS) targets.

Part 1: Core Compound Identification and Properties

This compound serves as a crucial building block in medicinal chemistry. Its identity and physicochemical properties are summarized below.

IdentifierValue
CAS Number 112925-36-7[1][2]
IUPAC Name This compound
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]
MDL Number MFCD11108419[1]
Predicted Boiling Point 331.3 ± 27.0 °C[1]
Predicted Density 1.052 ± 0.06 g/cm³[1]
Recommended Storage Room temperature, protected from light, under an inert atmosphere[1]

Part 2: The 1,4-Oxazepane Scaffold: A Foundation for Innovation

The seven-membered 1,4-oxazepane ring system is a "privileged scaffold" in modern medicinal chemistry.[3] Its inherent three-dimensionality and conformational flexibility allow it to effectively interact with a wide range of biological targets, particularly within the complex environment of the central nervous system.[3] Unlike more common six-membered rings like morpholines, the seven-membered oxazepane structure provides access to a distinct and less-explored chemical space, offering new opportunities for designing selective and potent therapeutic agents.[4][5] The stability of the ether and amine functionalities within the 1,4-oxazepane system makes it a robust framework for drug design.[6]

Drug_Discovery_Workflow cluster_apps Potential Treatments Scaffold This compound (Core Scaffold) Intermediates Synthesis of Biologically Active Intermediates Scaffold->Intermediates  Chemical Synthesis Targets Modulation of CNS Targets Intermediates->Targets  Structure-Activity  Relationship (SAR) Diseases Therapeutic Applications Targets->Diseases Depression Depression Diseases->Depression Anxiety Anxiety Diseases->Anxiety Schizophrenia Schizophrenia Diseases->Schizophrenia

Caption: Drug discovery workflow for 1,4-oxazepane derivatives.

Part 4: Synthetic Strategies and Methodologies

While the 1,4-oxazepane scaffold holds significant therapeutic potential, its exploration has been hampered by a lack of reliable and scalable synthetic routes. [4]However, recent advancements are providing more robust protocols for accessing this valuable heterocyclic system.

Key Synthetic Approaches

Several strategies have been developed to construct the 1,4-oxazepane core:

  • Classical Heterocyclization: This involves revisiting and optimizing traditional methods to improve yields and scalability, making it suitable for multigram synthesis. [4]2. Synthesis from N-Propargylamines: This modern approach offers high atom economy and shorter synthetic routes to the 1,4-oxazepane core, representing an efficient alternative to classical methods. [7]3. Polymer-Supported Synthesis: To access chiral derivatives, methods using polymer-supported homoserine have been developed, allowing for the creation of 1,4-oxazepane-5-carboxylic acids with defined stereocenters. [8][9]4. Brønsted Acid-Catalyzed Intramolecular Etherification: A straightforward and efficient strategy for creating diversely substituted 1,4-oxazepanes involves the cyclization of N-tethered bis-alcohols, which proceeds through a benzylic carbocation intermediate. [5]

Synthesis_Pathway Start N-Tethered Bis-Alcohols or other suitable precursors Reaction Key Cyclization Step (e.g., Intramolecular Etherification) Start->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Product Substituted 1,4-Oxazepane Core Intermediate->Product  Further Modification / Deprotection

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazepane Scaffold in Modern Drug Discovery

The seven-membered heterocyclic oxazepane ring system represents a "privileged scaffold" in medicinal chemistry. Occupying a unique chemical space between the well-explored morpholine and azepane structures, oxazepanes offer a flexible, three-dimensional framework that is increasingly utilized in the design of novel therapeutics.[1] Their derivatives have shown promise as enzyme inhibitors, receptor ligands, and potential treatments for a range of diseases, from cancer to neurological disorders.[2][3][4]

However, the therapeutic success of any compound built on this scaffold is not determined by its biological activity alone. It is intrinsically governed by a suite of physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME). This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these critical properties for substituted oxazepanes. We will move beyond mere definitions to explain the causality behind experimental choices, provide validated protocols, and synthesize structure-property relationships to empower the rational design of superior drug candidates.

Core Physicochemical Considerations: An Interplay of Properties

The journey of a drug molecule from administration to its biological target is a complex obstacle course defined by its physical and chemical nature. For oxazepane derivatives, the key to navigating this course lies in the careful tuning of several interconnected properties through strategic substitution. The following diagram illustrates the critical relationship between these core physicochemical parameters and their ultimate impact on a compound's viability.

properties_interplay cluster_core Core Physicochemical Properties cluster_outcome Pharmacokinetic Outcomes LogP Lipophilicity (LogP / LogD) Perm Membrane Permeability LogP->Perm Influences Sol Aqueous Solubility Bio Bioavailability Sol->Bio Prerequisite for pKa Ionization State (pKa) pKa->Sol Affects pKa->Perm Affects Stab Chemical & Metabolic Stability Stab->Bio Determines Active Duration Clear Clearance Rate Stab->Clear Inversely Correlates with Perm->Bio Dist Distribution (Target & Off-Target) Bio->Dist

Caption: Interplay of core physicochemical properties and their influence on pharmacokinetic outcomes.

Chemical Stability: The Achilles' Heel of the Oxazepane Ring

While robust, the oxazepane scaffold contains inherent structural features that can be susceptible to degradation, particularly under specific pH conditions. Understanding these liabilities is paramount for developing stable formulations and predicting in vivo behavior.

Mechanism of Acid-Catalyzed Hydrolysis

The 1,4-oxazepane system contains an ether linkage that is vulnerable to cleavage under strong acidic conditions, such as those found in the stomach.[5][6] This degradation pathway proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to ring opening. This is a critical consideration for orally administered drug candidates.

workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Screening cluster_decision Decision & Iteration Synth Synthesis of Substituted Oxazepane Purify Purification (e.g., Chromatography) Synth->Purify Confirm Structural Confirmation (NMR, MS, FTIR) Purify->Confirm Sol Aqueous Solubility Assessment Confirm->Sol LogP Lipophilicity (LogP/D) Determination Confirm->LogP Stab Chemical Stability (Forced Degradation) Confirm->Stab MetStab Metabolic Stability (Microsomes, Hepatocytes) Sol->MetStab Perm Permeability (e.g., PAMPA, Caco-2) Sol->Perm LogP->MetStab LogP->Perm Stab->MetStab Stab->Perm SAR Analyze Data & Establish SAR MetStab->SAR Perm->SAR Next Advance to In Vivo PK Studies SAR->Next Favorable Profile Redesign Iterative Redesign & Resynthesis SAR->Redesign Unfavorable Profile Redesign->Synth New Analogs

Caption: A generalized workflow for the synthesis and physicochemical characterization of novel oxazepane derivatives.

The synthesis of substituted oxazepanes can be achieved through various routes, including cycloaddition reactions, ring-expansions, or the functionalization of a pre-formed heterocyclic core. [7][8][9]Following synthesis, rigorous purification and structural confirmation using techniques like NMR, Mass Spectrometry, and FTIR are mandatory before proceeding to property evaluation. [10]

References

  • Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: Google Cloud Search URL
  • Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC - NIH Source: National Institutes of Health URL
  • Title: Structure-Activity Relationship of 7-Oxoazepane-2-Carboxylates as Gamma-Secretase Inhibitors: A Comparative Guide Source: BenchChem URL
  • Title: The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals Source: BenchChem URL
  • Title: Synthesis of substituted benzo[b]o[11][7]xazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ChemRxiv URL
  • Title: Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e]o[11][7]xazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro Source: MDPI URL:

  • Title: A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems Source: BenchChem URL
  • Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL
  • Title: MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS Source: RASĀYAN Journal of Chemistry URL
  • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthesis of analogs of (1,4)
  • Title: Design and characterization of oxazepine new drivaives Source: ScienceScholar URL
  • Title: Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF)
  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.
  • Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Institutes of Health URL
  • Title: Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases Source: ResearchGate URL
  • Title: Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines Source: Indian Journal of Chemistry URL
  • Title: 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity Source: European Journal of Modern Medicine and Practice URL
  • Title: Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of Source: Google Cloud Search URL
  • Title: structure-activity relationship (SAR)
  • Title: Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)
  • Title: Stability issues of 1,4-Oxazepane derivatives in solution Source: BenchChem URL
  • Title: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane Source: National Institutes of Health URL
  • Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Source: ResearchGate URL
  • Title: Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine Source: ResearchGate URL
  • Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: MDPI URL

Sources

An In-depth Technical Guide to the Stereochemistry of (4-Benzyl-1,4-oxazepan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spatial arrangement of atoms within a drug molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the stereochemistry of (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate for compounds targeting the central nervous system, understanding and controlling its stereochemical attributes is paramount for the development of safe and efficacious therapeutics.[1][2] This document delineates the fundamental stereochemical features of the molecule, presents robust methodologies for the separation and analysis of its stereoisomers, and discusses the definitive assignment of absolute configuration. The protocols and insights herein are curated for researchers, chemists, and drug development professionals dedicated to advancing chiral molecules from discovery to clinical application.

The Imperative of Chirality in Drug Development

In pharmaceutical sciences, it is a well-established principle that the majority of drugs are chiral, with estimates suggesting that 56% of all drugs in use fit this description.[3] Stereoisomers, molecules with the same atomic connectivity but different three-dimensional arrangements, can exhibit profoundly different biological activities.[3] Enantiomers, which are non-superimposable mirror images, often interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable or toxic effects (the distomer).[3]

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as dopamine D4 receptor ligands and potential applications for treating neuropsychiatric disorders.[4][5][6] For this compound, the stereochemistry is not merely an academic curiosity but a critical quality attribute that dictates its potential as a drug candidate or intermediate. Therefore, rigorous stereochemical control and characterization are non-negotiable aspects of its development.

Stereochemical Analysis of the Core Structure

This compound possesses a single stereogenic center at the C2 position of the 1,4-oxazepane ring. The presence of four different substituents (the ring oxygen, the ring nitrogen, the methanamine group, and a hydrogen atom) at this carbon atom gives rise to a pair of enantiomers:

  • (R)-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

  • (S)-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

The nitrogen atom at the N4 position is attached to three different groups (the benzyl group, C3, and C5 of the ring) and has a lone pair. While this could theoretically constitute a second chiral center, the energy barrier for nitrogen inversion in such seven-membered rings is typically low, leading to rapid racemization at room temperature. Consequently, for practical purposes, N4 is not considered a stable stereocenter, and the molecule is treated as possessing a single chiral carbon.

Caption: The (R) and (S) enantiomers of this compound.

Stereoisomer Resolution: A Protocol for Chiral Preparative HPLC

While stereoselective synthesis offers an elegant route to single enantiomers, the resolution of a racemic mixture often provides a more pragmatic and scalable approach, particularly during early-stage development.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for both analytical and preparative-scale separation of enantiomers.[8][9][10]

The following protocol is a self-validating system for the resolution of racemic this compound. The causality behind the choice of a polysaccharide-based chiral stationary phase (CSP) lies in its broad applicability for resolving primary amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are essential for creating the transient diastereomeric complexes that enable separation.[8]

Experimental Protocol: Chiral Preparative HPLC
  • Column Selection and Conditioning:

    • Column: Chiralpak® AD-H or equivalent amylose-based CSP (e.g., 20 x 250 mm, 5 µm particle size).

    • Rationale: Amylose tris(3,5-dimethylphenylcarbamate) CSPs are highly effective for resolving a wide range of chiral compounds, including those with primary amine functionalities.

    • Conditioning: Equilibrate the column with the mobile phase at the designated flow rate for at least 60 minutes or until a stable baseline is achieved.

  • Mobile Phase Optimization (Analytical Scale First):

    • Initial Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: The non-polar alkane (Hexane) and polar alcohol (Isopropanol) mixture modulates solute retention. DEA is a crucial basic modifier that improves peak shape and resolution by minimizing secondary ionic interactions between the basic analyte and residual silanols on the silica support.

    • Optimization: Adjust the ratio of Hexane to Isopropanol to achieve a resolution factor (Rs) > 1.5 and a suitable retention time (typically k' between 2 and 10).

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 5-10 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Preparative Chromatography Conditions:

    • Flow Rate: 18-20 mL/min (for a 20 mm ID column).

    • Injection Volume: 1-2 mL, depending on the loading capacity determined during method development.

    • Detection: UV at 254 nm.

    • Fraction Collection: Collect the eluting enantiomers in separate fractions based on the UV chromatogram.

  • Post-Run Processing:

    • Combine the fractions corresponding to each pure enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Determine the enantiomeric excess (e.e.) of each isolated fraction using the analytical version of the HPLC method.

Data Presentation: Expected Chromatographic Data
ParameterEnantiomer 1Enantiomer 2
Retention Time (t R )~12.5 min~15.8 min
Tailing Factor (T f )1.11.2
Selectivity (α)\multicolumn{2}{c}{1.35}
Resolution (R s )\multicolumn{2}{c}{2.1}
Enantiomeric Excess (e.e.)>99%>99%

Definitive Stereochemical Assignment

Once the enantiomers are isolated, their absolute configuration ((R) or (S)) must be unambiguously determined. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.

Caption: Workflow for the separation and stereochemical assignment of enantiomers.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12]

Protocol Outline:

  • Crystallization: Grow single crystals of one of the purified enantiomers (or a salt thereof, e.g., hydrochloride or tartrate salt). This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Cu-Kα radiation. The use of copper radiation is often crucial for molecules composed of light atoms (C, H, N, O) to produce a significant anomalous scattering effect, which is necessary for determining the absolute configuration.[13]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[11]

NMR Spectroscopy with Chiral Derivatizing Agents

When suitable crystals cannot be obtained, NMR spectroscopy offers a powerful alternative.[14][15] By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their differentiation. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA for primary amines.[16]

Protocol Outline:

  • Derivatization: React separate aliquots of the purified (R)- and (S)-MTPA-Cl with the isolated enantiomer of this compound to form the corresponding Mosher's amides.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric amides.

  • Data Interpretation: The chemical shifts of protons (or fluorine atoms) near the newly formed stereocenter will differ between the two diastereomers. By systematically comparing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on established conformational models of Mosher's amides.[16]

Caption: Formation of diastereomers for NMR-based configuration assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy

For confirming relative stereochemistry, particularly in rigid cyclic systems, 2D NMR techniques like NOESY are invaluable. NOE correlations identify protons that are close in space (<5 Å), providing crucial insights into the molecule's conformation and the relative orientation of substituents. For a 1,4-oxazepane ring, NOE data can help establish the pseudo-axial or pseudo-equatorial nature of the substituent at C2, which is fundamental to its stereochemical description.[14][17]

Conclusion

The stereochemistry of this compound is defined by a single chiral center at the C2 position, giving rise to (R) and (S) enantiomers. The control and analysis of this chirality are critical for its application in drug development. This guide has provided a framework and detailed protocols for the stereochemical investigation of this molecule, from the preparative resolution of its enantiomers by chiral HPLC to the definitive assignment of its absolute configuration using X-ray crystallography and NMR spectroscopy. By adhering to these rigorous, self-validating methodologies, researchers can ensure the stereochemical integrity of their compounds, a foundational requirement for developing novel, safe, and effective therapeutics.

References

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The Untapped Therapeutic Potential of Benzyl-Oxazepane Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazepane core, a seven-membered heterocyclic scaffold, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific, yet underexplored, class of these compounds: benzyl-oxazepane derivatives. While direct research on this specific chemical family is nascent, a comprehensive analysis of the bioactivities of the parent oxazepane scaffold, combined with the known pharmacological contributions of the benzyl moiety, allows for a reasoned projection of their potential. This whitepaper will elucidate the known biological landscape of oxazepanes, detail the synthetic strategies for their derivatization, and present robust experimental protocols for the evaluation of their predicted anticancer, antimicrobial, and neurological activities. We will conclude with a forward-looking perspective on the structure-activity relationships that could guide the rational design of novel benzyl-oxazepane drug candidates.

The Oxazepane Scaffold: A Foundation of Diverse Bioactivity

The seven-membered oxazepane ring is a versatile template for the development of novel therapeutics.[2] Its inherent three-dimensionality and the presence of heteroatoms provide multiple points for chemical modification, leading to a broad range of pharmacological profiles.[1] Extensive research into various oxazepane derivatives has revealed significant potential in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of oxazepine derivatives against various cancer cell lines.[1] For instance, certain benzo[f][3][4]oxazepine derivatives have been shown to induce apoptosis in leukemia (K-562) and breast cancer (T-47D) cell lines, demonstrating selectivity for cancer cells over normal fibroblasts. The proposed mechanism involves the activation of caspase-3 and Bax, alongside the downregulation of Bcl2, leading to programmed cell death. Further research has identified that some oxazepane-related compounds can inhibit tubulin assembly, arresting the cell cycle in the G2/M phase at nanomolar concentrations.

Antimicrobial Activity

The oxazepane nucleus is a promising scaffold for the development of new antimicrobial agents.[5] Derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[6] The mode of action is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The Kirby-Bauer disc diffusion method is a commonly employed technique for the initial screening of the antimicrobial efficacy of these compounds.

Neurological and CNS Activity

The neuropharmacological landscape of oxazepane derivatives is another area of active investigation. Certain compounds have shown potential as anxiolytics, anticonvulsants, and neuroprotective agents.[1][7] The structural similarity of the oxazepane ring to some endogenous neuromodulators suggests that these compounds may interact with various receptors and ion channels in the central nervous system. Behavioral assays in animal models are crucial for evaluating the potential anxiolytic and neuroprotective effects of novel derivatives.[8][9]

The Benzyl Moiety: A Key Pharmacophore in Drug Design

The benzyl group is a frequently utilized pharmacophore in medicinal chemistry, known for its ability to modulate the biological activity and physicochemical properties of a parent molecule.[10][11] Its introduction can influence lipophilicity, which affects cell membrane permeability and bioavailability. Furthermore, the aromatic ring of the benzyl group can engage in crucial π-stacking interactions with biological targets, enhancing binding affinity.[3] In the context of anticancer drug design, benzyl derivatives have shown significant cytotoxic effects against various cancer cell lines.[12]

Benzyl-Oxazepane Derivatives: A Frontier of Therapeutic Potential

While direct experimental data on the biological activity of benzyl-oxazepane compounds is limited, a synergistic effect between the oxazepane scaffold and the benzyl moiety can be hypothesized. The combination of the diverse bioactivity of the oxazepane core with the pharmacological contributions of the benzyl group presents a compelling case for their investigation as novel therapeutic agents.

Predicted Anticancer Activity

It is postulated that benzyl-oxazepane derivatives will exhibit potent anticancer activity. The oxazepane core could serve as a rigid scaffold to orient the benzyl group for optimal interaction with the binding sites of anticancer targets, such as tubulin or key apoptotic proteins. The benzyl moiety, in turn, could enhance the cytotoxicity of the compound through its own intrinsic anticancer properties.

Predicted Antimicrobial Activity

The addition of a benzyl group to the oxazepane scaffold is likely to enhance its antimicrobial properties. The increased lipophilicity imparted by the benzyl group could facilitate the transport of the molecule across bacterial cell membranes, leading to higher intracellular concentrations and improved efficacy.

Predicted Neurological Activity

Given the known CNS activity of some oxazepane derivatives, the introduction of a benzyl group could modulate their neuropharmacological profile. The benzyl moiety may influence the ability of these compounds to cross the blood-brain barrier and could alter their binding affinity for specific neurological targets.

Synthetic Strategies and Experimental Protocols

The synthesis of benzyl-oxazepane derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reaction of a suitable N-benzylated amino alcohol with a cyclic anhydride or a dicarboxylic acid derivative to form the oxazepane ring.

Diagram 1: General Synthetic Pathway for Benzyl-Oxazepane Derivatives

Synthetic Pathway General Synthetic Route to Benzyl-Oxazepanes A N-Benzylated Amino Alcohol C Cyclization Reaction (e.g., condensation) A->C B Cyclic Anhydride / Dicarboxylic Acid Derivative B->C D Benzyl-Oxazepane Derivative C->D

Caption: A generalized workflow for the synthesis of benzyl-oxazepane compounds.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the synthesized benzyl-oxazepane compounds in DMSO to prepare stock solutions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in a solubilization solution and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Diagram 2: Workflow for Anticancer Activity Screening

Anticancer Screening Workflow In Vitro Cytotoxicity Testing A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with Benzyl-Oxazepane Compounds B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: Step-by-step process for evaluating the in vitro anticancer potential.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Method)
  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the benzyl-oxazepane compounds.

  • Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.[14]

Table 1: Representative Data for Antimicrobial Activity

Compound Concentration (µ g/disc ) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Benzyl-Oxazepane 1 50 18 15
Benzyl-Oxazepane 2 50 22 19

| Ampicillin (Control) | 10 | 25 | 22 |

Experimental Protocol: Evaluation of Anxiolytic Activity (Elevated Plus Maze)
  • Animal Model: Use adult mice or rats as the animal model.

  • Compound Administration: Administer the benzyl-oxazepane compounds or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

  • Elevated Plus Maze Test: After a specific pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms.

  • Behavioral Recording: Record the time spent in the open arms and the number of entries into the open and closed arms for a period of 5-10 minutes.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Future Perspectives and Rational Drug Design

The exploration of benzyl-oxazepane compounds represents a promising avenue for the discovery of novel therapeutics. Future research should focus on the synthesis of a diverse library of these derivatives with systematic variations in the substitution pattern on both the benzyl ring and the oxazepane core. This will enable the elucidation of structure-activity relationships (SAR) and the identification of key structural features that govern their biological activity.[3]

Computational modeling and molecular docking studies can be employed to predict the binding modes of these compounds with their putative biological targets, thereby guiding the rational design of more potent and selective drug candidates.[15] The development of benzyl-oxazepane derivatives with optimized pharmacokinetic and pharmacodynamic properties holds the potential to address unmet medical needs in oncology, infectious diseases, and neurology.

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The Evolving Landscape of 1,4-Oxazepanes: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has steadily gained prominence in medicinal chemistry, offering a unique three-dimensional architecture that has proven effective in targeting a diverse range of biological entities.[1] Its inherent conformational flexibility allows for precise spatial positioning of pharmacophoric elements, leading to the development of potent and selective agents across multiple therapeutic areas. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-oxazepane analogs, offering insights into the design principles that govern their biological activity.

The 1,4-Oxazepane Core: A Privileged Scaffold

The strategic importance of the 1,4-oxazepane ring lies in its departure from the more commonly explored five- and six-membered heterocyclic systems. This larger ring system provides access to a broader chemical space and allows for the creation of molecules with distinct shapes and vectoral properties. This has been instrumental in achieving selectivity for challenging targets and overcoming liabilities associated with flatter, more rigid scaffolds.

Structure-Activity Relationship Insights Across Therapeutic Areas

The versatility of the 1,4-oxazepane core is evident in the breadth of its biological applications. The following sections dissect the SAR for key therapeutic targets, highlighting the critical structural modifications that drive potency and selectivity.

Central Nervous System (CNS) Agents: Targeting Dopamine and Serotonin Receptors

The CNS has been a particularly fruitful area for the application of 1,4-oxazepane chemistry, with notable successes in the development of ligands for dopamine and serotonin receptors.

The dopamine D4 receptor is a key target for the development of atypical antipsychotics with the potential for improved side-effect profiles.[1] SAR studies on 2,4-disubstituted 1,4-oxazepanes have revealed several key determinants for high affinity and selectivity.[2]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has highlighted the importance of specific structural features for dopamine D4 receptor affinity.[1] The key takeaways from these studies are:

  • The Role of the Benzene Rings: The regions around the two benzene ring systems are critical for affinity.

  • The p-Chlorobenzyl Group: This specific substituent has been identified as a significant contributor to binding.

  • The Aliphatic Amine: The amine within the 1,4-oxazepane ring plays a crucial role in receptor interaction.

  • Ring Size Matters: The larger 1,4-oxazepane ring, when compared to the smaller morpholine ring, appears to be important for optimal affinity.[1]

Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepane Analogs as Dopamine D4 Receptor Ligands

Compound IDR1 (Position 2)R2 (Position 4)Dopamine D4 Ki (nM)Dopamine D2 Ki (nM)Selectivity (D2/D4)
1a Phenylp-Chlorobenzyl1.2150125
1b 2-Methoxyphenylp-Chlorobenzyl0.8200250
1c PhenylBenzyl5.418033
1d PhenylH50.2>1000>20

Note: Data is illustrative and compiled from representative findings in the field.

Key SAR Insights:

  • Substitution at the 4-position of the oxazepane nitrogen with a bulky, lipophilic group such as a p-chlorobenzyl moiety is crucial for high D4 affinity.

  • Aromatic substituents at the 2-position of the oxazepane ring are well-tolerated, with some electronic modifications leading to enhanced affinity.

  • The selectivity for the D4 receptor over the D2 receptor is a key feature of these analogs, potentially leading to a reduction in extrapyramidal side effects.

A series of 1,4-benzoxazepine derivatives have been explored as selective 5-HT1A receptor agonists with potential neuroprotective effects.[3] One notable compound, Piclozotan, has demonstrated significant neuroprotective activity in preclinical models.[3]

Key SAR Observations:

  • The presence of a 3-chloro-1,4-benzoxazepin-5(4H)-one core is a common feature among active compounds.

  • A butyl linker connecting the benzoxazepine nitrogen to a tetrahydropyridinyl-pyridinyl moiety was found to be optimal for potent 5-HT1A receptor binding.

Anti-Inflammatory Agents: RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive target for inflammatory diseases.[1] Benzoxazepinones have emerged as highly selective RIPK1 inhibitors.[4][5] These inhibitors are notable for binding to an allosteric pocket in an inactive conformation of the kinase, a feature that contributes to their remarkable selectivity.[3]

Table 2: SAR of Benzoxazepinone Analogs as RIPK1 Inhibitors

Compound IDR1R2RIPK1 IC50 (nM)
GSK'481 H2,6-difluorophenyl10
Analog 2a F2,6-difluorophenyl5
Analog 2b H2-fluorophenyl50
Analog 2c HPhenyl>1000

Note: Data is illustrative and based on findings from GSK and subsequent studies.[4]

Key SAR Insights:

  • The benzoxazepinone scaffold is essential for binding to the allosteric pocket of RIPK1.

  • Substitution on the pendant phenyl ring is critical for potency, with a 2,6-difluoro substitution pattern being highly favorable.

  • Modifications to the benzoxazepinone core can impact activity, with small electron-withdrawing groups sometimes leading to improved potency.

Anti-Infective Agents: Antifungal Activity

The 1,4-oxazepane scaffold has been successfully incorporated into antifungal agents. Sordarin analogs containing a 1,4-oxazepane moiety have been shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[1]

Key SAR Findings:

  • N-substituents on the oxazepane ring significantly influence antifungal activity.

  • An N-(2-methylpropenyl) derivative exhibited potent in vitro activity against Candida albicans.[6]

Oncology: Inducers of Acute Myeloid Leukemia (AML) Cell Differentiation

A series of 1,5-dihydrobenzo[e][1][7]oxazepin-2(3H)-ones have been identified as inducers of differentiation in AML cells, offering a potential therapeutic strategy beyond conventional chemotherapy.[7]

  • An isopropyl group at the N-1 position was found to be optimal for inducing differentiation.

  • Substitution at the 8-position of the aryl group is necessary for activity, with sulphonamide and carbamate groups demonstrating the highest potencies.

Experimental Protocols

General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol describes a general method for the synthesis of the 1,4-oxazepane core, which can then be further functionalized.

Step-by-Step Methodology:

  • Reductive Amination: React an appropriate amino alcohol with a suitable aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-substituted amino alcohol.

  • Cyclization: Intramolecular cyclization of the N-substituted amino alcohol is typically achieved under acidic conditions or via a Mitsunobu reaction to form the 1,4-oxazepane ring.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Dopamine D4 Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the SAR: Workflows and Pathways

SAR_Workflow cluster_synthesis Synthesis of 1,4-Oxazepane Analogs cluster_screening Biological Screening cluster_sar SAR Analysis Scaffold_Selection Select 1,4-Oxazepane Core Analog_Design Design Analogs (R1, R2, etc.) Scaffold_Selection->Analog_Design Chemical_Synthesis Synthesize Compound Library Analog_Design->Chemical_Synthesis Purification_Characterization Purify and Characterize Chemical_Synthesis->Purification_Characterization Primary_Assay Primary Target Assay (e.g., D4 Binding) Purification_Characterization->Primary_Assay Test Compounds Secondary_Assay Selectivity Assays (e.g., D2 Binding) Primary_Assay->Secondary_Assay Functional_Assay Functional Assays (e.g., cAMP) Secondary_Assay->Functional_Assay Data_Analysis Analyze Potency and Selectivity Data Functional_Assay->Data_Analysis Identify_Trends Identify Key Structural Features Data_Analysis->Identify_Trends Hypothesis_Generation Generate SAR Hypotheses Identify_Trends->Hypothesis_Generation Hypothesis_Generation->Analog_Design Iterative Design

Dopamine_Signaling D4_Ligand 1,4-Oxazepane D4 Antagonist D4R Dopamine D4 Receptor D4_Ligand->D4R Binds to D4_Ligand->D4R Blocks Dopamine Binding Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine Dopamine Dopamine->D4R Activates

Conclusion and Future Directions

The 1,4-oxazepane scaffold has proven to be a highly versatile and valuable core in modern drug discovery. The structure-activity relationships explored in this guide demonstrate the nuanced interplay between substitution patterns and biological activity across a range of therapeutic targets. Future research will likely focus on further exploiting the three-dimensional nature of this scaffold to achieve even greater selectivity and to tackle challenging biological targets that have been intractable with more traditional heterocyclic systems. The continued exploration of novel synthetic methodologies will also be crucial in expanding the accessible chemical space around the 1,4-oxazepane core, paving the way for the next generation of innovative therapeutics.

References

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. (URL: )
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed. (URL: [Link])

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][7]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - MDPI. (URL: [Link])

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. (URL: [Link])

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (URL: )
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. (URL: [Link])

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (URL: [Link])

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors - PubMed. (URL: [Link])

  • Investigating the SAR of RIPK1 inhibitors - Massachusetts Biotechnology Council. (URL: [Link])

  • 7-aryl 1,5-dihydro-benzo[e][1][7]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed. (URL: [Link])

  • Repurposing of the RIPK1-Selective Benzo[1][7]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PubMed. (URL: [Link])

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (URL: [Link])

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). (URL: [Link])

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (URL: [Link])

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Heterocyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocyles represent a cornerstone of modern medicinal chemistry, forming the core structural motif of a vast majority of approved pharmaceutical agents.[1][2][3] Their prevalence stems from their ability to present complex three-dimensional pharmacophores, engage in specific, high-affinity interactions with biological targets, and confer favorable pharmacokinetic properties.[4][5] This guide provides an in-depth technical overview of the contemporary strategies employed in the discovery and synthesis of novel heterocyclic amine scaffolds. We will move beyond rote recitation of protocols to explore the underlying scientific rationale, offering field-proven insights into experimental design, from initial computational modeling and fragment screening to the application of advanced synthetic platforms such as C-H activation, photoredox catalysis, and continuous flow chemistry. Our focus is on building a robust, self-validating workflow that accelerates the journey from a conceptual scaffold to a viable lead candidate.

Part 1: The Modern Discovery Engine: From Bits to Biology

The inception of a new drug discovery program no longer begins solely at the lab bench. A synergistic approach combining computational design with empirical screening methodologies is now the gold standard for identifying promising new heterocyclic amine scaffolds. This integrated strategy maximizes efficiency, reduces attrition rates, and expands the accessible chemical space.

In Silico Scaffold Design: Rationality Before Reactivity

Computational chemistry provides an indispensable toolkit for the rational design of novel scaffolds.[6] By leveraging structural information of a biological target, scientists can design molecules with a higher probability of potent and selective binding.

  • Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available, SBDD allows for the design of novel scaffolds that are complementary in shape and electrostatic potential to the binding site.[7] This approach was successfully used to rationally design six new chemical series of inhibitors for Toxoplasma gondii, leading to potent imidazopyrazine-based compounds.[7]

  • Quantitative Structure-Activity Relationship (QSAR): In the absence of a target structure, QSAR models can elucidate the relationships between the chemical properties of existing active compounds and their biological effects.[6] These models can then guide the design of new, more potent analogs.

Fragment-Based Ligand Discovery (FBLD): Building Blocks of Potency

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[8] The core principle is to screen libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but highly efficient binders.[8] These initial hits serve as starting points for synthetic elaboration into more potent, drug-like molecules.

The key advantage of FBLD is its exploration of chemical space. Because of their simplicity, fragment libraries can cover a wider range of chemical diversity with fewer compounds compared to HTS libraries. The process typically follows an iterative cycle of screening, structural analysis (via X-ray crystallography or NMR), and synthetic chemistry to "grow," "link," or "merge" fragments within the target's binding site.[9][10]

FBLD_Workflow cluster_Discovery Fragment Discovery cluster_Elaboration Lead Generation Lib Fragment Library (MW < 300 Da) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hit Validated Fragment Hit (High Ligand Efficiency) Screen->Hit Validation SBDD Structure-Guided Design (SBDD) Hit->SBDD Iterative Cycle Chem Synthetic Elaboration (Fragment Growing/Linking) SBDD->Chem Design Chem->Screen Re-screen Lead Potent Lead Compound Chem->Lead Optimization

Part 2: Advanced Synthetic Platforms for Scaffold Realization

Once a promising scaffold or series has been identified, the challenge shifts to its efficient, robust, and scalable synthesis. Traditional synthetic methods often suffer from harsh conditions, low yields, and limited functional group tolerance.[11][12] Modern synthetic organic chemistry has provided a suite of powerful tools that overcome these limitations, enabling the rapid construction of complex and diverse heterocyclic amine libraries.

Transition Metal-Catalyzed C–H Functionalization

Carbon-hydrogen (C–H) bond activation has revolutionized synthetic logic.[13] It allows for the direct conversion of ubiquitous C–H bonds into new C-C or C-heteroatom bonds, often obviating the need for pre-functionalized starting materials. This strategy is exceptionally powerful for modifying complex heterocyclic cores at late stages of a synthesis.

  • Causality: The driving force behind this methodology is the use of a transition metal catalyst (e.g., Rhodium, Palladium, Ruthenium) that can selectively insert into a specific C–H bond, often guided by a nearby directing group on the substrate.[14][15] This generates a metallacyclic intermediate that can then react with a coupling partner to form the desired product, regenerating the catalyst in the process.[13] This approach dramatically increases step-economy and allows for the construction of molecular complexity in a more convergent fashion.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild yet powerful platform for forging new bonds under exceptionally gentle conditions.[16][17] This technique uses a photocatalyst (often an Iridium or Ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[18][19]

  • Expertise in Action: A key application in our field is the α-functionalization of amines.[16] In a typical cycle, the excited photocatalyst oxidizes a tertiary amine to form a radical cation. A mild base can then deprotonate the α-carbon, generating an α-amino radical. This nucleophilic radical is a versatile intermediate that can be coupled with a wide range of electrophilic partners, a transformation that is difficult to achieve with traditional two-electron chemistry.[16][18]

// Nodes PC [label="PC", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="PC*", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; PC_red [label="PC•⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂N-CH₂R'", shape=box, style=rounded, fillcolor="#FFFFFF"]; Amine_rad_cat [label="[R₂N-CH₂R']•⁺", shape=box, style=rounded, fillcolor="#FFFFFF"]; Amino_rad [label="R₂N-CHR'•", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acceptor [label="E+", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product_rad [label="[R₂N-CHR'-E]•", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product [label="R₂N-CHR'-E", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PC -> PC_star [label="Visible\nLight (hν)", color="#FBBC05"]; PC_star -> PC_red [label="SET", color="#5F6368"]; Amine -> Amine_rad_cat [style=dashed, arrowhead=none]; PC_star -> Amine_rad_cat [label=" Amine Oxidation", style=invis]; // for positioning edge [dir=none, style=invis]; PC_star -> Amine; // for positioning edge [dir=forward, style=solid]; Amine_rad_cat -> Amino_rad [label="-H⁺", color="#5F6368"]; Amino_rad -> Product_rad [label="+ E⁺ (Acceptor)", color="#5F6368"]; PC_red -> PC [label="SET", color="#5F6368"]; Product_rad -> Product [style=dashed, arrowhead=none]; PC_red -> Product [label=" Reduction", style=invis]; // for positioning } /dot Caption: Generalized photoredox cycle for α-C-H functionalization of amines.

Continuous Flow Chemistry: The Smart Synthesis Factory

Flow chemistry represents a paradigm shift from traditional batch synthesis.[20][21] Reactions are performed by continuously pumping reagents through a network of tubes and reactors. This platform offers unique advantages over batch processing:

  • Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in situ in very small volumes.

  • Superior Control: Precise control over temperature, pressure, and residence time leads to cleaner reactions and higher yields.[20]

  • Rapid Optimization: Reaction parameters can be screened and optimized in a fraction of the time required in batch.

  • Scalability: Scaling up production is achieved by simply running the system for a longer duration, bypassing the challenges of re-optimizing batch reactors.

This technology is particularly well-suited for the synthesis of heterocyclic compounds, enabling transformations that are difficult or dangerous to perform at scale in traditional glassware.[22][23]

Multicomponent Reactions (MCRs): Building Complexity Efficiently

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials.[24] This approach is a cornerstone of diversity-oriented synthesis (DOS), as it allows for the rapid generation of diverse and complex molecular scaffolds from simple building blocks.[25][26]

  • Trustworthiness through Design: The success of an MCR relies on the careful orchestration of reactivity. By choosing reactants that undergo a selective and sequential cascade of reactions, complex heterocyclic systems can be assembled with remarkable efficiency and atom economy.[27] Combining MCRs with enabling technologies like microwave irradiation can further accelerate reaction times and improve yields.[12][27]

Part 3: A Self-Validating Experimental Workflow

A robust research program requires protocols that are not only effective but also reproducible and verifiable. Below is a representative protocol for a modern synthetic transformation, grounded in the principles discussed.

Protocol: Palladium-Catalyzed C-H Arylation of an Indole Scaffold

This protocol describes a self-validating system for the direct C2-arylation of an N-protected indole, a common core in medicinal chemistry.

Objective: To selectively couple an aryl bromide with the C2-position of 1-methylindole.

Materials:

  • 1-methylindole (Substrate)

  • 4-Bromoanisole (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂, Catalyst)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, Ligand Precursor)

  • Potassium Carbonate (K₂CO₃, Base)

  • Pivalic Acid (PivOH, Additive)

  • Toluene (Solvent, anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), IPr·HCl (4 mol%), and K₂CO₃ (2.5 equivalents).

  • Assembly: Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere is critical for catalytic turnover and prevents catalyst degradation.

  • Reagent Addition: Under a positive pressure of argon, add 1-methylindole (1.0 equivalent), 4-bromoanisole (1.2 equivalents), pivalic acid (30 mol%), and anhydrous toluene.

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 12-18 hours.

  • Monitoring & Validation: After cooling, take a small aliquot from the reaction mixture. Dilute with ethyl acetate and analyze by TLC and LC-MS. Validation Metric: The primary validation is the appearance of a new product spot by TLC and a mass peak corresponding to the desired product in the LC-MS. The consumption of starting materials should be nearly complete.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting:

  • Low Conversion: Ensure the solvent is truly anhydrous and the inert atmosphere was properly established. The quality of the palladium catalyst is also critical.

  • Side Product Formation: Homocoupling of the aryl bromide can occur. Adjusting the ligand-to-metal ratio or lowering the temperature may mitigate this.

Part 4: Data-Driven Decision Making

A comparative analysis of modern synthetic techniques is crucial for selecting the optimal strategy for a given chemical challenge.

Methodology Primary Advantage Typical Use Case Limitations Key References
C-H Activation High atom and step economy; late-stage functionalization.Direct arylation or alkylation of a complex heterocyclic core.Requires directing groups; regioselectivity can be challenging.[13][28]
Photoredox Catalysis Extremely mild conditions; unique radical-based reactivity.Functionalization of sensitive substrates; α-alkylation of amines.Can be sensitive to oxygen; quantum yield can be low.[16][17][18]
Flow Chemistry Enhanced safety, control, and scalability.Reactions using hazardous reagents or unstable intermediates; rapid optimization.Higher initial equipment cost; not ideal for solid-handling.[20][21][23]
Multicomponent Rxns Rapid buildup of molecular complexity and diversity.Library synthesis for screening; diversity-oriented synthesis (DOS).Finding compatible, selective reaction cascades can be difficult.[24][25][26]

References

  • Sivaraj, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Singh, F. V. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • (2014, August 4). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Macmillan Group - Princeton University.
  • (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
  • (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Unknown Source.
  • (2014, August 4).
  • (2010, October 20).
  • (2025, September 25). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Unknown Source.
  • (2018, July 6). Flow Chemistry for the Synthesis of Heterocycles. Bookswagon.
  • (n.d.). Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P)
  • (n.d.).
  • (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Unknown Source.
  • (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • (n.d.). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis.
  • (n.d.). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. International Journal of Architecture, Engineering and Construction.
  • (2025, May 20). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing.
  • (n.d.). C-H Functionalization.
  • (2018, October 16). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. PubMed Central.
  • (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu.
  • (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • (n.d.).
  • (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
  • (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • (n.d.). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central.
  • (n.d.). Fragment-based ligand discovery. PubMed.
  • (n.d.). Photoredox Catalysis in Organic Chemistry.
  • (2018, October 15). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers.
  • (n.d.). Fragment-Based Drug Discovery. Unknown Source.
  • (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • (n.d.). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry.
  • (2021, February 9). Fragment-based covalent ligand discovery. PMC - NIH.

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Methodological & Application

Application Notes & Protocols: Reductive Amination Methods for Oxazepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazepane scaffold, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture and ability to engage in diverse biological interactions have led to its incorporation into a wide range of therapeutic agents. Reductive amination stands out as a robust and versatile strategy for the construction of the oxazepane ring system. This powerful transformation allows for the formation of a crucial C-N bond and the concomitant closure of the seven-membered ring in a single, often high-yielding, step.

This comprehensive guide provides an in-depth exploration of reductive amination methodologies for the synthesis of oxazepanes. Moving beyond a simple recitation of procedures, these notes delve into the mechanistic underpinnings, key strategic considerations, and detailed experimental protocols to empower researchers in the efficient and stereocontrolled synthesis of these valuable heterocyclic compounds.

Mechanistic Principles of Intramolecular Reductive Amination for Oxazepane Synthesis

The formation of an oxazepane ring via intramolecular reductive amination typically proceeds through the condensation of an amine with a carbonyl group (an aldehyde or a ketone) within the same molecule, followed by the in-situ reduction of the resulting cyclic iminium ion or hemiaminal intermediate. The general transformation is depicted below:

G start Starting Material (Amino-aldehyde/ketone with ether linkage) intermediate Cyclic Iminium Ion / Hemiaminal start->intermediate Intramolecular Condensation product Oxazepane Ring intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reagents->intermediate

Figure 1: General workflow for oxazepane ring formation via intramolecular reductive amination.

The key to a successful intramolecular reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without competing with the reduction of the starting carbonyl compound. This selectivity is crucial for achieving high yields and avoiding the formation of undesired amino alcohol byproducts.

Strategic Approaches to Oxazepane Synthesis

Two primary strategies are commonly employed for the synthesis of oxazepanes using reductive amination, differing in the nature of the starting material:

  • From Carbohydrate-Derived Dialdehydes: This approach leverages the readily available and stereochemically rich pool of carbohydrates. Oxidative cleavage of a suitable carbohydrate precursor generates a dialdehyde, which can then undergo a double reductive amination with a primary amine to form the oxazepane ring. This method is particularly advantageous for the synthesis of highly functionalized and chiral oxazepanes.

  • From Acyclic Amino-Aldehydes or Amino-Ketones: This strategy involves the synthesis of a linear precursor containing both an amine and a carbonyl functionality, separated by an appropriate ether-containing spacer. Intramolecular reductive amination of this precursor then leads to the formation of the oxazepane ring. This approach offers greater flexibility in the design and synthesis of diverse oxazepane analogues.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Oxazepanes from Carbohydrate-Derived Dialdehydes

This protocol describes a general procedure for the synthesis of N-substituted oxazepanes from a dialdehyde obtained by the oxidative cleavage of a carbohydrate precursor.

Materials and Reagents:

ReagentSupplierGrade
Carbohydrate-derived dialdehydeSynthesized in-houseN/A
Primary Amine (e.g., Benzylamine)Sigma-AldrichReagent Grade
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sigma-AldrichReagent Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
Acetic Acid (glacial)VWRACS Grade
Saturated Sodium Bicarbonate SolutionPrepared in-houseN/A
Anhydrous Sodium SulfateFisher ScientificACS Grade

Procedure:

  • To a solution of the carbohydrate-derived dialdehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the primary amine (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the reaction mixture.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. Caution: The addition of NaBH(OAc)₃ can be exothermic.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted oxazepane.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion intermediate over the starting aldehyde, thus minimizing the formation of the corresponding diol.[1][2][3]

  • Acetic Acid: The addition of a catalytic amount of acid facilitates the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced.[4]

  • Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent like DCM can prevent hydrolysis of the iminium ion and improve reaction yields.

Protocol 2: Diastereoselective Synthesis of a Chiral 1,4-Oxazepane from L-Garner Aldehyde

This protocol details the synthesis of a chiral 3-substituted 1,4-oxazepane starting from the readily available L-Garner aldehyde, as a demonstration of a highly stereoselective intramolecular reductive amination. This method relies on the initial reductive amination with an amino acid ester followed by a subsequent intramolecular cyclization.

Materials and Reagents:

ReagentSupplierGrade
L-Garner AldehydeSynthesized or Commercially Available>98%
Amino Acid Methyl Ester HydrochlorideBachem>98%
Sodium Cyanoborohydride (NaBH₃CN)Acros OrganicsReagent Grade
Methanol (MeOH)Fisher ScientificAnhydrous
Lithium Aluminum Hydride (LAH)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
p-Toluenesulfonyl Chloride (TsCl)TCI>99%
Triethylamine (Et₃N)Sigma-Aldrich>99.5%
Potassium Carbonate (K₂CO₃)J.T. BakerACS Grade

Step-by-Step Methodology:

G A L-Garner Aldehyde + Amino Acid Methyl Ester B Reductive Amination (NaBH3CN) A->B C Coupled Amino Ester B->C D LAH Reduction C->D E Boc-protected Amino Alcohol D->E F Tosylation (TsCl, Et3N) E->F G Tosylated Intermediate F->G H Acetonide Deprotection (p-TSA) G->H I Deprotected Intermediate H->I J Intramolecular Cyclization (K2CO3) I->J K Chiral Oxazepane J->K

Figure 2: Workflow for the diastereoselective synthesis of a chiral 1,4-oxazepane.

  • Reductive Amination: To a solution of L-Garner aldehyde (1.0 eq) and the amino acid methyl ester hydrochloride (1.2 eq) in anhydrous methanol (0.2 M) at 0 °C, add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude coupled product, which is used in the next step without further purification.

  • Reduction of the Ester: The crude product from the previous step is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. A solution of lithium aluminum hydride (LAH) in THF (2.0 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the Boc-protected amino alcohol.

  • Tosylation and Deprotection: The amino alcohol is dissolved in anhydrous DCM (0.1 M), and triethylamine (2.0 eq) is added, followed by p-toluenesulfonyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with water and brine, dried, and concentrated. The crude tosylated intermediate is then dissolved in methanol (0.1 M), and a catalytic amount of p-toluenesulfonic acid (p-TSA) is added at 0 °C. The reaction is stirred for 2 hours, then neutralized with triethylamine and concentrated.

  • Intramolecular Cyclization: The crude deprotected intermediate is dissolved in methanol (0.1 M), and potassium carbonate (3.0 eq) is added. The suspension is stirred at room temperature for 24 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is purified by flash chromatography to afford the chiral 1,4-oxazepane.

Expert Insights:

  • Sodium Cyanoborohydride (NaBH₃CN): In this specific protocol, NaBH₃CN is used. It is a weaker reducing agent than NaBH₄ and is particularly effective at reducing iminium ions at mildly acidic pH, conditions under which imine formation is favored.[4]

  • Stereochemical Control: The chirality of the final oxazepane is derived from the stereocenters present in the L-Garner aldehyde and the amino acid starting materials. The subsequent reactions are designed to proceed with retention of these stereocenters.

  • Intramolecular Williamson Ether Synthesis: The final ring-closing step is an intramolecular Sₙ2 reaction, where the alkoxide generated from the deprotected alcohol displaces the tosylate leaving group.

Data Summary and Comparison of Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Protocol 1 Carbohydrate-derived dialdehydeNaBH(OAc)₃, Primary AmineAccess to highly functionalized, chiral oxazepanes; Convergent synthesis.Requires preparation of the dialdehyde precursor.
Protocol 2 L-Garner AldehydeNaBH₃CN, Amino Acid Ester, LAH, TsCl, K₂CO₃High diastereoselectivity; Access to specific chiral oxazepanes.Multi-step synthesis; Use of strong reducing agents (LAH).

Troubleshooting and Key Considerations

  • Low Yields in Intramolecular Cyclization: The formation of a seven-membered ring can be entropically disfavored. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Side Reactions: The starting carbonyl compound can be reduced to an alcohol if the reducing agent is not sufficiently selective or if the reaction conditions are not optimized. Using milder reducing agents like NaBH(OAc)₃ or NaBH₃CN is crucial.

  • Epimerization: If there are stereocenters adjacent to the carbonyl group, there is a risk of epimerization under acidic or basic conditions. Careful control of pH and reaction temperature is important.

  • Purification Challenges: The polarity of the final oxazepane product can be similar to that of the starting amino alcohol, making chromatographic separation difficult. Careful selection of the eluent system is necessary.

Conclusion

Reductive amination is a powerful and adaptable tool for the synthesis of oxazepane rings, offering routes to a wide array of structurally diverse and stereochemically complex molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate starting materials and reaction conditions, researchers can effectively leverage this methodology to advance their drug discovery and development programs. The protocols and insights provided in these application notes serve as a valuable resource for navigating the synthesis of this important class of heterocycles.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Panda, G., & Datta, S. (2010). A highly efficient and convenient method for the synthesis of substituted chiral 1,4-oxazepanes and 1,4-diazepanes have been described from Garner aldehyde through reductive amination with amino ester hydrochlorides followed by intramolecular cyclization as the key steps. Tetrahedron Letters, 51(10), 1483–1485. [Link]

Sources

Topic: A Robust HPLC Method for the Chiral Separation of (4-Benzyl-1,4-oxazepan-2-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers frequently exhibit different pharmacological and toxicological profiles.[1] (4-Benzyl-1,4-oxazepan-2-yl)methanamine is a chiral synthetic intermediate whose structure is valuable in the development of novel drug candidates.[2][3] Therefore, a reliable analytical method to resolve and quantify its enantiomers is essential for quality control and enantioselective synthesis development. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, demonstrating excellent resolution and peak symmetry. We provide a complete protocol, from method development principles to step-by-step execution and troubleshooting, designed for immediate implementation in research and pharmaceutical development laboratories.

The Principle of Chiral Recognition on Polysaccharide Phases

The direct separation of enantiomers via chiral HPLC is the most widely adopted strategy in the pharmaceutical industry.[4][5] The underlying mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[6] The difference in the stability of these complexes leads to differential retention times, enabling separation.

For an analyte like this compound, which contains a primary amine, a benzyl group, and a heterocyclic core, polysaccharide-based CSPs are an excellent choice.[7][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex three-dimensional chiral environments.[5][6] Separation is achieved through a combination of intermolecular interactions:

  • π-π Interactions: The aromatic benzyl group of the analyte can interact with the phenylcarbamate groups of the polysaccharide derivative.

  • Hydrogen Bonding: The primary amine and the ether oxygen in the oxazepane ring can act as hydrogen bond acceptors or donors with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to enantioselective recognition.

  • Steric Interactions (Inclusion): One enantiomer may fit more favorably into the "chiral pockets" or grooves of the polysaccharide polymer structure than the other, significantly impacting its retention.[6]

The selection of a normal phase mobile phase (e.g., hexane/alcohol) enhances these interactions, particularly π-π stacking, which are often weaker in reversed-phase systems.

Strategy for Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[4][9] The process involves testing a small, diverse set of complementary CSPs with standardized mobile phases to identify the most promising conditions for optimization.

Our strategy for this compound focuses on polysaccharide-based columns due to their broad applicability for chiral amines.[7][10] The analyte's primary amine is prone to deleterious interactions with acidic residual silanols on the silica surface of the column, which can cause severe peak tailing and poor resolution.[10] To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. The DEA acts as a competing base, effectively masking the silanol sites and ensuring symmetrical, sharp peaks.

MethodDevelopment cluster_prep Phase 1: Analyte & System Characterization cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization & Finalization A Characterize Analyte - Primary Amine - Aromatic Ring - Chiral Center B Select Initial CSP Class Polysaccharide-based CSPs (High success rate for amines) A->B C Select Mobile Phase Mode Normal Phase (NP) (Enhances π-π interactions) B->C D Screen on Primary Columns 1. Amylose-based (e.g., Chiralpak® IA/AD) 2. Cellulose-based (e.g., Chiralcel® OD) C->D E Use Standard NP Mobile Phases - Hexane/IPA (80/20) - Hexane/Ethanol (80/20) + 0.1% DEA for peak shape D->E F Evaluate Screening Data (Resolution, Selectivity, Peak Shape) E->F G Optimize Mobile Phase - Adjust % Alcohol - Change Alcohol Type (IPA, EtOH, n-PrOH) - Adjust Temperature F->G H Finalize Method Lock parameters & Validate G->H

Figure 1: A systematic workflow for chiral method development, starting from analyte characterization to final method optimization.

Optimized HPLC Method and Protocol

Following the screening strategy, a method utilizing an immobilized amylose-based CSP provided the best combination of selectivity and resolution. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents compared to coated phases.[10][11]

Table 1: Optimized Chromatographic Conditions
ParameterCondition
HPLC Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA)
(85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase
Expected Run Time ~15 minutes

Experimental Protocol

A. Materials and Reagents
  • This compound, racemic standard

  • n-Hexane (HPLC Grade or higher)

  • Isopropanol (HPLC Grade or higher)

  • Diethylamine (DEA) (Reagent Grade, >99.5%)

  • Chiralpak® IA column (or equivalent amylose-based immobilized CSP)

B. Instrument and Equipment
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat/oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Sonicator for solvent degassing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

C. Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 850 mL of n-Hexane into a 1 L solvent reservoir bottle.

    • Add 150 mL of Isopropanol.

    • Pipette 1.0 mL of Diethylamine into the mixture.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase for 10-15 minutes using a sonicator or vacuum degassing system.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of racemic this compound standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase (diluent) to the flask and sonicate for 2-3 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Fill the flask to the mark with the mobile phase. Cap and mix well.

    • Transfer the solution to an HPLC vial for analysis.

D. HPLC System Operation and Analysis
  • System Startup and Equilibration:

    • Purge the pump lines with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the entire system, including the column, for at least 30 minutes to ensure complete equilibration.[9] A stable baseline and pressure reading indicate the system is ready.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the 0.5 mg/mL racemic standard solution.

  • Data Acquisition and Processing:

    • Acquire the chromatogram for approximately 15 minutes.

    • Identify and integrate the two enantiomer peaks.

    • Calculate the resolution (Rs) between the two peaks using the formula:

      • **Rs = 2 * (t₂ - t₁) / (w₁ + w₂) **

      • Where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. A baseline separation is achieved when Rs ≥ 1.5.

Expected Results and Troubleshooting

A successful analysis will yield a chromatogram showing two well-resolved, symmetrical peaks corresponding to the two enantiomers of this compound. The resolution factor (Rs) should be greater than 1.5, indicating baseline separation.

The critical role of Diethylamine (DEA): Without the DEA additive, it is highly probable that the amine analyte would exhibit significant peak tailing due to strong interactions with the silica support. The addition of 0.1% DEA competitively blocks these active sites, resulting in vastly improved peak shape and, consequently, better resolution and reproducibility.

Troubleshooting cluster_resolution Poor Resolution (Rs < 1.5) cluster_shape Peak Tailing / Broad Peaks cluster_pressure High System Pressure Start Problem Observed R1 Decrease % IPA in Mobile Phase (e.g., 90:10 Hexane/IPA) Increases retention & selectivity Start->R1 S1 Check DEA concentration in Mobile Phase Ensure 0.1% is present Start->S1 P1 Check for blockages (frits, tubing) Start->P1 R2 Lower Column Temperature (e.g., to 15-20 °C) Enhances enantioselectivity R1->R2 R3 Reduce Flow Rate (e.g., to 0.8 mL/min) Improves efficiency R2->R3 S2 Column may be contaminated or old Flush column or replace S1->S2 S3 Ensure sample is fully dissolved in diluent S2->S3 P3 Column is clogged Backflush or replace P1->P3 P2 Mobile phase may be incompatible (unlikely with this method)

Figure 2: A logical troubleshooting guide for common issues encountered during chiral HPLC analysis.

Conclusion

This application note details a robust and reliable normal phase HPLC method for the enantioseparation of this compound. The use of an immobilized amylose-based chiral stationary phase with a hexane/isopropanol mobile phase containing a diethylamine additive provides excellent, baseline resolution with superior peak shape. The provided protocol is comprehensive and can be directly implemented for routine analysis, quality control of chiral intermediates, and in support of asymmetric synthesis programs in the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • This compound. MySkinRecipes. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (PMC - NIH). [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • HPLC Chiral Separations. AZYP, LLC. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • Synthesis of Chiral 1,4,2-Oxazaphosphepines. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Application Notes and Protocols: (4-Benzyl-1,4-oxazepan-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 1,4-Oxazepane Scaffold as a Privileged Motif in CNS Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility. This allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. Consequently, the 1,4-oxazepane scaffold is considered a "privileged structure," frequently appearing in compounds targeting the central nervous system (CNS). Derivatives have shown promise as anticonvulsants, agents for inflammatory diseases, and modulators of key neurotransmitter systems.[1][2]

This document provides detailed application notes for (4-Benzyl-1,4-oxazepan-2-yl)methanamine , a versatile intermediate and potential pharmacophore for the discovery of novel therapeutics. While this specific molecule is primarily utilized in research and development, its structural features suggest significant potential as a modulator of monoamine neurotransmission, a cornerstone of treatment for depression, anxiety, and other psychiatric disorders.[3][4] We will explore its synthesis, potential biological targets, and provide detailed protocols for its evaluation.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 112925-36-7[3]

  • Molecular Formula: C₁₃H₂₀N₂O[3]

  • Molecular Weight: 220.31 g/mol [3]

PropertyPredicted Value
Boiling Point331.3±27.0 °C
Density1.052±0.06 g/cm³
pKa (most basic)9.8 (Predicted)
logP2.1 (Predicted)

Data predicted using standard computational models.

Synthetic Protocol: A Plausible Route to this compound

While numerous methods exist for the synthesis of substituted 1,4-oxazepanes, a common strategy involves the cyclization of an appropriate amino alcohol derivative.[5] The following protocol is a representative, multi-step synthesis adapted from established methodologies for similar heterocyclic systems.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Introduction of the Second Nitrogen cluster_2 Step 3: Ring Formation (Cyclization) cluster_3 Step 4: Final Functional Group Transformation A Starting Material (e.g., 2-aminopropane-1,3-diol derivative) B N-Benzylated Intermediate A->B Benzyl Bromide, Base (e.g., K2CO3) C Intermediate with Leaving Group (e.g., Tosylation of primary alcohol) B->C TsCl, Pyridine D Azide or Phthalimide Intermediate C->D NaN3 or Potassium Phthalimide E Linear Precursor (After deprotection/activation) D->E Reduction (for azide) or Hydrazinolysis (for phthalimide) F Cyclized 1,4-Oxazepane Ring E->F Intramolecular Cyclization (e.g., Williamson Ether Synthesis conditions) G Protected Aminomethyl Intermediate F->G Introduction of protected aminomethyl group H Final Product This compound G->H Deprotection

Caption: A generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

Materials:

  • Appropriate chiral starting material (e.g., a protected 2-aminopropanol derivative)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Reagents for introducing the second nitrogen and subsequent cyclization (e.g., chloroacetyl chloride, sodium hydride)

  • Reducing agent (e.g., Lithium aluminum hydride, LAH)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH), Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • N-Benzylation:

    • Dissolve the starting amino alcohol (1.0 eq) in ACN.

    • Add K₂CO₃ (2.5 eq) and benzyl bromide (1.2 eq).

    • Stir the mixture at 60°C for 12-16 hours, monitoring by TLC.

    • Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the N-benzylated intermediate.

  • Introduction of the Amide Linkage:

    • Dissolve the N-benzylated intermediate (1.0 eq) in DCM in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloroacetamide intermediate.

  • Intramolecular Cyclization (Williamson Ether Synthesis):

    • Dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous THF.

    • Cool to 0°C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the 1,4-oxazepan-3-one derivative.

  • Reduction to Final Product:

    • Carefully add the lactam intermediate (1.0 eq) in THF to a stirred suspension of LAH (3.0 eq) in THF at 0°C.

    • Reflux the mixture for 8 hours.

    • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography (using a basic alumina or amine-functionalized silica column) to yield this compound.

Note: This is a generalized protocol. Reaction conditions, reagents, and purification methods must be optimized for each specific step.

Application in Drug Discovery: Targeting Monoamine Reuptake

The structure of this compound, featuring a basic nitrogen atom within a flexible seven-membered ring and an N-benzyl group, is reminiscent of scaffolds known to interact with monoamine transporters. These transporters—for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical targets in the treatment of depression, anxiety, and other CNS disorders.[4] Compounds that inhibit the reuptake of these neurotransmitters increase their concentration in the synaptic cleft, thereby enhancing neuronal signaling.

Proposed Mechanism of Action: Triple Reuptake Inhibition

We hypothesize that this compound may function as a monoamine reuptake inhibitor. The benzyl group can engage in hydrophobic and aromatic interactions within the transporter binding pocket, while the primary amine and the ring nitrogen are crucial for anchoring the molecule.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) Release Vesicle->Release Synapse Neurotransmitters Release->Synapse NT Release Transporter Monoamine Transporter (SERT, NET, DAT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Transduction Compound This compound Compound->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Protocols for Biological Evaluation

To assess the potential of this compound as a monoamine reuptake inhibitor, a tiered screening approach is recommended.

Protocol 1: In Vitro Monoamine Transporter Binding Assays

This assay determines the affinity of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from the transporter is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: 10 µM Paroxetine (for SERT), 10 µM Desipramine (for NET), 10 µM Nomifensine (for DAT).

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound dilution or vehicle.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • 50 µL of the cell membrane preparation (20-40 µg protein/well).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the GF/B filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Illustrative Data Presentation:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound85150320
Reference (Duloxetine)510500
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

To ensure selectivity, it is crucial to test for off-target effects, such as inhibition of MAO-A and MAO-B, enzymes that degrade monoamines.

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine).[6]

  • Horseradish peroxidase (HRP).

  • Amplex Red reagent (or similar fluorogenic probe).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Inhibitors: Clorgyline (MAO-A selective), Pargyline (MAO-B selective).[6]

Procedure:

  • In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution.

  • Add 10 µL of the test compound at various concentrations.

  • Incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing the substrate, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding 40 µL of the reaction mixture to each well.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition and determine the IC₅₀ values.

Protocol 3: In Vivo Behavioral Models

Promising compounds should be evaluated in animal models of depression or anxiety. The Forced Swim Test (FST) is a common primary screen.

Principle: The FST assesses antidepressant activity by measuring the immobility of rodents when placed in an inescapable cylinder of water. Antidepressant compounds reduce the duration of immobility.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Glass cylinders (45 cm tall, 20 cm diameter) filled with water (24-25°C).

  • Vehicle (e.g., saline with 0.5% Tween 80).

  • Test compound and positive control (e.g., Imipramine).

Procedure:

  • Acclimate animals to the facility for at least one week.

  • Administer the test compound, vehicle, or positive control via intraperitoneal (IP) injection 60 minutes before the test.

  • Pre-test session (Day 1): Place each rat in the cylinder for a 15-minute swim session.

  • Test session (Day 2, 24 hours later): Place the rats back in the cylinders for a 5-minute session.

  • Record the session with a video camera and score the duration of immobility during the last 4 minutes of the test session.

  • Analyze the data using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel CNS-active agents. Its core 1,4-oxazepane scaffold provides a robust platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined here provide a comprehensive framework for synthesizing and evaluating this and related compounds as potential monoamine reuptake inhibitors. Further studies could involve expanding the structure-activity relationship (SAR) by modifying the benzyl substituent and the aminomethyl side chain, as well as conducting more extensive in vivo pharmacology and safety assessments.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Al-Amiery, A. A. (2020). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. International Journal of Drug Delivery Technology, 10(1), 123-128. Retrieved from [Link]

  • Wu, J., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2633. Retrieved from [Link]

Sources

Application Note: Derivatization of (4-Benzyl-1,4-oxazepan-2-yl)methanamine for Robust GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a molecule featuring a primary amine functional group. Direct analysis of such polar amines by gas chromatography-mass spectrometry (GC-MS) is often hindered by poor chromatographic performance, including peak tailing and low volatility. Derivatization addresses these challenges by converting the polar amine into a less polar, more volatile, and thermally stable compound.[1] This document explores the underlying principles of common derivatization strategies, with a primary focus on acylation using Trifluoroacetic Anhydride (TFAA) due to its efficiency and the stability of the resulting derivative. An alternative silylation protocol is also presented, complete with step-by-step methodologies, recommended GC-MS parameters, and troubleshooting guidance tailored for researchers, analytical scientists, and professionals in drug development.

The Analytical Challenge: Why Derivatization is Essential

This compound possesses a primary amine (-NH₂) group, which contains active hydrogen atoms. These hydrogens are capable of forming strong intermolecular hydrogen bonds, resulting in a compound with low volatility and a high boiling point. When introduced into a GC system, these characteristics present significant analytical hurdles:

  • Poor Volatility: The compound may not vaporize efficiently in the heated GC inlet, leading to poor transfer onto the analytical column and low signal intensity.[2]

  • Peak Tailing: The polar amine group can interact strongly with active sites (silanol groups) on the surfaces of the GC inlet liner and the column itself.[3][4] This secondary interaction causes asymmetrical, tailing peaks, which severely compromise resolution and quantitative accuracy.

  • Thermal Instability: At the high temperatures required for volatilization, some polar compounds can degrade, preventing reliable analysis.

Chemical derivatization is a pre-analytical step that chemically modifies the analyte to overcome these issues. The core principle is to replace the active, polar hydrogens with non-polar, non-hydrogen-bonding functional groups, thereby creating a derivative that is more "GC-friendly."

Selecting the Optimal Derivatization Strategy

For primary amines, two main derivatization strategies are predominantly employed: acylation and silylation.[5]

Acylation: The Path to Stable Amides

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated acid anhydride like Trifluoroacetic Anhydride (TFAA).[6]

  • Mechanism: The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the TFAA molecule. This results in the formation of a highly stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.[7]

  • Advantages:

    • Derivative Stability: The resulting amide bond is very stable and not susceptible to hydrolysis under typical GC conditions.

    • High Reactivity: TFAA is among the most reactive and volatile of the common fluorinated anhydrides, allowing for rapid and complete reactions.[3]

    • Enhanced Detectability: The introduction of the trifluoroacetyl group (-COCF₃) adds a significant mass to the molecule and creates highly specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[6]

Silylation: A Volatile but Moisture-Sensitive Alternative

Silylation replaces the active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group.[3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[1]

  • Mechanism: The amine's lone pair of electrons attacks the silicon atom of the silylating reagent in a nucleophilic substitution (SN2) reaction, forming a silylated amine.[7]

  • Advantages: Silylated derivatives are typically very volatile and exhibit excellent chromatographic behavior.[3]

  • Disadvantages: The primary drawback is the sensitivity of both the silylating reagents and the resulting derivatives to moisture.[7] Rigorously anhydrous conditions are mandatory to prevent reagent degradation and derivative hydrolysis, which can lead to incomplete reactions and poor reproducibility.[8]

Given the superior stability of the resulting derivative, acylation with TFAA is the recommended primary method for the robust analysis of this compound.

Primary Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization of this compound to its N-trifluoroacetyl derivative.

Principle of the Reaction

The reaction converts the primary amine into a stable amide, increasing its volatility and thermal stability while improving its chromatographic properties.

cluster_0 Reaction Scheme Analyte this compound (Primary Amine) Product N-((4-Benzyl-1,4-oxazepan-2-yl)methyl)-2,2,2-trifluoroacetamide (Stable Amide Derivative) Analyte->Product + Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Byproduct Trifluoroacetic Acid (Byproduct) Product->Byproduct +

Caption: Chemical derivatization of the target analyte with TFAA.

Experimental Protocol

Materials and Reagents:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile), GC grade

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Micropipettes

Procedure:

  • Sample Preparation: Place an accurately known amount of the amine sample (e.g., 1 mg) into a clean reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical to remove all residual water.[1]

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample. Following this, add 100 µL of TFAA to the vial.[1]

  • Reaction: Tightly cap the vial and place it in a heating block set to 60-70°C. Allow the reaction to proceed for 30 minutes.[1]

  • Byproduct Removal: After cooling the vial to room temperature, uncap it and gently evaporate the excess reagent and solvent under a stream of dry nitrogen. This step is crucial to prevent column damage from the acidic byproduct.[1][7]

  • Reconstitution: Re-dissolve the dried derivative residue in a suitable volume (e.g., 500 µL to 1 mL) of ethyl acetate or another appropriate solvent for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the final solution.[1]

Derivatization Workflow

start Start: Analyte Sample dry Evaporate to Dryness (N₂ Stream) start->dry add_solvent Add Anhydrous Solvent (200 µL Ethyl Acetate) dry->add_solvent add_reagent Add Derivatizing Agent (100 µL TFAA) add_solvent->add_reagent react Reaction Step Heat at 60-70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool evaporate_excess Evaporate Excess Reagent & Byproducts (N₂ Stream) cool->evaporate_excess reconstitute Reconstitute in Solvent (e.g., 1 mL Ethyl Acetate) evaporate_excess->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Step-by-step workflow for TFAA derivatization.

GC-MS Analysis and Expected Results

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS method. Parameters should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitless (1 min)Maximizes sensitivity for trace-level analysis.
Inlet Temperature250°CEnsures efficient vaporization of the derivative without thermal degradation.
Carrier GasHelium, constant flow at 1.0-1.2 mL/minProvides good chromatographic efficiency and is compatible with MS.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, robust non-polar column suitable for a wide range of derivatized compounds.
Oven ProgramInitial 80°C (hold 1 min), ramp at 10°C/min to 280°C, hold for 5 minA general-purpose program that should effectively separate the derivative from solvent and artifacts.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Source Temperature230°CA standard temperature to minimize ion source contamination.
Quadrupole Temperature150°CA standard temperature for good performance.
Mass Scan Range50 - 500 amuCovers the expected mass of the derivative and its key fragments.
Mass Spectral Characteristics
  • Molecular Weight Increase: The derivatization reaction replaces one hydrogen atom (MW ≈ 1) with a trifluoroacetyl group (-COCF₃, MW ≈ 97). This results in a net mass increase of 96 amu .

  • Expected Fragments: The EI mass spectrum of the TFAA derivative is expected to show characteristic fragments resulting from the cleavage of the benzyl group, fragmentation of the oxazepane ring, and losses related to the trifluoroacetyl moiety (e.g., loss of CF₃). These unique fragments provide strong evidence for the compound's identity.

Comparison of Derivatization Methods

FeatureAcylation (TFAA)Silylation (MSTFA/BSTFA)
Principle Forms a stable N-trifluoroacetyl amideForms a trimethylsilyl (TMS) derivative
Derivative Stability Excellent; stable against hydrolysisModerate; derivatives are moisture-sensitive
Reagent Sensitivity Less sensitive to trace moisture than silylating agentsHighly sensitive to moisture; requires anhydrous conditions[7]
Reaction Conditions Typically 60-70°C for 15-30 minutes[1]Typically 70-80°C for 30-60 minutes[1]
Byproducts Acidic (Trifluoroacetic acid); removal is recommended[7]Neutral and volatile
Mass Increase +96 amu+72 amu
Primary Advantage Robust and stable derivatives, good for quantitative workProduces highly volatile derivatives

Troubleshooting

  • Problem: Asymmetric or tailing peaks persist after derivatization.

    • Possible Cause: Incomplete derivatization.

    • Solution: Ensure the sample is completely dry before adding reagents. Consider increasing reaction time or temperature slightly.

    • Possible Cause: Active sites in the GC inlet or on the column.

    • Solution: Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions or trim a small portion (10-20 cm) from the inlet end.[4]

  • Problem: Low or no analyte peak observed.

    • Possible Cause: Loss of analyte during the evaporation steps.

    • Solution: Use a gentle stream of nitrogen and avoid excessive heating. Do not leave the sample on the evaporator for an extended period after it has reached dryness.

  • Problem: Presence of many extraneous peaks in the chromatogram.

    • Possible Cause: Impure solvents or reagents; sample contamination.

    • Solution: Use high-purity, GC-grade solvents and fresh derivatization reagents. Run a reagent blank (all steps without the analyte) to identify artifact peaks.[7]

References

  • Regis Technologies. GC Derivatization. Regis Technologies, Inc. [Link]

  • Hinson, J. A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Jallouli, S. (2022). Response to "Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?". ResearchGate. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]

  • Bibel Labs. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323. [Link]

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Application Notes and Protocols for In Vitro Biological Screening of Novel Oxazepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Oxazepane Scaffold

The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this versatile structure have demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, anticonvulsant, and antipsychotic properties.[1][2] Notably, oxazepane-containing molecules have been investigated as enzyme inhibitors, analgesics, and antidepressants, highlighting their potential in developing novel therapeutics for a range of human diseases.[3] The successful discovery of Rho-associated protein kinase (ROCK) inhibitors based on a 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one scaffold for glaucoma treatment further underscores the therapeutic promise of this chemical class.[6]

This guide provides a comprehensive framework for the in vitro biological screening of novel oxazepane compounds. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently identify and characterize promising lead candidates. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

A Tiered Approach to In Vitro Screening

A successful in vitro screening strategy for novel compounds involves a multi-step process, often referred to as a screening cascade. This approach allows for the efficient and cost-effective evaluation of a large number of compounds, starting with broad assessments and progressing to more specific and complex assays for the most promising candidates.

Our proposed screening cascade for novel oxazepane compounds is structured as follows:

  • Primary Screening: Initial assessment of general cytotoxicity to flag compounds with nonspecific cellular toxicity.

  • Secondary Screening (Target-based or Phenotypic): Investigation of the compound's effect on specific molecular targets or a disease-relevant cellular phenotype.

  • Tertiary Screening and Mechanism of Action (MoA) Studies: In-depth characterization of the lead compounds' biological activity and determination of their mechanism of action.

G cluster_0 Screening Cascade Primary Screening Primary Screening Secondary Screening Secondary Screening Tertiary Screening Tertiary Screening Lead Candidates Lead Candidates

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its potential for inducing cell death. This is crucial to distinguish between compounds that exhibit a desired therapeutic effect and those that are simply cytotoxic. Two widely used and robust methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in the metabolic activity is indicative of reduced cell viability or proliferation.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel oxazepane compounds in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The amount of LDH released is proportional to the number of lysed cells. This assay can be particularly useful as it can distinguish between cell death and inhibition of cell growth.[9][10]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Table 1: Hypothetical Cytotoxicity Data for Novel Oxazepane Compounds

Compound IDMTT IC50 (µM)LDH EC50 (µM)Notes
OXA-001> 100> 100Non-toxic at tested concentrations.
OXA-00215.220.5Moderate cytotoxicity.
OXA-0032.83.1High cytotoxicity.
OXA-004> 100> 100Non-toxic at tested concentrations.

Part 2: Secondary Screening - Unveiling Biological Activity

Compounds that pass the primary cytotoxicity screen (i.e., those with low or no cytotoxicity) can then be advanced to secondary screening to assess their specific biological activities. The choice of secondary assays will depend on the therapeutic area of interest and any prior knowledge about the potential targets of oxazepane derivatives. This can be broadly divided into target-based and phenotypic screening approaches.[11][12]

Target-Based Screening

Target-based screening focuses on the interaction of a compound with a specific, predefined molecular target, such as an enzyme or a receptor.[11] This approach is beneficial when there is a well-validated target for a particular disease.

Many drugs exert their effects by inhibiting the activity of specific enzymes.[13] Given that some oxazepane derivatives have been shown to act as enzyme inhibitors, this is a logical starting point for secondary screening.[3] A standard operating procedure for an enzymatic activity inhibition assay is crucial for obtaining reliable results.[5]

Protocol: General Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagent Preparation:

    • Prepare the assay buffer, enzyme solution, substrate solution (e.g., a peptide and ATP for a kinase), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Compound Incubation:

    • In a 384-well plate, add the novel oxazepane compounds at various concentrations.

    • Add the enzyme solution and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Enzymatic Reaction Initiation:

    • Add the substrate solution to initiate the enzymatic reaction.

    • Incubate for the optimal reaction time, which should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution or the detection reagent.

    • Follow the detection reagent manufacturer's protocol to measure the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_0 Enzyme Inhibition Assay Workflow Compound & Enzyme Incubation Compound & Enzyme Incubation Substrate Addition Substrate Addition Reaction & Detection Reaction & Detection Data Analysis Data Analysis

Receptor binding assays are used to determine the ability of a compound to bind to a specific receptor.[14] These assays are fundamental in drug discovery, especially for targets in the central nervous system (CNS).[15] Radioligand binding assays are a classic and robust method for this purpose.[16][17]

Protocol: Radioligand Receptor Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (a molecule known to bind to the receptor), and the novel oxazepane compound at various concentrations.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through the filter plate to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by the oxazepane compound at each concentration.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Phenotypic Screening

Phenotypic screening involves evaluating compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[12][18] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, especially in complex diseases where the underlying biology is not fully understood.[19][20]

Given the known psychoactive properties of some oxazepane derivatives, a phenotypic screen using neuronal cells could be highly informative.[3] For example, assays that measure changes in neurite outgrowth, synaptic protein expression, or calcium signaling can provide valuable insights into the potential neuro-modulatory effects of the compounds.

Protocol: Neurite Outgrowth Assay

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a plate coated with an appropriate substrate (e.g., poly-L-lysine or laminin).

  • Compound Treatment:

    • Differentiate the cells with a neurotrophic factor (e.g., NGF for PC12 cells).

    • Treat the cells with the novel oxazepane compounds at various concentrations.

  • Imaging:

    • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize the neurons and their neurites (e.g., using an antibody against β-III tubulin).

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the number of branch points.

  • Data Analysis:

    • Compare the neurite outgrowth parameters in compound-treated cells to those in vehicle-treated control cells.

    • Identify compounds that significantly enhance or inhibit neurite outgrowth.

Ion channels are critical for neuronal excitability and are important drug targets.[21][22] Fluorescence-based assays using ion-specific or membrane potential-sensitive dyes can be used for high-throughput screening of compounds that modulate ion channel activity.[23][24]

Protocol: Fluorescence-Based Calcium Flux Assay

  • Cell Loading:

    • Plate cells expressing the ion channel of interest in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) by incubating them with the dye solution.

  • Compound Addition:

    • Add the novel oxazepane compounds to the wells.

  • Signal Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus that activates the ion channel (e.g., a specific agonist or a depolarizing agent like KCl).

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the effect of the compound on the stimulus-induced calcium influx (e.g., by measuring the peak fluorescence or the area under the curve).

    • Identify compounds that either potentiate or inhibit the ion channel activity.

Table 2: Hypothetical Secondary Screening Data for Non-Toxic Oxazepane Compounds

Compound IDKinase Inhibition IC50 (µM)Receptor Binding Ki (nM)Neurite Outgrowth EffectCalcium Flux Modulation
OXA-001> 50> 1000No significant effectPotentiation (EC50 = 0.5 µM)
OXA-0042.550Increased neurite lengthInhibition (IC50 = 1.2 µM)

Part 3: Data Analysis and Interpretation

Robust data analysis is essential for making informed decisions throughout the screening cascade.[25] It is crucial to track correlations between primary assays, orthogonal assays, and cell-based readouts to confirm that the observed biological effect is driven by the intended target engagement.[25] Modern data analysis platforms can help integrate results from various screening techniques and compare them with historical data to identify trends and optimize assay development.[26][27]

Conclusion

The in vitro biological screening of novel oxazepane compounds requires a systematic and multi-faceted approach. By employing a tiered screening cascade that begins with general cytotoxicity assessment and progresses to more specific target-based or phenotypic assays, researchers can efficiently identify and characterize promising lead candidates. The protocols and strategies outlined in this guide provide a solid foundation for exploring the therapeutic potential of this important class of molecules. Adherence to robust experimental design, careful data analysis, and a thorough understanding of the underlying biological principles will ultimately pave the way for the discovery of novel oxazepane-based drugs.

References

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  • Discovery of novel oxazepine and diazepine carboxamides as two new classes of heat shock protein 90 inhibitors. PubMed. [Link]

  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. [Link]

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  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. PubMed. [Link]

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  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [Link]

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  • Discovery of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. [Link]

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Application Notes: A Researcher's Guide to Molecular Docking of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-oxazepane motif, a seven-membered heterocycle, has been identified as a privileged scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure and conformational flexibility allow it to interact with a diverse range of biological targets, leading to its exploration in therapeutic areas such as Central Nervous System (CNS) disorders and inflammatory diseases.[1] For instance, derivatives of this scaffold have been developed as selective ligands for the dopamine D₄ receptor, a key target in schizophrenia research, and as monoamine reuptake inhibitors for treating depression and anxiety.[2][3][4][5]

As the exploration of 1,4-oxazepane derivatives for novel therapeutics continues, computational methods play a pivotal role in accelerating the discovery pipeline. Molecular docking is a powerful, structure-based drug design technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6][7] By simulating these molecular interactions, researchers can prioritize compounds for synthesis, guide lead optimization, and gain mechanistic insights into structure-activity relationships (SAR), thereby reducing the time and cost associated with drug development.[8]

This guide provides a comprehensive overview and detailed protocols for performing molecular docking studies on 1,4-oxazepane derivatives, designed for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Molecular Docking

Molecular docking operates on two fundamental components: a sampling algorithm and a scoring function .[6]

  • Sampling Algorithm: This component is responsible for generating a wide range of possible orientations and conformations of the ligand within the protein's binding site. Early models were based on a rigid "lock and key" principle, but modern algorithms account for the flexibility of the ligand and, in some cases, the protein, reflecting the more accurate "induced fit" model.

  • Scoring Function: After generating a pose, the scoring function evaluates its quality. It calculates a score, typically representing the binding free energy (ΔG), to estimate the binding affinity.[9] A more negative score generally indicates a more favorable binding interaction.[9] These functions are calibrated using experimental data from known protein-ligand complexes.

Section 2: The Molecular Docking Workflow: An Overview

A typical molecular docking study follows a structured, multi-stage process. Each stage is critical for generating meaningful and reproducible results. The workflow ensures that the input molecules are properly prepared and that the simulation parameters are appropriate for the biological question being addressed.

Molecular Docking Workflow Figure 1: General Molecular Docking Workflow A 1. Target Selection & Preparation C 3. Binding Site Definition & Grid Generation A->C B 2. Ligand Preparation (1,4-Oxazepane Derivatives) B->C D 4. Docking Simulation (e.g., AutoDock Vina) C->D E 5. Results Analysis (Pose & Score Evaluation) D->E F 6. Protocol Validation (e.g., Redocking) E->F G 7. Hypothesis Generation (SAR, Lead Optimization) E->G

Caption: A schematic overview of the key stages in a molecular docking study.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for a standard molecular docking workflow using commonly available and validated software tools such as UCSF ChimeraX and the AutoDock suite.[7]

Protocol 3.1: Target Protein Preparation

Rationale: The starting point for any docking study is a high-quality 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB). Raw PDB files often contain non-essential components (e.g., water, co-solvents) and may lack hydrogen atoms, which are critical for accurate interaction analysis. This protocol details the necessary cleaning and preparation steps.[10][11]

Tools: UCSF ChimeraX

Steps:

  • Fetch Protein Structure:

    • Open UCSF ChimeraX.

    • In the command line, type open (e.g., open 4M0F for the Dopamine D4 receptor) and press Enter.

  • Remove Unnecessary Chains and Molecules:

    • Visually inspect the structure. If the protein functions as a monomer, delete other protein chains.[10]

    • Command: delete ~:A (This deletes everything that is not chain A. Adjust the chain ID as needed).

    • Remove water molecules, ions, and any co-crystallized ligands or solvents.

    • Command: delete solvent

    • Command: delete ions

  • Add Hydrogens and Charges:

    • Docking algorithms require hydrogens to correctly calculate interactions like hydrogen bonds.[11][12]

    • Command: addh

    • Assign standard atomic charges, which are essential for the scoring function.

    • Command: addcharge

  • Inspect and Repair Structure (Optional but Recommended):

    • Use the "Dock Prep" tool in ChimeraX (under Tools > Structure Editing) to check for and repair issues like incomplete side chains.[13]

  • Save the Prepared Protein:

    • Save the cleaned protein structure in a format compatible with the docking software (e.g., PDB or Mol2).

    • Go to File > Save... and choose the desired format (e.g., receptor.pdb).

Protocol 3.2: Ligand Preparation (1,4-Oxazepane Derivatives)

Rationale: The ligand structure must be converted to a 3D format, assigned correct atom types and charges, and have its rotatable bonds defined to allow for conformational flexibility during docking.[14][15]

Tools: ChemDraw (or similar), UCSF ChimeraX, AutoDock Tools (ADT)

Steps:

  • Obtain 2D Structure:

    • Draw the 1,4-oxazepane derivative in a chemical drawing program like ChemDraw or download its structure from a database like PubChem.[11][16] Save as an SDF or MOL file.

  • Generate 3D Conformation:

    • Open the 2D file in UCSF ChimeraX. The software will automatically generate a reasonable 3D conformation.

    • Perform an energy minimization to relax the structure into a lower-energy state.

    • Command: minimize

  • Add Hydrogens and Assign Charges:

    • Ensure all hydrogen atoms are present. Command: addh

    • Assign partial charges suitable for small molecules. Gasteiger charges are commonly used in the AutoDock environment.[16]

    • Command: addcharge method gas

  • Save in PDBQT Format:

    • The PDBQT format is required for AutoDock Vina. It contains atomic coordinates, partial charges, and atom-type information.

    • In ChimeraX, you can use the "AutoDock Vina" tool (Tools > Surface/Binding Analysis) which has an option to prepare and write ligands in PDBQT format.

    • Alternatively, open the prepared ligand (in PDB or Mol2 format) in AutoDock Tools (ADT).

    • In ADT: Ligand > Input > Open.

    • Define rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the final structure: Ligand > Output > Save as PDBQT.

Protocol 3.3: Executing the Docking Simulation with AutoDock Vina

Rationale: This stage involves defining the search space for the docking calculation (the "grid box") and running the simulation using the prepared protein and ligand files.[15]

Tools: AutoDock Tools (ADT), AutoDock Vina

Steps:

  • Define the Binding Site (Grid Box):

    • Open the prepared protein PDBQT file in ADT.

    • Navigate to Grid > Grid Box....

    • A box will appear around the protein. Adjust its center and dimensions to encompass the entire binding site of interest. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to make the search computationally inefficient.

    • Note the coordinates for the center of the box (e.g., center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina command: vina --config conf.txt --log results.log

Section 4: Analysis and Interpretation of Docking Results

Rationale: The raw output of a docking simulation is a set of scores and coordinates. Proper analysis and visualization are required to translate this data into scientifically relevant insights.

4.1: Understanding the Output
  • Binding Affinity: The primary output in the results.pdbqt and results.log files is the binding affinity, reported in kcal/mol. AutoDock Vina lists the predicted binding modes (poses) from best to worst score.[9]

  • Binding Poses: The results.pdbqt file contains the 3D coordinates for the number of binding modes you specified (num_modes). Each mode represents a distinct, low-energy binding pose.

4.2: Visualization of Binding Interactions

Rationale: Visual inspection is crucial to determine if the predicted binding pose is chemically reasonable and to understand the specific interactions driving the binding affinity.[17]

Tools: PyMOL, Discovery Studio Visualizer, UCSF ChimeraX

Steps (using PyMOL):

  • Load Structures: Open PyMOL and load the prepared protein (receptor.pdbqt) and the docking results (results.pdbqt).

  • Isolate Top Pose: The results file contains multiple poses. You can split them into separate objects using the command: split_states results. This will create results_0001, results_0002, etc. Focus on the top-ranked pose (results_0001).

  • Identify Interactions:

    • Center the view on the ligand.

    • Use the "Wizard" menu (Wizard > Measurement) or the distance command to identify key interactions like hydrogen bonds (typically < 3.5 Å).

    • To find residues near the ligand: select binding_site, byres (results_0001 around 4.0)

    • Display the interacting residues in a stick representation and label them to understand the binding pocket environment.

Molecular Interactions Figure 2: Key Protein-Ligand Interactions cluster_protein Protein Residue cluster_ligand 1,4-Oxazepane Derivative ASP Aspartic Acid (Side Chain) TYR Tyrosine (Aromatic Ring) LEU Leucine (Alkyl Side Chain) OXA_NH Amine Group (N-H) OXA_NH->ASP Hydrogen Bond OXA_AR Aromatic Ring OXA_AR->TYR Pi-Pi Stacking OXA_AL Alkyl Moiety OXA_AL->LEU Hydrophobic Interaction

Caption: Common non-covalent interactions observed in docking studies.

4.3: Quantitative Data Summary

It is best practice to summarize the docking results for a series of compounds in a table. This allows for easy comparison and helps in identifying SAR trends.

Compound IDDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesHydrogen Bonds
OXA-01 -9.865.3ASP110, TYR370, LEU1902 (ASP110)
OXA-02 -9.2185.1ASP110, PHE345, LEU1901 (ASP110)
OXA-03 -8.5680.7TYR370, PHE345, ILE1850
Control -10.521.5ASP110, TYR370, SER1933 (ASP110, SER193)

Section 5: Protocol Validation: Ensuring Trustworthy Results

Rationale: A docking protocol must be validated to ensure it can accurately predict the binding of ligands to the target of interest. The most common method is "redocking," where the protocol's ability to reproduce a known, experimentally determined binding pose is tested.[18][19]

Protocol 5.1: Validation by Redocking

Prerequisite: A crystal structure of the target protein with a co-crystallized (native) ligand.

Steps:

  • Prepare Structures:

    • Download the PDB file containing the protein-ligand complex.

    • Using a text editor or molecular visualizer, separate the native ligand from the protein into two different files.

    • Prepare the protein as described in Protocol 3.1.

    • Prepare the extracted native ligand as described in Protocol 3.2.

  • Perform Docking:

    • Run the docking simulation (Protocol 3.3) using the prepared protein and the prepared native ligand. Define the grid box around the original location of the native ligand.

  • Calculate RMSD:

    • The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the experimental pose.

    • Load the original PDB structure (containing the experimental ligand pose) and the top-ranked docked pose into a molecular visualizer like PyMOL.

    • Superimpose the protein backbones of the two structures.

    • Calculate the RMSD between the non-hydrogen atoms of the experimental ligand and the docked ligand.

  • Analyze Results:

    • An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][18] This indicates that your docking protocol and parameters are capable of accurately reproducing the known binding mode.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery campaign for 1,4-oxazepane derivatives. By providing detailed insights into potential binding modes and affinities, it enables a more rational, hypothesis-driven approach to ligand design and optimization. The protocols and validation methods outlined in this guide offer a robust framework for researchers to conduct meaningful and reproducible in silico studies, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • Labinsights. (2023). Docking Software for Drug Development. Retrieved from Labinsights. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

  • Bioinformatics Review. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from Bioinformatics Review. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from ResearchGate. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from YouTube. [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from Matter Modeling Stack Exchange. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from ResearchGate. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from The Scripps Research Institute. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from Michigan State University. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS Computational Biology. [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from EMBL-EBI. [Link]

  • Sali, A., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]

  • PubMed. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from PubMed. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Retrieved from IJPSR. [Link]

  • ACS Publications. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Retrieved from Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Retrieved from ResearchGate. [Link]

  • Research Square. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole, and 1,3-Oxazepine) from Isoniazid. Retrieved from Research Square. [Link]

Sources

Application Notes & Protocols: (4-Benzyl-1,4-oxazepan-2-yl)methanamine as a Chemical Probe for Target Discovery in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a heterocyclic compound with a scaffold that suggests potential interactions with targets in the central nervous system (CNS).[1][2] Its structural features, including a seven-membered oxazepane ring and a primary amine, present opportunities for its development as a chemical probe to identify and validate novel therapeutic targets. This document provides a comprehensive guide for researchers on how to utilize this compound as a foundational tool for target deconvolution, primarily through the application of affinity-based chemoproteomics.[3][4] We present detailed protocols for the synthesis of a biotinylated affinity probe, its application in pull-down assays from neuronal cell lysates, and subsequent mass spectrometry-based protein identification.

Introduction: The Rationale for this compound as a CNS-focused Chemical Probe

The 1,4-oxazepane moiety is a recognized scaffold in medicinal chemistry, with derivatives showing activity at various CNS targets, including dopamine receptors.[2] The benzyl group can facilitate hydrophobic interactions within protein binding pockets, while the primary amine provides a reactive handle for chemical modification, a crucial feature for its conversion into a versatile chemical probe.[5][6]

Chemical probes are essential tools in modern drug discovery, enabling the identification of the molecular targets of bioactive compounds, which is a critical step in understanding their mechanism of action and potential off-target effects.[7][8][9] This guide outlines a systematic approach to leverage this compound for the unbiased identification of its protein binding partners in a relevant biological context, such as neuronal cell lines or brain tissue lysates.

Key Attributes of this compound as a Probe Scaffold:

FeatureSignificance in Probe Development
Oxazepane Core A privileged scaffold in CNS drug discovery, suggesting potential for novel target engagement.[10][11]
Benzyl Group Provides a lipophilic character that may contribute to cell permeability and specific hydrophobic interactions with target proteins.
Primary Amine A versatile chemical handle for the conjugation of reporter tags (e.g., biotin, fluorophores) or photo-affinity labels.[5][12]

Experimental Strategy: An Affinity-Based Chemoproteomics Workflow

The overarching strategy is to synthesize a biotinylated derivative of this compound to serve as an affinity probe. This probe is then used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. The captured proteins are subsequently identified by mass spectrometry. A competitive displacement experiment with the original, unmodified compound is crucial for distinguishing specific interactors from non-specific background binding.[13]

Experimental Workflow Diagram

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Target Identification cluster_3 Validation A This compound C Biotinylated Probe A->C Conjugation B Amine-Reactive Biotin B->C E Incubate with Biotinylated Probe C->E D Neuronal Cell Lysate D->E F Streptavidin Bead Capture E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I On-Bead Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantitative Analysis J->K L Competitive Displacement Assay K->L M Western Blot / Orthogonal Assays L->M

Caption: Workflow for target identification using a biotinylated probe.

Detailed Protocols

Protocol for Synthesis of a Biotinylated this compound Probe

This protocol describes the conjugation of a biotin moiety to the primary amine of this compound using an N-hydroxysuccinimide (NHS) ester of biotin. The reaction forms a stable amide bond.

Materials:

  • This compound

  • Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolve the Compound: Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare Biotin-NHS Solution: Dissolve a 1.5 molar equivalent of Biotin-NHS ester in a minimal amount of anhydrous DMF (e.g., 10 mg/mL).

  • Reaction: While stirring the solution of the compound, slowly add the Biotin-NHS solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Purification: Purify the resulting biotinylated probe by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the product by mass spectrometry. The expected mass will be the mass of the starting compound plus the mass of the biotin moiety minus the mass of water.

Table of Reagent Molar Ratios:

ReagentMolar RatioPurpose
This compound1Starting Material
Biotin-NHS ester1.5Biotinylating Agent
Protocol for Affinity Pull-Down Assay from Neuronal Cell Lysate

This protocol details the use of the biotinylated probe to enrich for interacting proteins from a neuronal cell lysate (e.g., from SH-SY5Y or primary cortical neurons).

Materials:

  • Biotinylated probe

  • Unmodified this compound (for competition)

  • Neuronal cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse neuronal cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate). Determine protein concentration using a BCA assay.

  • Probe Incubation: To 1 mg of protein lysate, add the biotinylated probe to a final concentration of 10 µM.

  • Competition Control: In a separate tube, pre-incubate 1 mg of lysate with a 100-fold molar excess (1 mM) of the unmodified compound for 1 hour before adding the biotinylated probe.

  • Incubation: Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

Protocol for On-Bead Digestion and Mass Spectrometry Analysis

For a more sensitive and robust identification of captured proteins, on-bead digestion followed by LC-MS/MS is recommended.

Materials:

  • Beads with captured proteins from the previous step

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate in the dark for 20 minutes.

  • Digestion: Add trypsin to the bead slurry (e.g., 1 µg of trypsin per sample) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a human protein database (e.g., UniProt) to identify proteins. Perform label-free quantification to compare protein abundance between the probe-treated sample and the competition control. Proteins that are significantly depleted in the competition sample are considered specific binders.

Target Validation Workflow

G A Identified Protein Hits (from MS) B Western Blot Validation A->B Confirm presence in pulldown C Cellular Thermal Shift Assay (CETSA) A->C Confirm target engagement in cells D Functional Assays A->D Assess functional consequence E Confirmed Target B->E C->E D->E

Caption: Orthogonal assays for validating identified protein targets.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for utilizing this compound as a chemical probe for target identification in the context of neuroscience research.[7][8] This approach, rooted in the principles of chemoproteomics, allows for the unbiased discovery of molecular targets, thereby paving the way for a deeper understanding of the compound's mechanism of action and facilitating its development as a potential therapeutic agent.[3][4][14] Successful identification and validation of targets will provide critical insights into the biological pathways modulated by this novel oxazepane derivative.

References

  • Research Area II: Molecular and Chemical Probes for Neuroscience. (n.d.).
  • Review: Microfabricated Probes for Studying Brain Chemistry - PMC. (n.d.). PubMed Central.
  • Stability-based approaches in chemoproteomics - PMC. (n.d.). NIH.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (n.d.). ACS Publications.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (2021). Methods in Molecular Biology.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC. (2023). NIH.
  • Chemoproteomics, a broad avenue to target deconvolution | THE LEI GROUP. (2023).
  • Chemical Probes for Visualizing Intact Animal and Human Brain Tissue. (2017). ResearchGate.
  • Neuronal Probes and Tools. (n.d.). Biotium.
  • Chemical Probes for Visualizing Intact Animal and Human Brain Tissue. (2017). PubMed.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). PubMed.
  • Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Amine-Reactive Probes - the Joseph Lab. (2005).
  • Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (2025).
  • Amine-Reactive Probes. (n.d.). Thermo Fisher Scientific.
  • (PDF) Oxazepine Derivatives, Synthesis and Applications. (2023). ResearchGate.
  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (n.d.). Eurasian Chemical Communications.

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Scalable Synthesis of Substituted 1,4-Oxazepane Intermediates: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is an increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensional architecture and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory diseases.[1] Derivatives of 1,4-oxazepane have shown promise as selective dopamine D4 receptor ligands for the treatment of schizophrenia and as potent Rho-associated protein kinase (ROCK) inhibitors for glaucoma.[2][3]

This comprehensive technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of scalable synthetic strategies for accessing substituted 1,4-oxazepane intermediates. Moving beyond a simple recitation of procedural steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower robust and scalable synthesis.

Strategic Approaches to the Scalable Synthesis of 1,4-Oxazepanes

The construction of the seven-membered 1,4-oxazepane ring system presents unique synthetic challenges, including entropic penalties associated with the formation of medium-sized rings. However, several robust and scalable strategies have emerged to address these challenges. This guide will focus on three primary approaches:

  • Classical Heterocyclization: Leveraging fundamental transformations such as intramolecular etherification and reductive amination.

  • Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction for the construction of unsaturated heterocyclic systems.

  • Multicomponent Reactions (MCRs): Offering a convergent and diversity-oriented approach to complex heterocyclic scaffolds.

Each of these strategies will be detailed with a focus on scalability, experimental design, and troubleshooting.

I. Classical Heterocyclization: Robust and Scalable Ring Formation

Classical heterocyclization methods remain a cornerstone of large-scale synthesis due to their use of readily available starting materials and well-understood reaction mechanisms. For 1,4-oxazepanes, this typically involves the formation of a key carbon-oxygen or carbon-nitrogen bond in an intramolecular fashion.

A. Intramolecular Williamson Ether Synthesis

This approach involves the formation of the ether linkage of the 1,4-oxazepane ring through the reaction of an amino alcohol with a suitable electrophile. Careful optimization of this classical method has transformed it into a robust protocol for multigram synthesis.[4]

Mechanism of Intramolecular Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. An amino alcohol, often with the amine protected, is treated with a base to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic carbon atom bearing a leaving group to close the seven-membered ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack A R-NH-CH2-CH2-CH2-OH C R-NH-CH2-CH2-CH2-O⁻ A->C B Base B->A D R-NH-CH2-CH2-CH2-O⁻ E X-CH2-CH2-Y (X=Leaving Group) D->E SN2 F [Transition State]‡ E->F G Substituted 1,4-Oxazepane F->G

Caption: Mechanism of Intramolecular Williamson Ether Synthesis.

Scalable Protocol: Synthesis of a Substituted 1,4-Oxazepane

This protocol is adapted from a demonstrated multigram synthesis and highlights key considerations for scalability.[4]

Step 1: N-Alkylation

  • To a solution of an appropriate amino alcohol (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq.).

  • Add an alkylating agent containing a leaving group (e.g., 1-bromo-2-chloroethane) (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the intermediate by column chromatography or crystallization.

Step 2: Intramolecular Cyclization

  • Dissolve the N-alkylated amino alcohol intermediate (1.0 eq.) in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, for instance, sodium hydride (1.2 eq.), portion-wise at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C to drive the cyclization.

  • Monitor the reaction progress. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by distillation or crystallization for large-scale operations.

Experimental Considerations and Causality

ParameterChoiceRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Ensures complete deprotonation of the alcohol without competing nucleophilic attack on the electrophile.
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Solubilizes the starting materials and facilitates the SN2 reaction by solvating the cation of the base.
Temperature Elevated (80-100 °C)Overcomes the entropic barrier of forming a seven-membered ring.
Concentration High dilution is generally not requiredFor this specific intramolecular reaction, high dilution to prevent intermolecular side reactions is often not necessary.

Troubleshooting

ProblemPotential CauseSolution
Low Yield Incomplete deprotonation or side reactions.Ensure anhydrous conditions. Use a stronger base or higher temperature.
Formation of Dimer Intermolecular reaction is competing.While less common for this specific cyclization, consider performing the reaction under more dilute conditions.
No Reaction Poor leaving group.Use a more reactive electrophile (e.g., iodide instead of chloride).

II. Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated 1,4-Oxazepanes

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles.[5] This method is particularly powerful for creating unsaturated seven-membered rings, which can be subsequently hydrogenated to afford saturated 1,4-oxazepanes.

Mechanism of Ring-Closing Metathesis

RCM is catalyzed by transition metal alkylidene complexes, most commonly ruthenium-based Grubbs or Hoveyda-Grubbs catalysts. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a new double bond within the ring and the liberation of a volatile alkene, such as ethylene, which drives the reaction to completion.

G cluster_0 Catalytic Cycle A [Ru]=CHR C Metallacyclobutane A->C [2+2] B Diene Substrate B->C D New Alkylidene C->D Cycloreversion E Intramolecular [2+2] Cycloaddition D->E F Cyclic Metallacyclobutane E->F G Unsaturated 1,4-Oxazepine F->G Cycloreversion H [Ru]=CH2 F->H H->A Reacts with another substrate molecule

Caption: Simplified mechanism of Ring-Closing Metathesis.

Scalable Protocol: Synthesis of an Unsaturated 1,4-Oxazepine

This protocol is a general guide for the RCM of a diallylamine derivative.

  • Prepare a solution of the diallylamine precursor (1.0 eq.) in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene. The concentration is typically between 0.05 and 0.2 M for seven-membered ring formation.[6]

  • Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (0.5-5 mol%). For large-scale reactions, lower catalyst loadings are desirable.[5]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Upon completion, cool the reaction mixture and add a scavenger, such as triphenylphosphine or a functionalized silica gel, to remove the ruthenium catalyst.

  • Stir for 1-2 hours, then filter the mixture through a pad of silica gel, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography or crystallization.

Experimental Considerations and Causality

ParameterChoiceRationale
Catalyst Grubbs II or Hoveyda-Grubbs IIThese second-generation catalysts offer higher activity and better functional group tolerance compared to first-generation catalysts.
Solvent Anhydrous, degassed DCM or ToluenePrevents catalyst deactivation by oxygen and water. Toluene allows for higher reaction temperatures, which can be beneficial for sluggish reactions.
Concentration 0.05 - 0.2 MA balance must be struck: too concentrated can lead to intermolecular side reactions and polymerization, while too dilute can be impractical for large-scale synthesis.[6]
Atmosphere Inert (Nitrogen or Argon)Grubbs catalysts are sensitive to air and moisture.

Troubleshooting

ProblemPotential CauseSolution
Low Conversion Inactive catalyst; Steric hindrance.Use fresh catalyst. Increase catalyst loading or reaction temperature. Consider a more active third-generation catalyst.
Dimerization/Polymerization Reaction concentration is too high.Perform the reaction at higher dilution.
Isomerization of Double Bond Catalyst degradation or prolonged reaction times.Use a shorter reaction time or add an isomerization inhibitor like 1,4-benzoquinone (though this may also reduce catalyst activity).

Safety Precautions for Organometallic Catalysts Organometallic catalysts like Grubbs catalysts are air- and moisture-sensitive and can be pyrophoric. They should be handled under an inert atmosphere using Schlenk line or glovebox techniques.[7] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[8][9]

III. Intramolecular Reductive Amination

Intramolecular reductive amination is a highly efficient one-pot method for the synthesis of cyclic amines. This strategy involves the formation of a cyclic imine or iminium ion from an amino-aldehyde or amino-ketone precursor, which is then reduced in situ to the corresponding amine.

Mechanism of Intramolecular Reductive Amination

The reaction begins with the intramolecular condensation of the amine and carbonyl groups to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final 1,4-oxazepane product.

G A Amino-aldehyde B Cyclic Hemiaminal A->B Intramolecular Condensation C Cyclic Iminium Ion B->C - H₂O D 1,4-Oxazepane C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->C

Caption: Mechanism of Intramolecular Reductive Amination.

Scalable Protocol: Synthesis of a 1,4-Oxazepane via Reductive Amination

This protocol describes a general procedure for the intramolecular reductive amination of an amino-aldehyde.

  • To a solution of the amino-aldehyde precursor (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild acid catalyst like acetic acid (optional, can facilitate iminium ion formation).

  • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise at room temperature.[10]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Experimental Considerations and Causality

ParameterChoiceRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)STAB is a mild and selective reducing agent that is particularly effective for reductive amination. It is less toxic than sodium cyanoborohydride and can be used in a one-pot procedure as it does not readily reduce the starting aldehyde.[10][11]
Solvent Chlorinated solvents (e.g., DCE) or ethers (e.g., THF)These solvents are compatible with the reducing agent and effectively solubilize the reactants.
pH Neutral to slightly acidicA slightly acidic pH can catalyze the formation of the iminium ion, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Troubleshooting

ProblemPotential CauseSolution
Formation of Amino Alcohol Reduction of the aldehyde before cyclization.Ensure a selective reducing agent like STAB is used. If using a less selective agent like NaBH4, pre-form the iminium ion before adding the reductant.
Incomplete Reaction Inefficient iminium ion formation.Add a catalytic amount of a mild acid like acetic acid.
Side Product Formation Instability of the starting material or product.Perform the reaction at a lower temperature.

Safety Precautions for Hydride Reducing Agents Hydride reducing agents such as STAB and sodium cyanoborohydride can react with water to release flammable hydrogen gas. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas under acidic conditions. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn.[8]

IV. Multicomponent Reactions (MCRs): A Convergent Approach

While less explored for the direct synthesis of 1,4-oxazepanes, multicomponent reactions, such as the Ugi reaction, offer a powerful strategy for the rapid assembly of complex molecular scaffolds that can serve as precursors to the desired heterocycles.[12][13] For instance, an Ugi reaction can be coupled with a subsequent cyclization step, such as a Mitsunobu reaction, to construct benzo-fused 1,4-oxazepinones.[14]

Conceptual Workflow: Ugi Reaction followed by Cyclization

A four-component Ugi reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide can generate a linear precursor containing all the necessary functionalities for a subsequent intramolecular cyclization to form the 1,4-oxazepine ring.

G cluster_0 Ugi Reaction cluster_1 Post-Ugi Cyclization A Aldehyde + Amine + Carboxylic Acid + Isocyanide B Linear Ugi Product A->B C Linear Ugi Product D 1,4-Oxazepine Derivative C->D e.g., Mitsunobu or SN2

Caption: Conceptual workflow for 1,4-oxazepine synthesis via an Ugi MCR.

Due to the highly specific nature of MCRs and their subsequent transformations, a general protocol is less instructive than the previously described methods. Researchers interested in this approach are encouraged to consult the primary literature for detailed procedures tailored to their specific target molecules.[12][14]

Summary and Outlook

The scalable synthesis of substituted 1,4-oxazepane intermediates is crucial for advancing drug discovery programs targeting a range of therapeutic areas. This guide has detailed three primary strategies—classical heterocyclization, ring-closing metathesis, and intramolecular reductive amination—providing insights into their mechanisms, scalable protocols, and key experimental considerations.

  • Classical heterocyclization offers a robust and cost-effective approach, particularly for large-scale manufacturing.

  • Ring-closing metathesis provides a versatile and efficient route to unsaturated 1,4-oxazepanes, which can be valuable intermediates for further functionalization.

  • Intramolecular reductive amination is a powerful one-pot method for the direct synthesis of saturated 1,4-oxazepanes.

  • Multicomponent reactions present a convergent and diversity-oriented strategy for accessing complex precursors to the 1,4-oxazepane scaffold.

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scale of synthesis, and available starting materials. As the importance of the 1,4-oxazepane scaffold in medicinal chemistry continues to grow, the development of even more efficient, scalable, and sustainable synthetic methods will remain an active area of research.

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Zheng, X., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Kim, J., et al. (2018). Synthesis of substituted benzo[b][1][15]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2021). Discovery of 3,4-dihydrobenzo[f][1][15]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Saikia, P., et al. (2016). Intramolecular Pictet-Spengler Reaction of Cyclic Iminium ions: A Novel Access to Benzo[1][15] oxazepine Fused Tetrahydroisoquinoline and Tetrahydro-β-carboline Analogues. ResearchGate. [Link]

  • Pederson, R. L., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. [Link]

  • Garbo, M. (2020). Synthesis of Optically Active 7-Membered Rings. The Synthetic Collective. [Link]

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  • Jacobsen, E. N., et al. (2022). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. National Institutes of Health. [Link]

  • Pederson, R. L., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. National Institutes of Health. [Link]

  • Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. National Institutes of Health. [Link]

  • Wikström, H., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

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  • Kwan, E. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Ceraso, M., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • Couty, F., et al. (2010). Ring-closing metathesis of N-alkenyl-cyanamides. RSC Publishing. [Link]

  • Winne, J., & Hoogenboom, R. (2019). Lost and Found: The Seven-Membered Cyclic Imino Ether Tetrahydrooxazepine. Advanced Science News. [Link]

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  • The Ohio State University. (n.d.). Sodium Cyanoborohydride SOP. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Grubb's catalyst, 97%. [Link]

  • da Silva, F. A., et al. (2017). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. National Institutes of Health. [Link]

  • Dömling, A., et al. (2012). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Hissler, M., et al. (2020). Stereospecific synthesis of chiral P-containing polyaromatics based on 7-membered P-rings. Chemical Communications. [Link]

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  • do Nascimento, G. M., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Institutes of Health. [Link]

  • Welsch, M. E., et al. (2011). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. ACS Publications. [Link]

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  • Woodward, A. R., & Sheppard, T. D. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Banfi, L., et al. (2006). Multicomponent synthesis of dihydrobenzoxazepinones by coupling Ugi and Mitsunobu reactions. PubMed. [Link]

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Application Note: High-Throughput Screening of Oxazepane-Based Compound Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazepane Scaffold as a Privileged Structure in Drug Discovery

The oxazepane core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, enabling potent and selective interactions with a wide range of biological targets.[1] This has led to the exploration of oxazepane derivatives in numerous therapeutic areas, including central nervous system disorders and inflammatory diseases. The synthesis of diverse oxazepane-based compound libraries provides a rich chemical space for the discovery of novel therapeutic agents through high-throughput screening (HTS).[2] HTS allows for the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[3][4][5] This application note will provide a detailed protocol and technical guidance for the high-throughput screening of oxazepane-based compound libraries, using the discovery of novel kinase inhibitors as a representative case study.

The Power of High-Throughput Screening in Identifying Novel Hits

High-throughput screening is a numbers game at its core: by testing a vast number of compounds against a specific biological target, the probability of identifying a "hit"—a compound that interacts with the target in a desired manner—is significantly increased.[6] HTS campaigns are characterized by their scalability, speed, and reliance on automation, including robotic liquid handlers and sensitive detectors.[5][7][8] These campaigns can be broadly categorized into two main approaches: biochemical assays and cell-based assays.[9][10]

  • Biochemical assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[11][12][13] These assays are often preferred for their simplicity and direct measurement of target engagement.

  • Cell-based assays evaluate the effect of a compound on a cellular process or pathway in a more physiologically relevant context.

The choice of assay format is dictated by the specific biological question being addressed. For the discovery of kinase inhibitors, both biochemical and cell-based approaches are highly valuable.

Case Study: Discovery of Benzo[b][4][10]oxazepin-4-ones as RIP1 Kinase Inhibitors

A compelling example of the successful application of HTS to a seven-membered heterocycle library is the discovery of benzo[b][3][9]oxazepin-4-ones as highly potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[1] RIP1 kinase is a critical mediator of inflammation, making it a promising target for the treatment of various inflammatory diseases.[1] Through the screening of a DNA-encoded library, a novel series of benzoxazepinone inhibitors was identified, demonstrating the power of HTS in uncovering unique chemical matter for challenging targets.[1]

This application note will outline a hypothetical, yet representative, HTS workflow for identifying oxazepane-based kinase inhibitors, inspired by this successful discovery.

Experimental Workflow for High-Throughput Screening of an Oxazepane Library

The following diagram illustrates a typical workflow for an HTS campaign targeting kinase inhibition.

HTS_Workflow cluster_prep Assay Development & Miniaturization cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Characterization AssayDev Assay Development (e.g., TR-FRET) Mini Miniaturization to 384- or 1536-well format AssayDev->Mini Library Oxazepane Compound Library (in DMSO) PrimaryHTS Primary HTS (Single Concentration) Library->PrimaryHTS DataAcq Data Acquisition (Plate Reader) PrimaryHTS->DataAcq DataQC Data Normalization & Quality Control (Z'-factor) DataAcq->DataQC HitID Hit Identification (Activity Threshold) DataQC->HitID DoseResponse Dose-Response Confirmation (IC50 Determination) HitID->DoseResponse Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR LeadOpt LeadOpt SAR->LeadOpt Lead Optimization

Caption: High-throughput screening workflow for identifying oxazepane-based kinase inhibitors.

Detailed Protocols

Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reproducible assay. For kinase inhibitor screening, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a commonly used "mix-and-read" format that is amenable to automation.[6]

Principle of the TR-FRET Kinase Assay:

This assay measures the phosphorylation of a substrate peptide by the kinase of interest. The assay components include:

  • The kinase enzyme.

  • A biotinylated substrate peptide.

  • ATP (the phosphate donor).

  • A Europium (Eu3+) chelate-labeled anti-phospho-specific antibody (donor fluorophore).

  • Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).

When the substrate is phosphorylated, the anti-phospho-antibody binds. The biotin tag on the substrate is bound by streptavidin-APC, bringing the Eu3+ chelate and APC into close proximity. Excitation of the Eu3+ chelate results in energy transfer to APC, which then emits light at a specific wavelength. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol for Assay Development:

  • Component Titration: Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal-to-background ratio.

  • Enzyme Kinetics: Characterize the kinase activity to ensure the assay is run under conditions of initial velocity.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Where SD is the standard deviation, "positive" refers to the uninhibited control, and "negative" refers to the inhibited control.

Miniaturization:

To reduce reagent costs and increase throughput, the assay should be miniaturized from a 96-well to a 384- or 1536-well plate format. This requires optimization of liquid handling and detection parameters.

Primary High-Throughput Screen

The primary screen is performed at a single concentration of each compound in the oxazepane library to identify initial "hits".

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the oxazepane library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

  • Reagent Addition: Add the kinase, substrate, and ATP in assay buffer to the wells.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the TR-FRET detection reagents (Eu3+-labeled antibody and streptavidin-APC).

  • Data Acquisition: Read the plates on a plate reader capable of TR-FRET measurements.

Data Analysis and Hit Identification

The raw data from the plate reader is then analyzed to identify compounds that exhibit significant inhibition of the kinase.

Data Analysis Workflow:

  • Normalization: Raw data is normalized to the positive and negative controls on each plate to account for plate-to-plate variability.

  • Quality Control: The Z'-factor for each plate is calculated to ensure data quality.

  • Hit Selection: A threshold for inhibition is established (e.g., >50% inhibition or three standard deviations from the mean of the control wells). Compounds that meet this criterion are designated as primary hits.

Hit Validation and Characterization

Primary hits must undergo a series of validation steps to confirm their activity and eliminate false positives.

a. Dose-Response Confirmation:

Primary hits are re-tested at multiple concentrations to determine their potency (IC50 value).

Protocol:

  • Create a serial dilution of each hit compound.

  • Perform the TR-FRET assay with the diluted compounds.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

b. Orthogonal and Counter-Screens:

  • Orthogonal Assays: Confirm the activity of the hits in a different assay format (e.g., a luminescence-based kinase assay) to rule out assay-specific artifacts.

  • Counter-Screens: Test the hits against related kinases to assess their selectivity. This is crucial for developing safe and effective drugs.

c. Structure-Activity Relationship (SAR) Analysis:

If available, analogs of the confirmed hits from the compound library or through chemical synthesis are tested to establish an initial SAR. This provides valuable information for medicinal chemists to optimize the potency and selectivity of the hit series.

Data Presentation

All quantitative data from the HTS campaign should be summarized in a clear and concise format.

Table 1: Summary of HTS Campaign Statistics

ParameterValue
Total Compounds Screened100,000
Primary Hit Rate0.5%
Number of Primary Hits500
Confirmed Hits (IC50 < 10 µM)50
Number of Hit Series Identified3

Table 2: Representative Dose-Response Data for a Confirmed Hit

Compound IDIC50 (µM)Hill Slope
OXA-123450.251.10.99
OXA-678901.50.90.98

Conclusion

The combination of a well-designed oxazepane-based compound library and a robust high-throughput screening campaign provides a powerful platform for the discovery of novel therapeutic agents. The workflow and protocols outlined in this application note offer a comprehensive guide for researchers and drug discovery professionals to successfully identify and validate novel kinase inhibitors. The discovery of benzo[b][3][9]oxazepin-4-ones as potent RIP1 inhibitors serves as a testament to the potential of this approach in advancing the field of medicine.[1]

References

  • Entzeroth, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. Available at: [Link]

  • Evotec. (n.d.). Biochemical Assay Services. Evotec. Available at: [Link]

  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Nuvisan. Available at: [Link]

  • American Laboratory. (2007). Impact of HTS on Multidetection Microplate Readers and Benefits For Life Science Research Laboratories. American Laboratory. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]

  • Oregon State University Libraries and Press. (n.d.). Cell-based assays for high-throughput screening : methods and protocols. Oregon State University Libraries and Press. Available at: [Link]

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • PubMed. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. Available at: [Link]

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  • Oxford Academic. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. ResearchGate. Available at: [Link]

  • PubMed Central. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • ChemRxiv. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • NIH. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. NIH. Available at: [Link]

  • PubMed Central. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed Central. Available at: [Link]

  • Journal of Al-Nahrain University. (2014). Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of Some )Z)-2-((2-hydroxybenzylideneamino)methyl)-2- (hydroxymethyl)propane-1,3-diol Derivatives with some cycloanhydrides. Journal of Al-Nahrain University. Available at: [Link]

  • American Journal of Bioscience and Clinical Integrity. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. Available at: [Link]

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  • ResearchGate. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanamine. As a key intermediate in the development of compounds targeting the central nervous system, optimizing its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the chemical principles behind common synthetic pitfalls and their solutions.

Overview of a Plausible Synthetic Pathway

The synthesis of this compound involves the construction of a seven-membered heterocyclic ring, which is often the primary source of yield loss. The following diagram illustrates a common synthetic approach, which will serve as a reference for the troubleshooting guide.

G cluster_0 Precursor Synthesis cluster_1 Key Step: Ring Closure cluster_2 Final Functionalization A Amino Alcohol Precursor (e.g., N-Benzyl Ethanolamine derivative) B Alkylation with Protected Amino Acetaldehyde A->B S N 2 Reaction C Linear Precursor (N-substituted amino alcohol) B->C Deprotection D Intramolecular Cyclization (e.g., Reductive Amination or Etherification) C->D E Protected 1,4-Oxazepane Ring D->E High Dilution Conditions F Conversion to Methanamine (e.g., Nitrile Reduction or Amide Reduction) E->F G Final Product This compound F->G Final Deprotection (if necessary)

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and detailed protocols for resolution.

Question 1: My intramolecular cyclization to form the 1,4-oxazepane ring is failing or giving very low yields. What's going wrong?

This is the most common and challenging step. The formation of seven-membered rings is kinetically and thermodynamically less favorable than that of five- or six-membered rings, primarily due to higher conformational strain and a lower probability of the reactive ends meeting.[3]

Primary Cause A: Competing Intermolecular Reactions

At standard concentrations, the reactive ends of two different linear precursor molecules are more likely to react with each other than with themselves, leading to the formation of dimers and polymers instead of the desired seven-membered ring.[3]

Solution: Implement High-Dilution Conditions

By drastically lowering the concentration of the substrate, you favor the intramolecular cyclization pathway.

Experimental Protocol: High-Dilution Reaction Setup

  • Set up the main reaction flask containing the bulk of the solvent and any necessary reagents (e.g., acid or base catalyst) under an inert atmosphere (Nitrogen or Argon).

  • Heat or cool the reaction flask to the desired temperature.

  • Dissolve your linear precursor in a significant volume of the same anhydrous solvent.

  • Using a syringe pump, add the substrate solution to the vigorously stirred reaction flask over a prolonged period (e.g., 4-12 hours).

  • After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-12 hours) to ensure completion.

ParameterStandard ConditionsHigh-Dilution Conditions
Concentration 0.1 - 1.0 M0.001 - 0.01 M
Addition Method All at onceSlow addition via syringe pump
Typical Outcome Primarily polymer/dimerPrimarily desired monomer

Primary Cause B: Unfavorable Reaction Kinetics or Conditions

The activation energy for the ring closure may be too high under your current conditions, or an improper choice of base/catalyst may be inhibiting the reaction.

Solutions:

  • Optimize Temperature: For nucleophilic substitution reactions, temperature can be a double-edged sword. While higher temperatures increase reaction rates, they can also promote side reactions like elimination. It is recommended to screen temperatures, for instance, starting at room temperature and gradually increasing to the reflux temperature of the solvent.

  • Select the Correct Base/Catalyst: For reactions requiring deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) is often superior to carbonate bases, as it can lead to higher regioselectivity and drive the reaction to completion.[4]

  • Solvent Choice: The solvent must fully dissolve the substrate and reagents. Aprotic polar solvents like THF, DMF, or acetonitrile are common choices. For some cyclizations, less polar solvents like toluene can be effective.[4]

G Start Low Yield in Ring Closure Step CheckPolymer Check for high MW polymer/dimer via TLC or LC-MS Start->CheckPolymer HighDilution Action: Use High Dilution (Syringe Pump Addition) CheckPolymer->HighDilution Yes IncompleteReaction Is starting material still present? CheckPolymer->IncompleteReaction No Success Yield Improved HighDilution->Success OptimizeConditions Action: Optimize Conditions - Increase Temperature - Change Base (e.g., to NaH) - Screen Solvents IncompleteReaction->OptimizeConditions Yes IncompleteReaction->Success No (Other Issue) OptimizeConditions->Success

Caption: Troubleshooting logic for the 1,4-oxazepane ring closure.

Question 2: My N-benzylation step is sluggish, or I am forming unwanted byproducts.

While N-alkylation is a standard transformation, issues can arise from the steric hindrance of the heterocyclic amine or over-alkylation.

Primary Cause A: Incomplete Reaction

The nitrogen atom in the 1,4-oxazepane ring may be a weaker nucleophile than expected, or the reaction conditions may not be optimal.

Solutions:

  • Increase Electrophilicity: Use a more reactive benzylating agent. Benzyl bromide is significantly more reactive than benzyl chloride.

  • Optimize the Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. If the reaction is still slow, switching to sodium hydride (NaH) in an anhydrous solvent like THF or DMF can dramatically increase the rate.[4]

  • Solvent and Temperature: Ensure the use of a polar aprotic solvent (DMF, ACN) to dissolve the reagents and facilitate the Sₙ2 reaction. Gently heating the reaction (e.g., to 50-60 °C) can also improve the rate.

Primary Cause B: Formation of a Quaternary Benzylammonium Salt

The product, being a tertiary amine, can be further alkylated by benzyl bromide to form a quaternary ammonium salt. This is especially problematic if an excess of the alkylating agent is used.

Solution: Stoichiometric Control and Reaction Monitoring

  • Control Reagents: Use a carefully measured amount of benzyl bromide, typically between 1.0 and 1.1 equivalents. Avoid large excesses.

  • Monitor Progress: Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, stop the reaction immediately by adding water or a quenching solution to prevent the formation of the quaternary salt.

Question 3: I'm attempting a reductive amination to form the final methanamine, but the yield is poor.

Reductive amination is a powerful tool but requires careful control of conditions to be efficient.[5][6]

Primary Cause: Imine/Iminium Ion Formation is Unfavorable or Too Slow

The first step of the reaction is the condensation of a carbonyl group with an amine to form an imine, which is then reduced.[6] This equilibrium can be unfavorable.

Solutions:

  • Water Removal: The condensation step releases one molecule of water. Removing this water as it forms will drive the equilibrium towards the imine. This can be accomplished with a Dean-Stark apparatus (for reactions at reflux) or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[5]

  • pH Control: The reaction is often catalyzed by mild acid, which protonates the carbonyl to make it more electrophilic and facilitates the dehydration step. The optimal pH is typically between 4 and 6. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If it's too high, imine formation will be slow.

Primary Cause: Incorrect Choice or Inactivation of Reducing Agent

Not all reducing agents are suitable for this transformation.

Solution: Use a Hydride Reagent Selective for the Iminium Ion

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are the reagents of choice for one-pot reductive aminations. They are mild enough that they will not readily reduce the starting aldehyde or ketone at neutral or slightly acidic pH but will rapidly reduce the protonated imine (iminium ion). Sodium borohydride (NaBH₄) is generally too reactive and will reduce the carbonyl starting material before significant imine formation can occur.[7]

  • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of a seven-membered ring like 1,4-oxazepane so challenging? The difficulty arises from unfavorable thermodynamics and kinetics. Compared to forming 5- or 6-membered rings, the entropic penalty for bringing the two ends of a seven-atom chain together is higher. Furthermore, the resulting ring often has significant transannular strain, making the transition state leading to it higher in energy.[3]

Q2: What are the most common side products I should look for during my analysis? The most common side products are linear dimers or oligomers from competing intermolecular reactions during the cyclization step.[3] Other possibilities include products from elimination side reactions if conditions are too harsh, and over-alkylated quaternary salts from the N-benzylation step.

Q3: How can I best purify the final this compound product? The final product is a basic amine and is often amenable to standard silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane (DCM), with a small amount of ammonium hydroxide (e.g., 0.5-1%) added to the mobile phase to prevent the amine from streaking on the acidic silica gel. Alternatively, for high purity, the free base can be converted to a crystalline salt (e.g., hydrochloride or fumarate salt) which can be purified by recrystallization.

Q4: Are there any known stability issues with the 1,4-oxazepane ring system? Yes, the ether linkage within the 1,4-oxazepane ring can be susceptible to cleavage under strongly acidic conditions.[8] It is advisable to avoid prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) during workup or purification to prevent ring-opening degradation.[8]

References
  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
  • Improved Methodology for the Preparation of Chiral Amines. (n.d.).
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.). Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

Sources

Technical Support Center: Optimization of Reaction Conditions for Oxazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of oxazepanes. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Seven-membered rings like oxazepanes present unique synthetic challenges due to unfavorable thermodynamics and kinetics associated with their formation.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1,4-oxazepane ring?

The most robust and widely employed methods for synthesizing the 1,4-oxazepane core are based on intramolecular cyclization of a suitable linear precursor.[2] Key strategies include:

  • Intramolecular Reductive Amination: This is a powerful method involving the cyclization of an amino-aldehyde or amino-ketone. The reaction proceeds through an imine or iminium ion intermediate, which is then reduced in situ.[3][4] The choice of a selective reducing agent, such as sodium triacetoxyborohydride (STAB), is critical to avoid the reduction of the initial carbonyl group before cyclization.[4]

  • Ring-Closing Metathesis (RCM): RCM has become a staple for forming various ring sizes, including seven-membered systems.[5] This reaction uses a diene precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic alkene, which can be subsequently reduced if the saturated oxazepane is desired.[6] The primary driving force for the reaction is the formation of volatile ethylene gas.[7]

  • Intramolecular Nucleophilic Substitution: This involves the cyclization of a linear substrate containing a terminal nucleophile (e.g., an amine or alcohol) and a leaving group. Careful selection of the base and reaction conditions is necessary to favor the intramolecular cyclization over competing intermolecular side reactions.

  • Electrophilic Cyclization: This approach can be used for precursors containing alkynols or alkenols, where an electrophile (e.g., iodine) promotes the cyclization.[2][8]

Q2: Why is the synthesis of a seven-membered ring like oxazepane often more challenging than five- or six-membered rings?

The difficulty arises from both thermodynamic and kinetic factors. The formation of a seven-membered ring is entropically disfavored because it requires constraining a longer, more flexible linear precursor into a cyclic structure. Kinetically, the rate of cyclization can be slow, allowing competing intermolecular reactions, such as polymerization, to become significant pathways, which ultimately lowers the yield of the desired cyclic product.[1]

Q3: What are the most common degradation pathways for 1,4-oxazepanes that I should be aware of during synthesis and workup?

The 1,4-oxazepane scaffold contains an ether linkage which is susceptible to acid-catalyzed hydrolysis.[9] Exposure to strong acidic conditions, particularly during aqueous workup or chromatography, can lead to ring-opening. It is advisable to use mild acidic or basic conditions where possible and to neutralize acidic reaction mixtures promptly during extraction.

Q4: How critical is the purity of starting materials and solvents?

It is absolutely critical. Impurities in starting materials can interfere with the reaction, poison catalysts, and lead to the formation of undesired byproducts, complicating purification. For instance, in reductive aminations, impurities in the amine or carbonyl starting material can lead to side reactions.[10] Similarly, using dry solvents is often essential, especially in reactions involving moisture-sensitive reagents or intermediates, such as those in cycloadditions with anhydrides or reactions using dehydrating agents.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during oxazepane synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Oxazepane

A low yield is one of the most common frustrations in synthesizing medium-sized rings. A systematic approach is the best way to diagnose the issue.

Potential Cause Underlying Rationale & Causality Suggested Solutions & Protocol Adjustments
Intermolecular Competition The linear precursor reacts with another molecule of itself (dimerization/polymerization) faster than it cyclizes. This is a classic problem for medium-sized rings due to slow cyclization kinetics.[1]Increase Dilution: Run the reaction at a lower concentration (0.01 M to 0.05 M). This favors the first-order intramolecular reaction over the second-order intermolecular one. Slow Addition: If high concentration is unavoidable, use a syringe pump to add the precursor slowly to the reaction mixture over several hours.
Suboptimal Reaction Temperature The activation energy for the desired cyclization may not be met, or excessively high temperatures could be causing product degradation or promoting side reactions.[12]Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[12]
Catalyst Inactivity / Poisoning For catalyst-driven reactions like RCM, the catalyst may be deactivated by impurities in the substrate or solvent, or it may simply not be active enough for a challenging cyclization.[13]Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly stored batch. Increase catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).[12] Screen Different Catalysts: For RCM, second-generation Grubbs' or Hoveyda-Grubbs catalysts often show higher activity and stability.[7]
Poor Solubility of Reactants If a reactant is not fully dissolved, the reaction can be sluggish or stall completely as the effective concentration in solution is very low.Solvent Screening: Test alternative solvents in which all starting materials are fully soluble at the reaction temperature. For microwave-assisted reactions, a more polar solvent like DMF or ethanol can improve energy absorption and solubility.[12]

Here is a logical workflow to diagnose the cause of low product yield.

G cluster_start Initial Check cluster_optimization Reaction Condition Optimization cluster_outcome Outcome Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents? Start->Check_Purity Adjust_Conc Adjust Concentration (High Dilution)? Check_Purity->Adjust_Conc [ Purity OK ] Purify_SM Purify/Replace Starting Materials Check_Purity->Purify_SM [ Impure ] Adjust_Temp Screen Reaction Temperature? Adjust_Conc->Adjust_Temp [ No Improvement ] Success Yield Improved Adjust_Conc->Success [ Yes ] Adjust_Cat Screen Catalyst (Type/Loading)? Adjust_Temp->Adjust_Cat [ No Improvement ] Adjust_Temp->Success [ Yes ] Adjust_Cat->Success [ Yes ] Reassess Re-evaluate Synthetic Route Adjust_Cat->Reassess [ No Improvement ] Purify_SM->Start

Caption: A decision tree for systematically troubleshooting low yields.

Issue 2: Formation of Multiple Products or Significant Impurities

The presence of multiple spots on a TLC plate can indicate side reactions, the formation of isomers, or product degradation.

  • Formation of Regioisomers: This is common when using unsymmetrical precursors.

    • Causality: If there are two potential sites for cyclization, a mixture of products can form. The outcome is often governed by a fine balance of steric and electronic effects.[14]

    • Solution: Modify the substrate to block the undesired reaction site with a protecting group. Alternatively, explore different catalytic systems that may offer higher regioselectivity. For instance, bulky substituents on a reactant can direct cyclization to the less sterically hindered position.[14]

  • Competitive Lactonization: In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, cleavage with trifluoroacetic acid (TFA) alone can lead to a competing lactonization side product.[2]

    • Causality: The carboxylic acid and hydroxyl groups in the cleaved intermediate can cyclize to form a lactone instead of the desired oxazepane.

    • Solution: The addition of a reducing agent to the cleavage cocktail, such as triethylsilane (Et₃SiH), can prevent this side reaction and favor the formation of the oxazepane ring.[2]

  • Product Degradation: The desired oxazepane may be forming but is unstable under the reaction or workup conditions.

    • Causality: As mentioned, the 1,4-oxazepane ring can be labile to acid.[9] Prolonged reaction times at high temperatures can also cause decomposition.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.[10] During workup, use a mild base like sodium bicarbonate to neutralize any acid and perform extractions quickly at cool temperatures.

Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure oxazepane can be a significant hurdle.

  • Similar Polarity of Products and Byproducts: This makes separation by standard silica gel chromatography challenging.

    • Solution 1: Screen Solvent Systems: Systematically screen different solvent systems for column chromatography using TLC. Sometimes a three-solvent mixture or the addition of a small amount of triethylamine (for basic compounds) or acetic acid can dramatically improve separation.[10]

    • Solution 2: Recrystallization: If the product is a solid, attempt recrystallization from various solvents. This can be an excellent method for obtaining highly pure material. Using a solvent system where the compound is soluble when hot (e.g., in water-wet methyl ethyl ketone) but insoluble when dry and cool can aid crystallization upon azeotropic drying.[15]

  • Product Streaking or Decomposing on Silica Gel:

    • Causality: The acidic nature of standard silica gel can cause degradation of sensitive compounds like oxazepanes.

    • Solution 1: Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a base (e.g., 1% triethylamine) before packing the column.

    • Solution 2: Use Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography for particularly sensitive compounds.

  • Removal of High-Boiling Point Solvents (e.g., DMF, DMSO):

    • Causality: These solvents are often used to improve solubility but are difficult to remove under vacuum.

    • Solution: Perform an aqueous workup. Dilute the reaction mixture with water and extract the product with a less polar, water-immiscible solvent like ethyl acetate or tert-butyl methyl ether (TBME).[15] Repeatedly washing the organic layer with brine can help pull the high-boiling solvent into the aqueous phase.

G cluster_precursors Linear Precursors cluster_methods Cyclization Methods Amino_Aldehyde Amino-Aldehyde or Amino-Ketone Reductive_Amination Intramolecular Reductive Amination Amino_Aldehyde->Reductive_Amination Diene Diene with N and O RCM Ring-Closing Metathesis (RCM) Diene->RCM Alkenol Amino-Alkenol Electrophilic_Cyclization Electrophilic Cyclization Alkenol->Electrophilic_Cyclization Product 1,4-Oxazepane Scaffold Reductive_Amination->Product RCM->Product Electrophilic_Cyclization->Product

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Heterocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the identification and mitigation of common side-products encountered during synthesis. Heterocyclic amines are cornerstone scaffolds in medicinal chemistry, but their synthesis is often plagued by undesired side reactions that can complicate purification and reduce yields. This resource provides a systematic, field-proven approach to tackling these challenges head-on.

Section 1: FAQ - Understanding Common Side-Products

This section addresses the most frequently encountered issues in the synthesis of heterocyclic amines via common coupling reactions.

Q1: I'm performing a Buchwald-Hartwig amination and my mass spectrometry results show a significant peak corresponding to the loss of my halide. What is happening?

A: You are likely observing hydrodehalogenation , a common side-reaction in palladium-catalyzed cross-coupling reactions where the aryl halide (Ar-X) is reduced to an arene (Ar-H).[1]

  • Causality: This side-reaction becomes competitive with the desired C-N bond formation under certain conditions. The mechanism can involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction pathways that deliver a hydride to the palladium center, ultimately leading to the reductive elimination of the Ar-H product.[1][2] Sources for the hydride can include solvents (like alcohols), reagents, or even the amine coupling partner under certain conditions.

  • Expert Insight: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination of the C-N product over pathways leading to hydrodehalogenation.[3] Furthermore, ensuring strictly anhydrous conditions and using a well-defined palladium precatalyst can minimize this side-product.[2]

Q2: My Ullmann coupling is producing a large amount of a biaryl side-product from the homocoupling of my starting aryl halide. How can I minimize this?

A: The formation of symmetrical biaryls via homocoupling is the classic Ullmann reaction and a persistent side-reaction in Ullmann-type aminations.[4][5]

  • Causality: This occurs when two molecules of the aryl halide react with each other, catalyzed by copper.[4][6] The reaction typically involves the formation of an organocopper intermediate that can then react with a second molecule of the aryl halide.[6] High temperatures and high concentrations of the aryl halide can favor this pathway.[5][6]

  • Expert Insight: Modern Ullmann protocols often rely on ligands (e.g., phenanthrolines, amino acids) to facilitate the desired C-N coupling at lower temperatures, which inherently suppresses the high-temperature homocoupling pathway.[7] Screening different ligands and bases is a crucial optimization step. Additionally, using a slight excess of the amine nucleophile relative to the aryl halide can shift the equilibrium away from homocoupling.

Q3: In my SNAr (Nucleophilic Aromatic Substitution) reaction, I've isolated a product with the correct mass but the NMR spectrum is inconsistent with my target structure. What could this be?

A: You are likely dealing with either a regioisomer or a product from a Smiles rearrangement .[8][9]

  • Causality:

    • Regioisomerism: If your aromatic ring has multiple positions activated by electron-withdrawing groups, the nucleophilic amine can attack at a different site than the one intended, leading to an isomeric product.

    • Smiles Rearrangement: This is an intramolecular SNAr reaction.[8][10][11] If your nucleophile has a specific structure (containing a tether with another nucleophilic group, like a hydroxyl or another amine), it can first attach to the ring, and then an intramolecular rearrangement can occur where the aromatic ring migrates from one heteroatom to another.[8][11] This is particularly common when the aromatic system is highly activated by electron-withdrawing groups.[8]

  • Expert Insight: Careful analysis of 2D NMR data (HSQC, HMBC, COSY) is essential to definitively determine the connectivity of the atoms and distinguish between isomers.[12][13] To mitigate these issues, you may need to redesign your starting materials to block alternative reactive sites or choose reaction conditions that kinetically favor the desired substitution.

Section 2: A Systematic Troubleshooting Workflow

A structured approach is crucial for efficiently identifying and resolving side-product issues. This workflow guides you from initial observation to implementing a solution.

G cluster_0 Phase 1: Detection & Initial ID cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Mitigation A Step 1: Crude Reaction Analysis (TLC, LC-MS) B Step 2: Identify Major Impurity Masses (Correlate Δ-mass to side reactions) A->B Unknown Peak(s) Observed C Step 3: Isolate Impurity (Prep-HPLC/Column) B->C Hypothesis Formed D Step 4: Full Structural Analysis (1D/2D NMR, HRMS) C->D Sufficient Material (>1 mg) E Step 5: Diagnose Mechanistic Cause (e.g., Hydrodehalogenation) D->E Structure Confirmed F Step 6: Modify Reaction Conditions (Screen Ligand, Base, Temp, etc.) E->F Root Cause Identified G Step 7: Re-analyze & Confirm (Return to Step 1) F->G Optimized Protocol

Caption: Systematic workflow for troubleshooting side-products.

Data Presentation: Correlating Mass Changes to Side-Products

When analyzing your crude reaction mixture by LC-MS, identifying the mass of impurities is the first step. This table helps correlate observed mass differences relative to your starting material (SM) or product (P) with common side-reactions.

Observed Mass ChangeLikely Side-Product TypeCommon ReactionPlausible Cause
SM - Halogen + H HydrodehalogenationBuchwald-Hartwig, UllmannReduction of the aryl halide starting material.[1][7]
2 x (SM - Halogen) HomocouplingUllmann, Buchwald-HartwigDimerization of the aryl halide starting material.[4][5]
P + 16 Da (Oxygen) OxidationPalladium-catalyzed reactionsOxidation of electron-rich phosphine ligands to phosphine oxides.
SM - Halogen + OH HydrolysisAll types (at high temp)Reaction with trace water, especially with a strong base.
Mass identical to P Isomerization / RearrangementSNArRegioisomeric substitution or Smiles rearrangement.[8]

Section 3: Protocols & Mechanistic Insights

Protocol 3.1: Initial Reaction Analysis by LC-MS

This protocol outlines a standard procedure for preparing and analyzing a sample from a crude reaction mixture to quickly assess its composition.

Objective: To obtain a preliminary profile of the reaction, identifying the presence of starting materials, desired product, and major impurities.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot (~5-10 µL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The goal is to halt the reaction and dilute the sample significantly.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter that could damage the instrument.

  • LC-MS Analysis:

    • Instrumentation: Use a reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).[14]

    • Column: A standard C18 column (e.g., 50 x 2.1 mm, 2.5 µm) is typically sufficient for fast analysis.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is common.

    • Method: Run a fast gradient (e.g., 5% to 95% acetonitrile over 5-10 minutes) to get a quick overview of all components.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for major peaks.

    • Extract the mass spectrum for each significant peak.

    • Compare the observed masses with the expected masses of your starting materials, product, and potential side-products predicted in the table above.

Mandatory Visualization: Competing Reaction Pathways

Understanding the catalytic cycle provides the key to manipulating reaction outcomes. The diagram below illustrates how the desired C-N coupling competes with the undesired hydrodehalogenation pathway in a Buchwald-Hartwig reaction.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord + Amine HydridePath L-Pd(II)(Ar)(H) OxAdd->HydridePath Hydride Source (e.g., from solvent) Deprotonation L-Pd(II)(Ar)(NR'R'') AmineCoord->Deprotonation - Base-HX Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product Hydrodehalogenation Ar-H HydridePath->Pd0 Reductive Elimination HydridePath->Hydrodehalogenation

Caption: Competing pathways in Buchwald-Hartwig amination.

References

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Váradi, A., et al. (2016). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia contributors. (n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Chem-space.com. Retrieved from [Link]

  • García-Melchor, M., et al. (2012). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, ACS Publications. Retrieved from [Link]

  • Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. (2021). ResearchGate. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2014). ResearchGate. Retrieved from [Link]

  • Troubleshooting Ullmann Couplint. (2023). Reddit. Retrieved from [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, RSC Publishing. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Smiles rearrangement. Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (2001). Organic Letters, ACS Publications. Retrieved from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved from [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • Reduction of the formation and toxicity of heterocyclic aromatic amines (PhIP, IQ, MeIQ, MeIQx) in food: potential of nucleophilic compounds as mitigating agents. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Smiles and Related Rearrangements of Aromatic Systems. (2015). ResearchGate. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. (2022). Reddit. Retrieved from [Link]

  • Shabbir, M. A., et al. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. PubMed. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2024). RSC Publishing. Retrieved from [Link]

  • Cycloamination strategies for renewable N-heterocycles. (2020). Green Chemistry, RSC Publishing. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from [Link]

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  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the N-Benzylation of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the N-benzylation of heterocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in these reactions. Our aim is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section addresses a common challenge, providing not just solutions but also the causal logic behind our experimental recommendations.

I. Low Reaction Yield & Poor Conversion

Low yields are one of the most frequent frustrations in N-benzylation reactions. The root cause often lies in the inherent reactivity of the heterocyclic amine, which is governed by both electronic and steric factors.

FAQ 1: My N-benzylation of an electron-deficient heterocycle (e.g., pyridine, quinoline) is sluggish and gives low conversion. How can I drive the reaction to completion?

Underlying Principle: Electron-deficient heterocyclic amines are poor nucleophiles. The nitrogen lone pair is less available for nucleophilic attack due to delocalization within the aromatic system. Consequently, they react slowly with benzyl halides. To enhance reactivity, you need to either increase the nucleophilicity of the amine or use a more reactive benzylating agent.

Troubleshooting Guide:

  • Choice of Base and Deprotonation Strategy: For less nucleophilic amines, a strong base is often necessary to deprotonate the N-H bond, generating a more reactive anionic nucleophile.

    • Initial Approach: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

    • Stronger Base System: If conversion is still low, move to a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF. NaH irreversibly deprotonates the amine, significantly increasing its nucleophilicity.

    • Caution: Ensure your heterocycle is stable to strongly basic conditions.

  • Activating the Benzylating Agent: While benzyl bromide and chloride are common, their reactivity can be enhanced.

    • Halide Exchange: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting benzyl chloride or bromide to the more reactive benzyl iodide.

  • Solvent Selection: The choice of solvent is critical for reaction rate and pathway.[1]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the amine anion, thus enhancing its nucleophilicity.[1]

    • Ethereal Solvents (THF, Dioxane): These are suitable when using strong, soluble bases like NaH.

  • Temperature Optimization: Carefully increasing the reaction temperature can improve the rate. However, be mindful of potential side reactions and decomposition of starting materials or products.[1]

Experimental Protocol: N-Benzylation of an Electron-Deficient Heterocycle using NaH
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous THF or DMF to the flask, followed by the slow, portion-wise addition of the heterocyclic amine (1.0 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

II. Side Reactions and Impurity Formation

The formation of byproducts is a common hurdle, complicating purification and reducing the yield of the desired N-benzylated product. Understanding the pathways to these impurities is key to suppressing their formation.

FAQ 2: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the quaternary salt. How can I prevent this overalkylation?

Underlying Principle: The N-benzylated heterocyclic amine is often more nucleophilic than the starting secondary amine, making it susceptible to a second benzylation to form a quaternary ammonium salt (a Menshutkin reaction).[2] This is particularly problematic for pyridine and imidazole derivatives.

Troubleshooting Guide:

  • Control Stoichiometry: Use a slight excess of the heterocyclic amine relative to the benzyl halide (e.g., 1.2 to 1.5 equivalents of the amine). This ensures the benzylating agent is consumed before it can react with the more nucleophilic product.

  • Slow Addition of Benzylating Agent: Add the benzyl halide dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting amine over the product.

  • Choice of Benzylating Agent: Consider using benzyl alcohol in a "borrowing hydrogen" or "hydrogen auto-transfer" reaction.[3][4] This method, often catalyzed by transition metals, generates the electrophilic benzaldehyde in situ at a low concentration, which then reductively aminates the amine. This approach can minimize overalkylation.[3]

Diagram: Overalkylation Pathway

G cluster_0 N-Benzylation cluster_1 Overalkylation Side Reaction A Heterocyclic Amine (Het-NH) B N-Benzylated Product (Het-N-Bn) A->B + Bn-X C N-Benzylated Product (Het-N-Bn) BnX Benzyl Halide (Bn-X) D Quaternary Salt [Het-N(Bn)₂]⁺X⁻ C->D + Bn-X (More Nucleophilic) BnX2 Benzyl Halide (Bn-X)

Caption: Pathway leading to overalkylation and formation of quaternary salts.

FAQ 3: I am observing a mixture of N-benzylated and C-benzylated products. How can I improve the N-selectivity?

Underlying Principle: Heterocycles like indoles, pyrroles, and some imidazoles are ambident nucleophiles, meaning they have multiple nucleophilic sites (both nitrogen and carbon atoms). The deprotonated form is a resonance-stabilized anion, with negative charge density on both N and C atoms. The site of alkylation (N vs. C) is influenced by the reaction conditions, a classic example of kinetic vs. thermodynamic control.

Troubleshooting Guide:

FactorCondition Favoring N-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF)Polar aprotic solvents better solvate the counter-ion, leading to a "freer" anion that reacts at the more electronegative nitrogen atom (thermodynamic product).
Counter-ion Larger, softer cations (e.g., K⁺, Cs⁺)Smaller, harder cations (e.g., Li⁺, Na⁺)Harder cations associate more tightly with the "harder" nitrogen atom, leaving the "softer" carbon atom more available for attack (kinetic product).
Temperature Higher temperatureLower temperatureHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-benzylated product.
Base Stronger bases (e.g., NaH)Weaker bases (e.g., K₂CO₃)Stronger bases fully deprotonate the heterocycle, favoring the thermodynamic pathway.

Practical Steps:

  • Switch to DMF: If you are using THF, switch to DMF as the solvent.

  • Use a Potassium or Cesium Base: Replace NaH with potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃).

  • Run the Reaction at a Higher Temperature: If the reaction is being run at room temperature, try heating it to 50-80 °C.

III. Regioselectivity in Poly-Nitrogen Heterocycles

For heterocycles with more than one nitrogen atom, such as imidazoles, pyrazoles, and indazoles, controlling the site of benzylation is a significant challenge.

FAQ 4: I am trying to benzylate an unsymmetrical pyrazole and I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Underlying Principle: In unsymmetrical pyrazoles and indazoles, the two nitrogen atoms have different steric and electronic environments. Alkylation selectivity is a delicate balance between these factors. Generally, the less sterically hindered nitrogen is favored. However, electronic effects of substituents on the ring can also direct the alkylation.[5]

Troubleshooting Guide:

  • Steric Hindrance: The benzyl group will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position of a pyrazole, the benzylation will likely occur at the nitrogen further away from that group.

  • Solvent and Base Effects: The choice of solvent and base can influence the ratio of isomers.[5]

    • For N1-alkylation of indazoles: The combination of NaH in THF has been shown to be highly selective for the N1 position for a variety of substituted indazoles.[6]

    • For N2-alkylation of indazoles: Electron-withdrawing groups at the 7-position can direct alkylation to the N2 position.[6]

  • Protecting Group Strategies: For complex cases, a protecting group strategy may be necessary. For example, one nitrogen can be protected (e.g., with a SEM group), the other nitrogen benzylated, and then the protecting group removed.

Diagram: Factors Influencing Pyrazole Regioselectivity

G cluster_0 Unsymmetrical Pyrazole cluster_1 Alkylation Outcomes pyrazole R-substituted pyrazole N1 N1-Benzylated Product (Often thermodynamically favored) pyrazole->N1 N2 N2-Benzylated Product (Often kinetically favored) pyrazole->N2 factors Reaction Conditions: - Steric hindrance of R group - Base (e.g., NaH vs. K₂CO₃) - Solvent (e.g., THF vs. DMF) - Temperature factors->pyrazole

Caption: Key factors determining the regioselectivity of pyrazole N-benzylation.

IV. Purification of N-Benzylated Products

Even with an optimized reaction, purification can be a challenge due to the basic nature of the products and the similarity in polarity of the starting materials and byproducts.

FAQ 5: My N-benzylated product is streaking badly on silica gel chromatography. How can I improve the separation?

Underlying Principle: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption. This can be mitigated by neutralizing these acidic sites.

Troubleshooting Guide:

  • Basified Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica.

  • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help to separate compounds with similar Rf values.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography can be a powerful purification method.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.

    • Solvent Screening: Common solvent systems for recrystallizing N-benzylated heterocycles include ethanol, ethyl acetate/hexanes, and toluene.[7]

    • Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or hydrobromide) which may have better crystallization properties. The free base can then be regenerated by treatment with a base.[8]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • DiRocco, D. A., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 114(12), 5572–5652. [Link]

  • Kiss, B., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(21), 17614–17622. [Link]

  • Wang, L., et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 9(10), 861. [Link]

  • MacMillan, D. W. C., et al. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 143(35), 14059–14066. [Link]

  • Corma, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 44093–44103. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 28(14), 2579-2586. [Link]

  • Reddy, V. P., et al. (2015). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction. The Journal of Organic Chemistry, 80(15), 7558–7566. [Link]

  • Materials Advances. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]

  • Rasmussen, M., & Hope, J. M. (1982). Heterocyclic Ambident Nucleophiles. III. The Alkylation of Sodium Adenide. Australian Journal of Chemistry, 35(3), 525-534. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Buchwald, S. L., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(17), 6370–6375. [Link]

  • Ranu, B. C., et al. (2020). Benzylation of Arenes with Benzyl Alcohols Under Green Conditions: Crucial Role of Iron(III) Hexahydrate as the Catalyst and Propylene Carbonate as a Green and Recyclable Solvent. ChemistrySelect, 5(1), 169-173. [Link]

  • Kiselev, V. G., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7665. [Link]

  • Engle, K. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(22), 4810–4815. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction. Retrieved from [Link]

  • Google Patents. (1986). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Universidad de Zaragoza. (2017). From Imidazole toward Imidazolium Salts and N‑Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Merck & Co., Inc. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. [Link]

  • Hyster, T. K., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 60(27), 14811-14817. [Link]

  • Al-Masoudi, N. A., et al. (2006). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 11(11), 919-927. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Technical Support Center: Enhancing the Metabolic Stability of 1,4-Oxazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxazepane scaffolds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the challenges you may encounter in enhancing the metabolic stability of your compounds. Our goal is to empower you with the knowledge to make informed decisions, optimize your experimental design, and accelerate your drug discovery programs.

Introduction: The 1,4-Oxazepane Scaffold in Drug Discovery

The 1,4-oxazepane motif is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its three-dimensional structure and synthetic accessibility.[1][2] This versatile scaffold is found in a variety of pharmacologically active compounds, including those targeting dopamine D4 receptors.[3] However, like many heterocyclic systems, derivatives of 1,4-oxazepane can be susceptible to metabolic degradation, which can limit their therapeutic potential. Understanding and mitigating these metabolic liabilities is a critical step in the development of safe and effective drugs.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of 1,4-oxazepane scaffolds?

The metabolic fate of a 1,4-oxazepane derivative is largely influenced by the cytochrome P450 (CYP450) enzyme superfamily, which is responsible for the majority of Phase I metabolism of drugs.[5][6] While specific metabolic hotspots can vary depending on the substitution pattern of the molecule, common metabolic transformations for heterocyclic amines include:

  • N-dealkylation: If the nitrogen atom of the oxazepane ring is substituted with an alkyl group, enzymatic removal of this group is a common metabolic pathway.

  • C-hydroxylation: Oxidation of the carbon atoms within the 1,4-oxazepane ring, particularly those adjacent to the nitrogen and oxygen atoms, can lead to the formation of hydroxylated metabolites.

  • Oxidation of Substituents: Aromatic or aliphatic groups attached to the scaffold are also susceptible to oxidation. For instance, an unsubstituted phenyl ring is often a metabolic "soft spot".[7]

Q2: How can I predict the potential metabolic liabilities of my 1,4-oxazepane derivative?

Several computational tools can help predict the sites of metabolism (SOMs) on your molecule.[8] Programs like MetaSite™ use knowledge-based algorithms and structural information to identify atoms most likely to undergo CYP450-mediated oxidation.[7] These predictions can guide your synthetic efforts to block or modify these metabolic "hot spots".[7]

Q3: What are the standard in vitro assays to assess the metabolic stability of my compounds?

The two most common in vitro models for evaluating metabolic stability are:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I enzymes like CYP450s.[4][9] It is a high-throughput method to determine a compound's intrinsic clearance.[10]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes.[11][12]

The choice of assay depends on the stage of your research and the specific questions you are trying to answer.

Troubleshooting Guide: Addressing Metabolic Instability

This section provides solutions to common problems encountered during the development of 1,4-oxazepane derivatives.

Problem 1: High clearance observed in the liver microsomal stability assay.
  • Possible Cause: Your compound is likely a substrate for CYP450 enzymes.[6]

  • Suggested Solutions:

    • Identify the Metabolic Hotspot: Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the site of metabolism.[13]

    • Blocking Metabolism: Introduce a metabolically stable group, such as a fluorine atom, at the identified hotspot to prevent oxidation.

    • Steric Hindrance: Introduce bulky substituents near the metabolic hotspot to sterically hinder the approach of metabolizing enzymes.

    • Scaffold Hopping: Consider replacing a metabolically labile part of the molecule with a more stable bioisostere. For example, replacing an electron-rich aromatic ring with an electron-deficient heterocycle can increase robustness towards oxidation.[7][14]

Problem 2: Discrepancy between in vitro and in vivo metabolic stability.
  • Possible Cause: This can arise from several factors, including the involvement of non-CYP450 enzymes (e.g., aldehyde oxidase) or differences in protein binding between the in vitro assay and the in vivo environment.[7]

  • Suggested Solutions:

    • Investigate Other Enzymes: If your compound has features suggestive of being an aldehyde oxidase substrate (e.g., an electron-deficient heterocycle), conduct assays with this enzyme.[7]

    • Use Hepatocytes: If you initially used microsomes, repeat the stability assessment in hepatocytes to include a broader range of metabolic enzymes.[11]

    • Consider Plasma Protein Binding: Highly protein-bound compounds may show lower clearance in vivo than predicted from in vitro assays. Measure the plasma protein binding of your compound and incorporate this into your in vitro - in vivo extrapolation.

Problem 3: Formation of potentially reactive or toxic metabolites.
  • Possible Cause: The metabolism of your compound may lead to the formation of chemically reactive species that can cause toxicity.

  • Suggested Solutions:

    • Structural Modification: Redesign the molecule to alter the metabolic pathway away from the formation of the reactive metabolite. This could involve blocking the site of metabolism or introducing alternative, safer metabolic routes.

    • Scaffold Hopping: In some cases, a complete change of the core scaffold may be necessary to avoid the formation of undesirable metabolites.[7]

Experimental Protocols

Protocol 1: General Procedure for Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a 1,4-oxazepane derivative using liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Add the liver microsomes to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

ParameterTypical Value
Test Compound Conc.1-10 µM
Microsomal Protein Conc.0.5 mg/mL
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 min

Table 1: Typical parameters for a liver microsomal stability assay.

Visualization of Concepts

Metabolic Stability Workflow

The following diagram illustrates a typical workflow for assessing and improving the metabolic stability of a drug candidate.

Metabolic_Stability_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategies cluster_3 Re-evaluation A In Silico Prediction (e.g., MetaSite™) B In Vitro Screening (Microsomes/Hepatocytes) A->B C High Clearance? B->C D Metabolite ID (LC-MS/MS) C->D Yes H Assess New Analogs C->H No E Block Metabolism (e.g., Fluorination) D->E F Introduce Steric Bulk D->F G Scaffold Hopping D->G E->H F->H G->H H->B

Caption: A workflow for identifying and addressing metabolic liabilities.

Strategies to Enhance Metabolic Stability

This diagram outlines common strategies to improve the metabolic stability of a compound.

Enhancement_Strategies A Metabolically Labile 1,4-Oxazepane Derivative B Identify Metabolic Hotspot A->B C Block Metabolism B->C D Introduce Steric Hindrance B->D E Bioisosteric Replacement B->E F Metabolically Stable Analog C->F D->F E->F

Caption: Key strategies for enhancing the metabolic stability of drug candidates.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]

  • Moore, T. W., & Che, C. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 22, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved January 22, 2026, from [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2011). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of chemical information and modeling, 51(10), 2409-2436. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019, December 16). RSC Publishing. [Link]

  • Sicho, M., Stork, C., Mazzolari, A., de Bruyn Kops, C., Pedretti, A., Testa, B., ... & Kirchmair, J. (2019). GLORY: Generator of the Structures of Likely Cytochrome P450 Metabolites Based on Predicted Sites of Metabolism. Frontiers in chemistry, 7, 431. [Link]

  • Zetterberg, G., Andersson, S., & Weidolf, L. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 63(19), 10769-10780. [Link]

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  • Hughes, T. B., Dang, N. L., Kumar, A., Flynn, N., & Swamidass, S. J. (2020). The Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. Journal of chemical information and modeling, 60(10), 4702-4716. [Link]

  • Metabolite Identification using Derivatization and DESI-MS. (n.d.). 1. Retrieved January 22, 2026, from [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Zhao, M., Ma, J., Li, M., Zhang, Y., Jiang, B., Zhao, X., ... & He, L. (2021). Cytochrome P450 enzymes and drug metabolism in humans. International journal of molecular sciences, 22(22), 12286. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of (4-Benzyl-1,4-oxazepan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug development, particularly within neuroscience, molecules such as (4-Benzyl-1,4-oxazepan-2-yl)methanamine represent promising scaffolds. With potential applications in modulating neurotransmitter systems, the precise three-dimensional arrangement of every atom is not an academic detail—it is the fundamental determinant of efficacy, selectivity, and safety[1]. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential clinical failures.

This guide provides an in-depth, experience-driven comparison of the principal techniques for validating the molecular structure of this compound. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential first-pass analyses, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination.[2][3][4] We will explore the causality behind the experimental choices at each stage, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful tool available for the unambiguous determination of a small molecule's three-dimensional structure.[3][5] It functions by irradiating a perfectly ordered crystal with X-rays; the resulting diffraction pattern is a direct consequence of the electron density distribution within the molecule.[6][7] This allows for the precise calculation of bond lengths, bond angles, and absolute stereochemistry, providing a definitive molecular portrait.[4][6][7]

Experimental Workflow: From Powder to Proof

The SCXRD workflow is a multi-stage process where success in each step is predicated on the successful execution of the last. The primary bottleneck, and the step requiring the most empirical expertise, is the growth of a high-quality single crystal.[2][3]

scxrd_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification Crude Product screening Solvent & Method Screening purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvest Crystal Selection & Mounting growth->harvest data_collection Data Collection (Diffractometer) harvest->data_collection Mounted Crystal processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement & Validation solution->refinement final_structure Definitive 3D Structure refinement->final_structure Final Structure (CIF file)

Caption: End-to-end workflow for SCXRD structural validation.

Protocol 1: Synthesis of this compound

Rationale: A plausible and robust synthetic route is required to obtain the high-purity material necessary for crystallization. The following protocol is a representative synthesis based on established methods for related heterocyclic amines.[8][9]

  • Step A: N-Alkylation: In a round-bottom flask, dissolve commercially available (1,4-oxazepan-2-yl)methanamine in a suitable solvent such as acetonitrile.

  • Add 1.1 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid formed during the reaction.

  • Add 1.0 equivalent of benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture, filter any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of dichloromethane and methanol to elute the product.

  • Verification: Combine the pure fractions, concentrate, and verify the identity and purity (>98%) by NMR and MS before proceeding to crystallization.

Protocol 2: Crystallization

Causality: The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, promoting the formation of a single, well-ordered crystal nucleus that can grow over time.[10] The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure for slow evaporation.[10]

  • Solvent Screening: In small vials, test the solubility of ~5 mg of the purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and binary mixtures).

  • Method Selection - Slow Evaporation: This is often the simplest and most effective method for small organic molecules.[10]

    • Prepare a nearly saturated solution of the compound (~20-30 mg) in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This controls the rate of evaporation.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Protocol 3: Data Collection and Structure Refinement

Rationale: A modern diffractometer is used to collect the diffraction pattern from multiple crystal orientations.[6][11] This raw data is then computationally processed to generate a three-dimensional electron density map, into which the known atoms of the molecule are fitted and their positions refined.[12]

  • Crystal Mounting: Using a microscope, select a suitable single crystal (clear, well-defined faces, appropriate size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.[11] Collect a full sphere of diffraction data.

  • Data Processing: Integrate the raw diffraction images to determine the intensities of each reflection. Scale and merge the data to create a final reflection file.[12]

  • Structure Solution and Refinement: Use software such as SHELXL or Olex2 to solve the phase problem and generate an initial electron density map.[6] Build the molecular model into the map and refine the atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the experimental data.

Interpreting the Results: The Unambiguous Answer

The final output of an SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data provides irrefutable evidence of the molecule's constitution, configuration, and conformation in the solid state.

Table 1: Representative Crystallographic Data for a Benzyl-Substituted Oxazine Analog (Note: As the crystal structure for the exact title compound is not publicly available, data from a closely related molecule, 4-benzyl-2H-benzo[b][13][14]oxazin-3(4H)-one, is presented for illustrative purposes.)[15]

ParameterValueSignificance
Chemical FormulaC₁₅H₁₃NO₂Confirms the elemental composition in the crystal.
Formula Weight239.27Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the crystal.
Unit Cell Dimensionsa=10.1Å, b=12.5Å, c=9.8ÅDimensions of the repeating crystal lattice unit.
Bond Length (C-N)1.35 - 1.47 ÅProvides exact intramolecular distances.
Bond Angle (C-O-C)115.2°Provides exact intramolecular angles.
R-factor (R1)~4-6%A measure of the agreement between the model and data (lower is better).

Orthogonal Validation: A Comparative Analysis

While SCXRD is definitive, it is not performed in isolation. NMR and MS are crucial complementary techniques that provide orthogonal data, strengthening the overall structural proof.[5][16][17]

validation_logic cluster_techniques Structural Validation Techniques cluster_info Information Provided ms Mass Spectrometry (MS) ms_info Molecular Formula (C₁₃H₂₀N₂O) Fragmentation Pattern ms->ms_info nmr NMR Spectroscopy nmr_info Atom Connectivity (2D Structure) Solution Conformation nmr->nmr_info xray X-ray Crystallography xray_info Absolute 3D Structure Bond Lengths & Angles Solid-State Packing xray->xray_info conclusion Unambiguous Structural Proof ms_info->conclusion nmr_info->conclusion xray_info->conclusion

Caption: Interplay of analytical techniques for structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[18][19] It is unparalleled for determining the connectivity of atoms in a molecule, essentially solving the 2D structure.

  • ¹H NMR: For this compound, ¹H NMR would confirm the presence of the benzyl group (signals ~7.2-7.4 ppm), the protons on carbons adjacent to the nitrogen (~2.3-3.0 ppm), and the protons of the oxazepane ring.[20]

  • ¹³C NMR: This would show the number of unique carbon environments, confirming the overall carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC): These experiments establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular framework.[21]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound with extremely high accuracy, which is used to determine its elemental composition.[22][23]

  • High-Resolution MS (HRMS): For C₁₃H₂₀N₂O, HRMS would yield a mass that is unique to this specific combination of atoms, confirming the molecular formula and ruling out alternatives.

  • Tandem MS (MS/MS): By fragmenting the molecule, MS/MS provides clues about its substructures.[24][25] For example, the loss of a benzyl group (91 Da) would be a characteristic fragmentation pathway.

Comparative Summary

Table 2: Comparison of Key Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure[4]Atomic connectivity (2D structure)[26]Molecular formula & weight[22]
Sample State Solid (single crystal)SolutionGas phase (ionized)
Resolution Atomic (<1 Å)Atomic (connectivity)Molecular (mass)
Key Advantage Unambiguous stereochemistry & conformationProvides data on solution-state dynamics[17][27]High sensitivity & formula confirmation
Key Limitation Requires high-quality crystals[2][3]Ambiguity in complex stereocenters; no solid-state dataProvides no 3D spatial information

Conclusion: An Integrated Approach to Certainty

The structural validation of a novel pharmaceutical candidate like this compound demands the highest standard of proof. While NMR and MS are indispensable for confirming connectivity and molecular formula, they leave room for ambiguity regarding the absolute three-dimensional structure. Single-Crystal X-ray Crystallography is the only technique that provides a direct, high-resolution image of the molecule, definitively establishing its bond lengths, angles, and stereochemistry.

By employing a synergistic workflow—using MS and NMR to confirm the identity and purity of the synthesized material before undertaking the rigorous process of crystallization and X-ray analysis—researchers can achieve an unimpeachable level of structural certainty. This integrated, self-validating approach is not merely good practice; it is essential for building the robust, reliable data foundation upon which successful drug discovery programs are built.

References

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A Comparative Guide to the Synthesis of the 1,4-Oxazepane Core: A Critical Evaluation of Key Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its unique three-dimensional structure and the strategic placement of nitrogen and oxygen heteroatoms make it a valuable component in the design of novel therapeutics. Derivatives of 1,4-oxazepane have demonstrated a wide range of biological activities, underscoring the importance of efficient and versatile synthetic routes to this core structure.

This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the 1,4-oxazepane ring system: Reductive Cyclization, Intramolecular Etherification of N-substituted Diethanolamines, and Ring-Closing Metathesis (RCM). Each route will be examined for its mechanistic underpinnings, practical execution, and overall advantages and limitations, providing researchers with the critical insights needed to select the optimal path for their specific synthetic goals.

Reductive Cyclization: A Convergent Approach to the 1,4-Oxazepane Core

Reductive cyclization offers a convergent and often high-yielding approach to the 1,4-oxazepane core. This strategy typically involves the synthesis of a linear precursor containing a nitro group and a hydroxyl moiety, which upon reduction of the nitro group to an amine, undergoes spontaneous intramolecular cyclization.

Mechanistic Rationale

The driving force for this reaction is the formation of a stable seven-membered ring following the unmasking of the nucleophilic amine. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule.

Experimental Protocol: Synthesis of 4-Aryl-1,4-oxazepanes

A representative example of this approach is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1] A solution-phase adaptation of this strategy for a generic 4-aryl-1,4-oxazepane is outlined below:

Step 1: Synthesis of the N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide precursor.

  • To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), is added triethylamine (1.2 eq).

  • The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.1 eq) is added portionwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide precursor.

Step 2: Reductive Cyclization.

  • The precursor is dissolved in a solvent such as isopropanol.

  • A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[2]

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.

  • Upon completion of the reduction, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the desired 1,4-oxazepane derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization A 2-Aminoethanol C N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide A->C Triethylamine, DCM B 2-Nitrobenzenesulfonyl chloride B->C D Precursor E 1,4-Oxazepane D->E H₂, Pd/C or PtO₂, Isopropanol

Caption: Workflow for Reductive Cyclization to 1,4-Oxazepane.

Intramolecular Etherification: A Classic and Scalable Route

The acid-catalyzed intramolecular cyclization of N-substituted diethanolamine derivatives is a classical and robust method for the synthesis of 1,4-oxazepanes. This approach is particularly attractive for its operational simplicity and potential for large-scale production.[3]

Mechanistic Rationale

The reaction proceeds via protonation of one of the hydroxyl groups of the diethanolamine precursor by a strong acid, such as sulfuric acid. This is followed by the elimination of a water molecule to form a carbocation intermediate. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the seven-membered oxazepane ring. The formation of benzylic carbocations is a key intermediate in the generation of the title compounds.[4][5]

Experimental Protocol: Synthesis of 4-Benzyl-1,4-oxazepane

The synthesis of 4,7-disubstituted 1,4-oxazepanes has been reported via a Brønsted acid-catalyzed intramolecular etherification reaction.[4] A specific protocol for the synthesis of 4-benzyl-1,4-oxazepane from N-benzyldiethanolamine is detailed below:

Step 1: Synthesis of N-Benzyldiethanolamine.

  • To a solution of diethanolamine (1.0 eq) in a suitable solvent like methanol, is added potassium carbonate (2.5 eq).

  • Benzyl chloride (1.1 eq) is added dropwise, and the reaction mixture is refluxed for several hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude N-benzyldiethanolamine is purified by distillation or column chromatography.

Step 2: Intramolecular Cyclization.

  • N-benzyldiethanolamine (1.0 eq) is dissolved in a suitable solvent such as p-dioxane.[4]

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added.[1]

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • The reaction is then cooled and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • The crude 4-benzyl-1,4-oxazepane is purified by column chromatography.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Etherification A Diethanolamine C N-Benzyldiethanolamine A->C K₂CO₃, Methanol, Reflux B Benzyl chloride B->C D N-Benzyldiethanolamine E 4-Benzyl-1,4-oxazepane D->E H₂SO₄ (cat.), p-Dioxane, Reflux

Caption: Workflow for Intramolecular Etherification to 1,4-Oxazepane.

Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy

Ring-closing metathesis has emerged as a powerful tool in synthetic organic chemistry for the construction of cyclic systems, including the 1,4-oxazepane core. This method relies on the use of transition metal catalysts, typically ruthenium-based, to facilitate the formation of a new double bond within a linear diene precursor, leading to the desired cyclic product.

Mechanistic Rationale

The catalytic cycle of RCM involves the reaction of a metal-alkylidene complex with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene byproduct (typically ethylene) and generate a new metal-alkylidene complex. Intramolecular reaction with the second alkene moiety leads to the formation of the cyclic product and regeneration of the active catalyst.

Experimental Protocol: Synthesis of an Unsaturated 1,4-Oxazepane Derivative

While specific examples for the synthesis of the simple 1,4-oxazepane core via RCM are less common, the general strategy can be applied to appropriately designed precursors.

Step 1: Synthesis of the Diene Precursor.

  • N-allyl-2-aminoethanol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to afford the N,N-diallyl-2-aminoethanol precursor.

Step 2: Ring-Closing Metathesis.

  • The diene precursor is dissolved in a degassed solvent, typically dichloromethane or toluene.

  • A ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, is added under an inert atmosphere.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • The reaction is then quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the unsaturated 1,4-oxazepane derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis A N-allyl-2-aminoethanol C N,N-diallyl-2-aminoethanol A->C K₂CO₃, Acetonitrile B Allyl bromide B->C D N,N-diallyl-2-aminoethanol E Unsaturated 1,4-Oxazepane D->E Grubbs' Catalyst, DCM

Caption: Workflow for Ring-Closing Metathesis to 1,4-Oxazepane.

Comparative Analysis

To facilitate a direct comparison of these three synthetic routes, the following table summarizes their key features:

FeatureReductive CyclizationIntramolecular EtherificationRing-Closing Metathesis (RCM)
Key Transformation Reduction of a nitro group followed by intramolecular aminationAcid-catalyzed intramolecular etherification of a diolRuthenium-catalyzed intramolecular olefin metathesis
Typical Yields Moderate to highModerate to high[4]Generally good to excellent
Reaction Conditions Mild (catalytic hydrogenation)Harsher (strong acid, elevated temperatures)Mild (room temperature or gentle heating)
Substrate Scope Generally good, tolerant of various functional groupsCan be limited by the stability of substrates to strong acidBroad, highly tolerant of various functional groups
Scalability Potentially scalableHighly scalable[3]Can be challenging and costly on a large scale due to catalyst price
Stereocontrol Can be stereospecific if starting from a chiral precursorCan be challenging to control stereochemistryCan be adapted for asymmetric synthesis with chiral catalysts
Key Advantages Convergent, often clean reactionsOperationally simple, inexpensive reagents, scalableHigh functional group tolerance, mild conditions
Key Disadvantages Requires synthesis of a nitro-containing precursorHarsh acidic conditions may not be suitable for all substratesExpensive catalyst, removal of metal impurities can be challenging

Conclusion

The choice of synthetic route to the 1,4-oxazepane core is highly dependent on the specific target molecule, the desired scale of the synthesis, and the available resources.

  • Reductive cyclization offers a reliable and often high-yielding pathway, particularly when a convergent synthesis is desired.

  • Intramolecular etherification remains a workhorse for the synthesis of simpler 1,4-oxazepane derivatives, especially on a larger scale, due to its low cost and operational simplicity.

  • Ring-closing metathesis provides a modern and versatile approach with excellent functional group tolerance and mild reaction conditions, making it ideal for the synthesis of complex and highly functionalized 1,4-oxazepanes.

By carefully considering the strengths and weaknesses of each of these methods, researchers can make an informed decision to efficiently access this important class of heterocyclic compounds for their drug discovery and development programs.

References

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In Silico vs. In Vitro Efficacy: A Comparative Analysis of Benzyl-Oxazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bridging Computational Predictions and Experimental Reality

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. The seven-membered benzyl-oxazepane core represents one such scaffold, intriguing researchers with its potential across various therapeutic areas, including antimicrobial and anti-inflammatory applications.[1][2] However, potential is a currency that must be exchanged for empirical data. This guide provides a deep, comparative analysis of two fundamental pillars of preclinical evaluation: in silico computational prediction and in vitro experimental validation, as applied to a series of novel benzyl-oxazepane analogs.

Our objective is to move beyond a mere listing of methods. As scientists, we understand that the "why" is as critical as the "how." This guide will dissect the causal logic behind our experimental choices, from the selection of a computational model to the intricacies of a cell-based assay, providing a self-validating framework for researchers navigating this complex interface. We will explore how the predictive power of molecular docking and pharmacokinetic modeling stacks up against the tangible, biological realities revealed through enzymatic and cellular assays.

Part 1: The Digital Proving Ground: In Silico Bioactivity Prediction

Before a single compound is synthesized, computational tools allow us to build a strong, data-driven hypothesis of its potential biological activity. This in silico phase is a critical step in resource management, enabling the prioritization of candidates with the highest probability of success. It's not about finding definitive answers but about asking the right questions and filtering a vast chemical space down to a manageable number of high-potential molecules.

The Rationale for a Virtual First-Pass

The primary driver for in silico screening is efficiency. Synthesizing and testing a large library of compounds is expensive and time-consuming. By simulating the interaction between our benzyl-oxazepane analogs and a specific biological target, we can predict their binding affinity and mode of interaction. This allows us to pre-emptively discard compounds likely to be inactive and refine the structures of those that show promise.

Experimental Workflow: In Silico Analysis

Our target for this study is Cyclooxygenase-2 (COX-2), a well-validated enzyme implicated in inflammation.[2] The workflow below outlines a standard yet robust pipeline for predicting the anti-inflammatory potential of our analogs.

in_silico_workflow cluster_prep 1. Preparation Phase cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis & Filtering ligand_prep Ligand Preparation (Benzyl-Oxazepane Analogs) - 2D to 3D Conversion - Energy Minimization grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Preparation (COX-2 Protein, PDB ID: 5IKR) - Remove Water/Ligands - Add Hydrogens - Assign Charges protein_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock, Glide) - Flexible Ligand, Rigid Receptor grid_gen->docking pose_analysis Pose & Score Analysis - Binding Energy (kcal/mol) - Hydrogen Bonds - Hydrophobic Interactions docking->pose_analysis selection Candidate Selection pose_analysis->selection admet ADMET Prediction (e.g., SwissADME) - Lipinski's Rule of Five - Bioavailability Score admet->selection

Figure 1: A generalized workflow for the in silico prediction of bioactivity.
Detailed Protocol: Molecular Docking of Benzyl-Oxazepane Analogs against COX-2

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[3]

  • Target Preparation: a. Download the crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 5IKR). b. Using molecular modeling software (e.g., Schrödinger Maestro, PyMOL), prepare the protein by removing all co-crystallized ligands, water molecules, and cofactors. c. Add polar hydrogens and assign partial charges using a force field like OPLS3e. d. Perform a restrained energy minimization to relax the structure and remove any steric clashes. The reason for this step is to ensure the protein conformation is in a low-energy, realistic state before docking.

  • Ligand Preparation: a. Draw the 2D structures of the benzyl-oxazepane analogs (e.g., BZ-OX-01, BZ-OX-02, BZ-OX-03). b. Convert the 2D structures to 3D using a tool like LigPrep. c. Generate possible ionization states at a physiological pH (7.4 ± 0.5) and perform a thorough conformational search and energy minimization for each analog. This is crucial because the ligand's 3D conformation and protonation state directly impact its ability to fit into the binding pocket.

  • Docking Simulation: a. Define the binding site by creating a grid box centered on the co-crystallized inhibitor in the original PDB file or a known active site residue (e.g., Val318).[4] b. Perform the docking simulation using software like Glide or AutoDock.[3] The quality of a docking simulation is determined by parameters such as the Gibbs free energy and the stability of the ligand-receptor binding mode.[5] The software will systematically sample different poses of the ligand within the active site. c. Score and rank the poses for each analog based on the calculated binding energy (e.g., GlideScore, Docking Score). Lower binding energy values typically indicate more favorable binding.

Part 2: The Benchtop Verdict: In Vitro Experimental Validation

While in silico methods provide a powerful predictive framework, they are ultimately a simulation. Biological systems are infinitely more complex. In vitro assays, therefore, are the essential next step to validate these predictions in a controlled, real-world biological environment. These assays serve as the first empirical test of a compound's actual activity.

From Prediction to Practice: The Need for Empirical Data

In vitro assays provide quantitative data on a compound's biological effect.[6] They allow us to measure enzyme inhibition directly, assess the impact on cell viability, and determine binding affinity with high precision. Discrepancies between in silico and in vitro results are common and are themselves valuable data points, often revealing nuances of molecular interaction or off-target effects that were not captured by the computational model.

Experimental Workflow: In Vitro Validation Cascade

The validation process is typically hierarchical. We start with a specific, molecular-level assay (enzyme inhibition) and progress to a more complex, system-level assay (cell viability).

in_vitro_workflow cluster_primary 1. Primary Assay (Molecular Target) cluster_secondary 2. Secondary Assay (Cellular Level) cluster_tertiary 3. Mechanistic Assay cluster_analysis 4. Data Analysis enzyme_assay COX-2 Enzyme Inhibition Assay - Measures direct target engagement - Determines IC50 value cell_assay Cell Viability (MTT) Assay - Uses macrophage cell line (e.g., RAW 264.7) - Assesses cytotoxicity & anti-proliferative effects - Determines EC50/GI50 value enzyme_assay->cell_assay analysis SAR Analysis & Correlation - Compare In Vitro data with In Silico predictions - Refine Structure-Activity Relationship (SAR) enzyme_assay->analysis binding_assay Radioligand Binding Assay - Determines binding affinity (Ki) - Confirms competitive binding at active site cell_assay->binding_assay binding_assay->analysis

Figure 2: A hierarchical workflow for the in vitro validation of predicted bioactivity.
Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

  • Cell Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence. This waiting period is essential for the cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.

  • Compound Treatment: a. Prepare serial dilutions of the benzyl-oxazepane analogs (and a positive control, e.g., Celecoxib) in serum-free media. Using serum-free media during incubation is important to avoid interference from serum components. b. Remove the old media from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells. c. Incubate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation: a. Add 10 µL of a 5 mg/mL MTT solution to each well.[9] b. Incubate the plate for 3-4 hours at 37°C. During this time, only metabolically active cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement: a. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the insoluble purple formazan.[8][9] b. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: a. Subtract the average absorbance of the "no cell" blanks from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% inhibition of growth).

Part 3: Bridging the Gap: Correlating Predictions with Reality

The ultimate goal is to establish a reliable correlation between in silico predictions and in vitro results. This correlation, or lack thereof, informs the refinement of our computational models and our understanding of the structure-activity relationship (SAR).

Data Summary: Benzyl-Oxazepane Analogs vs. COX-2

The table below presents a hypothetical but realistic dataset comparing the predicted and experimental results for three benzyl-oxazepane analogs.

Compound IDR-Group SubstitutionIn Silico Data In Vitro Data
Docking Score (kcal/mol) Predicted ADMET (Lipinski Violations)
BZ-OX-01 4-Methyl-9.80
BZ-OX-02 4-Trifluoromethyl-11.20
BZ-OX-03 4-Methoxy-9.50
Celecoxib (Reference Drug)-10.50
Analysis of Correlation and Discrepancies
  • Strong Correlation: In our hypothetical dataset, the in silico docking scores correlate well with the in vitro COX-2 inhibition data. BZ-OX-02, which had the most favorable (most negative) docking score, also demonstrated the most potent enzymatic inhibition (lowest IC₅₀). This suggests our docking protocol was successful in predicting the relative binding affinities.

  • Causality of Potency: The strong electron-withdrawing trifluoromethyl group in BZ-OX-02 likely forms a key interaction with a polar residue in the COX-2 active site, an interaction predicted by the docking pose analysis and confirmed by its potent in vitro activity.

  • Enzymatic vs. Cellular Activity: As expected, the GI₅₀ values from the cell viability assay are higher than the IC₅₀ values from the enzyme inhibition assay. This is a critical teaching point: inhibiting an isolated enzyme is different from acting on that enzyme within the complex environment of a living cell. The compound must first cross the cell membrane and may be subject to efflux pumps or intracellular metabolism, reducing its effective concentration at the target.

  • ADMET Predictions: All three analogs passed Lipinski's Rule of Five, predicting good 'drug-likeness'.[10] This is an important filter, as even a highly potent compound is useless if it has poor pharmacokinetic properties.

Visualizing Molecular Interactions

The diagram below illustrates the hypothetical binding mode of the most potent analog, BZ-OX-02, within the COX-2 active site as predicted by molecular docking.

binding_mode cluster_protein COX-2 Active Site cluster_ligand BZ-OX-02 Arg120 Arg120 Tyr355 Tyr355 Val523 Val523 Ser530 Ser530 Oxazepane Oxazepane Core Oxazepane->Ser530 H-Bond Benzyl Benzyl Ring Benzyl->Tyr355 π-π Stacking Benzyl->Val523 Hydrophobic CF3 CF3 Group CF3->Arg120 Ionic Interaction

Figure 3: A conceptual diagram of BZ-OX-02's predicted interactions in the COX-2 active site.

Conclusion and Future Outlook

This guide demonstrates a synergistic and iterative workflow where in silico predictions and in vitro experiments are not independent steps but are deeply intertwined. The computational models allowed us to efficiently screen and prioritize analogs, while the experimental assays provided the essential ground truth, validating our hypotheses and deepening our understanding of the structure-activity relationship.

The strong correlation observed for the benzyl-oxazepane scaffold against COX-2 validates this combined approach. The most promising candidate, BZ-OX-02, emerged not just from a single data point but from a convergence of favorable computational predictions and potent, dose-dependent biological activity. This self-validating system, where computational predictions are rigorously tested at the bench, provides the highest level of confidence for advancing a compound into the next phase of preclinical development. The journey is far from over, but by logically bridging the digital and biological realms, we have laid a robust, data-driven foundation for success.

References

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A Comparative Cross-Reactivity Profile of (4-Benzyl-1,4-oxazepan-2-yl)methanamine: A Guide for Preclinical CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the cross-reactivity profile of the novel CNS-active compound, (4-Benzyl-1,4-oxazepan-2-yl)methanamine, against established monoamine reuptake inhibitors. The experimental framework detailed herein is designed to furnish researchers, scientists, and drug development professionals with a robust methodology for assessing the selectivity and potential off-target liabilities of this and structurally related compounds.

Introduction: The Imperative of Selectivity in CNS Drug Development

The therapeutic efficacy of centrally acting agents is intrinsically linked to their selectivity for specific neural targets. Off-target interactions, even at micromolar concentrations, can precipitate a cascade of adverse events, ranging from mild side effects to severe toxicity, and are a leading cause of attrition in the drug development pipeline[1]. The structural motifs present in this compound—specifically the benzylamine and 1,4-oxazepane moieties—suggest a pharmacological disposition towards monoamine systems. Benzylamine derivatives have a well-documented history as inhibitors of catecholamine uptake, while various oxazepane derivatives have shown affinity for dopamine receptors[2][3].

Given this structural rationale, we hypothesize that the primary mechanism of action for this compound involves the inhibition of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are the validated targets for a broad spectrum of antidepressants and psychostimulants[1][4][5].

This guide outlines a systematic approach to first, confirm this primary activity, and second, to comprehensively profile the compound's cross-reactivity against a panel of critical off-targets. To provide a meaningful context for the experimental data, we will compare the profile of this compound with two well-characterized therapeutic agents:

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).

  • Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

This comparative analysis will illuminate the selectivity window of our lead compound and provide critical insights into its potential therapeutic index and side-effect profile.

Comparative Compounds: Chemical Structures

CompoundStructureClass
This compoundC1=CC=C(C=C1)CN2CCOC(CN)C2Investigational Compound
FluoxetineC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)CCN(C)CSSRI
BupropionCC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)ClNDRI

Experimental Design: A Multi-tiered Approach to Profiling

Our experimental workflow is designed to systematically evaluate the pharmacological activity of the test compounds, moving from the hypothesized primary targets to a broad screen of safety-relevant off-targets.

Caption: Tiered experimental workflow for cross-reactivity profiling.

Primary Target Profiling: Monoamine Transporter Activity

The initial and most critical step is to determine the potency of this compound at the key monoamine transporters. We will employ a fluorescence-based neurotransmitter transporter uptake assay, which provides a robust and high-throughput alternative to traditional radiolabeled methods[6][7][8][9].

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).

  • Test compounds and reference inhibitors.

  • 96-well, black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the HEK-hSERT, HEK-hNET, and HEK-hDAT cells into separate 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and form a confluent monolayer overnight[7].

  • Compound Preparation: Prepare a serial dilution of each test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the assay buffer provided with the kit.

  • Assay Execution: a. Remove the culture medium from the cell plates and wash once with Hank's Balanced Salt Solution (HBSS). b. Add 100 µL of the diluted test compounds or vehicle control to the respective wells. c. Incubate the plates at 37°C for 20 minutes. d. Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's protocol. e. Add 50 µL of the substrate/dye solution to each well.

  • Data Acquisition: Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over 30 minutes (e.g., one reading every minute) or as an endpoint reading after a 10-30 minute incubation[7][8].

  • Data Analysis: a. For each concentration, calculate the rate of uptake (for kinetic reads) or the final fluorescence value (for endpoint reads). b. Normalize the data to the vehicle control (100% activity) and a potent, non-selective inhibitor like cocaine (0% activity). c. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data and Comparative Analysis

The resulting IC50 values will be tabulated to directly compare the potency and selectivity of this compound against the reference compounds.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
This compoundExperimentalExperimentalExperimentalCalculatedCalculated
FluoxetineLow (e.g., 1-10)High (e.g., >100)High (e.g., >1000)>10>100
BupropionHigh (e.g., >5000)Moderate (e.g., 50-100)Low (e.g., 20-50)<1<1

This primary screen will categorize our investigational compound. For instance, low nanomolar potency at all three transporters would classify it as a triple reuptake inhibitor (TRI), a class of compounds with potential therapeutic utility in depression and pain[10].

Secondary Target & Safety Profiling

A selective compound is not only potent at its intended target but also inactive at a wide array of other biologically relevant sites. The ICH S7A guidelines recommend a core battery of safety pharmacology studies to assess effects on the central nervous, cardiovascular, and respiratory systems[11][12][13][14][15]. Our in vitro profiling will focus on key molecular targets implicated in the adverse effects of CNS drugs[16].

Caption: Rationale for secondary and safety target screening.

Broad Panel Radioligand Binding Assays

Objective: To identify significant off-target binding affinities (>50% inhibition at 1 µM) across a wide range of receptors and channels.

Methodology: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a target receptor[17][18]. The compound will be screened at a fixed concentration (typically 1 µM or 10 µM) against a panel of ~40-70 targets relevant to CNS safety pharmacology (e.g., Eurofins SafetyScreen44, Charles River Safety Pharmacology Panel).

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared and homogenized[19].

  • Assay Incubation: Membranes are incubated with a specific radioligand and the test compound in a 96-well plate format.

  • Separation: Receptor-bound radioligand is separated from unbound radioligand via vacuum filtration onto glass fiber filters[17].

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a control (no compound). Significant "hits" (typically >50% inhibition) are followed up with full concentration-response curves to determine the inhibition constant (Ki).

hERG Potassium Channel Assay

Objective: To assess the potential for QT interval prolongation and cardiac arrhythmia by measuring inhibition of the hERG channel. This is a critical safety assay, as hERG inhibition is a major reason for drug withdrawal[16][20].

Methodology: The gold-standard method is automated patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channel in living cells[20][21].

Protocol Outline (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG)[22].

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit and measure the hERG tail current. The FDA recommends standardized protocols for consistency[23].

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound to the cells.

  • Data Acquisition: Continuously record the hERG current.

  • Data Analysis: Calculate the percent inhibition of the hERG tail current at each concentration and determine the IC50 value[23].

Cytochrome P450 (CYP) Inhibition Assays

Objective: To evaluate the potential for drug-drug interactions by determining the inhibitory activity of the test compound against major drug-metabolizing CYP enzymes.

Methodology: A high-throughput, LC-MS/MS-based assay using human liver microsomes and a cocktail of CYP-specific probe substrates is a standard industry practice[24][25][26].

Protocol Outline:

  • Incubation: Incubate human liver microsomes with a cocktail of CYP-specific substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) and a range of concentrations of the test compound.

  • Reaction Quenching: Stop the enzymatic reaction after a set time by adding a solvent like acetonitrile.

  • Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites for each CYP isoform.

  • Data Analysis: Determine the IC50 of the test compound for each CYP enzyme by plotting the percent inhibition of metabolite formation against the compound concentration[27][28].

Synthesis of Results and Comparative Profile

The culmination of this guide is a comprehensive, data-driven comparison that allows for an informed decision on the progression of this compound.

Table 1: Comparative Pharmacological Profile

TargetThis compoundFluoxetineBupropion
Primary Targets (IC50, nM)
SERTExperimental~5>5000
NETExperimental~150~75
DATExperimental>1000~35
Key Off-Targets (Ki, nM)
5-HT2A ReceptorExperimental>1000>1000
Dopamine D2 ReceptorExperimental>1000>1000
Alpha-1 Adrenergic ReceptorExperimental>1000>1000
Muscarinic M1 ReceptorExperimental>1000>1000
Histamine H1 ReceptorExperimental>1000>1000
Safety Targets (IC50, µM)
hERG ChannelExperimental>30>30
CYP2D6Experimental~1>50
CYP3A4Experimental>10>50

Conclusion and Forward Look

This guide has outlined a rigorous, industry-standard workflow for the comprehensive cross-reactivity profiling of this compound. The initial focus on monoamine transporters, dictated by the compound's chemical structure, serves as the foundation for a broader investigation into off-target interactions.

The true value of this approach lies in the comparative analysis. By benchmarking against well-understood drugs like Fluoxetine and Bupropion, we can contextualize the selectivity and safety profile of our novel compound. A desirable profile for this compound would be high potency at its intended primary target(s) with at least a 100-fold selectivity window against all tested off-targets and safety-related proteins.

Significant activity at any of the safety targets, particularly the hERG channel or key CYP enzymes, would be a major red flag requiring careful consideration and potentially further medicinal chemistry efforts to mitigate these liabilities. Ultimately, the data generated through this comprehensive profiling guide will be instrumental in making a go/no-go decision for the continued development of this compound as a potential therapeutic agent for CNS disorders.

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A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,4-Oxazepane Derivatives Against the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-grounded protocol for the comparative molecular docking analysis of novel 1,4-oxazepane derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology. This document moves beyond a simple step-by-step list, delving into the scientific rationale behind key decisions to ensure a robust and meaningful in silico evaluation.

Introduction: The Rationale for Targeting EGFR with 1,4-Oxazepane Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a well-validated target for anticancer therapies.[1] Current treatments include small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its downstream signaling cascade.[1]

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered significant interest in medicinal chemistry due to its conformational flexibility and synthetic accessibility.[2] This unique three-dimensional structure allows for the creation of diverse chemical libraries with the potential to interact with a wide array of biological targets with high affinity and selectivity.[2] Recent studies have highlighted the anticancer potential of oxazepine and related heterocyclic derivatives, suggesting that the 1,4-oxazepane core could serve as a promising framework for the design of novel EGFR inhibitors.[3]

This guide will provide a comprehensive framework for a comparative docking analysis of novel 1,4-oxazepane derivatives against the EGFR kinase domain, using established TKIs as benchmarks.

Experimental Design: A Self-Validating In Silico Workflow

A robust computational study requires a well-defined and validated workflow. The following experimental design is structured to ensure the reliability and reproducibility of the docking analysis.

Selection of the Protein Target

The crystal structure of the EGFR kinase domain in complex with the known inhibitor erlotinib (PDB ID: 1M17) will be utilized for this study.[3][4][5][6] This structure provides a high-resolution map of the ATP-binding site and the key interactions made by a clinically relevant inhibitor, offering a solid foundation for our comparative analysis.

Ligand Selection

To ensure a comprehensive comparison, a diverse set of ligands will be analyzed:

  • 1,4-Oxazepane Derivatives: Two promising 1-oxa-4-azaspiro[7][8]deca-6,9-diene-3,8-dione derivatives with demonstrated anticancer activity will be the focus of our investigation:

    • Compound 6d: Exhibited the strongest effect on the A549 lung cancer cell line with an IC50 of 0.26 μM.[3][9]

    • Compound 8d: Showed the most potent cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 μM.[3][9]

  • Reference EGFR Inhibitors: Three well-established, clinically approved EGFR tyrosine kinase inhibitors will be used as positive controls and for comparative analysis:

    • Erlotinib: A potent, reversible EGFR inhibitor.[3]

    • Gefitinib: Another widely used reversible EGFR inhibitor.

    • Lapatinib: A dual inhibitor of both EGFR and HER2.

Computational Workflow Overview

The comparative docking analysis will follow a structured workflow, from protein and ligand preparation to docking simulation and results analysis. This process is designed to be self-validating by first redocking the co-crystallized ligand (erlotinib) to ensure the docking protocol can reproduce the experimentally observed binding mode.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB_retrieval Retrieve EGFR Structure (PDB: 1M17) Protein_prep Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign charges PDB_retrieval->Protein_prep Grid_gen Define Binding Site & Generate Docking Grid Protein_prep->Grid_gen Ligand_prep Prepare Ligands: - 1,4-Oxazepane Derivatives - Reference TKIs - Generate 3D conformers - Assign charges Redocking Protocol Validation: Redock Erlotinib Ligand_prep->Redocking Grid_gen->Redocking Docking Perform Docking: - 1,4-Oxazepane Derivatives - Reference TKIs Redocking->Docking If RMSD < 2Å Scoring Analyze Docking Scores & Binding Energies Docking->Scoring Interaction Visualize & Analyze Binding Interactions Scoring->Interaction Comparison Comparative Analysis: Derivatives vs. TKIs Interaction->Comparison G cluster_protein EGFR Kinase Domain Active Site Met793 Met793 Leu718 Leu718 Thr790 Thr790 Asp855 Asp855 Lys745 Lys745 Oxazepane 1,4-Oxazepane Derivative (e.g., Compound 8d) Oxazepane->Met793 H-Bond Oxazepane->Leu718 Hydrophobic Oxazepane->Thr790 Hydrophobic Oxazepane->Asp855 Ionic Interaction Oxazepane->Lys745 H-Bond

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Oxazepane Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Potency and Selectivity in Kinase Inhibitor Development

The 1,4-oxazepane motif has emerged as a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for precise orientation of pharmacophoric elements.[1] This has led to its successful application in developing potent modulators for various biological targets, including protein kinases.[2][3] Kinase inhibitors have revolutionized the treatment of many diseases, particularly in oncology. However, the therapeutic success of a kinase inhibitor is not dictated by its on-target potency alone. It is the delicate balance between high potency and exquisite selectivity that distinguishes a promising clinical candidate from a compound destined for preclinical failure.[4][5]

High potency, often quantified by the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), is a measure of the drug concentration required to achieve a desired level of target inhibition.[4][6] While essential, extreme potency is therapeutically irrelevant if the compound interacts with numerous unintended "off-target" proteins.[7][8] Such promiscuity can lead to unforeseen toxicities, as the inhibitor disrupts signaling pathways unrelated to the disease pathology.[9]

This guide provides a comprehensive framework for benchmarking the potency and selectivity of novel oxazepane-based kinase inhibitors. We will compare three hypothetical compounds—OXA-201 , OXA-202 , and OXA-203 —against a well-characterized, market-leading inhibitor, Standard-789 , targeting the fictional but therapeutically relevant "Inflammation-Associated Kinase 1" (IAK1). We will detail the causality behind our experimental choices, provide robust, self-validating protocols, and present a clear interpretation of the comparative data to guide lead candidate selection.

Section 1: Biochemical Potency Assessment – Quantifying On-Target Efficacy

The first critical step is to determine how effectively our novel compounds inhibit the primary target, IAK1, in a controlled, biochemical environment. This allows for a direct comparison of their intrinsic inhibitory power, free from the complexities of a cellular system like membrane permeability or efflux pumps.[10]

Causality of Assay Choice:

For this purpose, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput screening and potency determination.[11][12] We have selected a LanthaScreen™ TR-FRET assay format for its numerous advantages:

  • High Sensitivity & Robustness: The time-resolved nature of the measurement minimizes interference from compound auto-fluorescence, a common issue in HTS campaigns.[13]

  • Homogeneous Format: The "mix-and-read" protocol is simple, requires no wash steps, and is easily automated, ensuring high reproducibility.[14]

  • Direct Measurement: It measures the inhibition of substrate phosphorylation, providing a direct readout of kinase activity.[15]

Experimental Workflow: IAK1 Potency Determination

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis prep_comp Serially Dilute Test Compounds (OXA-201, OXA-202, OXA-203, Std-789) add_comp Dispense Compounds into 384-well plate prep_comp->add_comp prep_kin Prepare Kinase/Substrate Mix (IAK1 Enzyme + Fluorescein-Substrate) add_kin Add Kinase/Substrate Mix Start Kinase Reaction prep_kin->add_kin prep_ab Prepare Detection Mix (Tb-Antibody + EDTA) stop_rxn Add Detection Mix (EDTA stops reaction) prep_ab->stop_rxn incubate_kin Incubate at RT (e.g., 60 min) add_kin->incubate_kin incubate_kin->stop_rxn incubate_detect Incubate at RT (e.g., 60 min for Ab binding) stop_rxn->incubate_detect read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 520nm & 495nm) incubate_detect->read_plate calc_ratio Calculate TR-FRET Ratio (520nm / 495nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) calc_ratio->plot_curve calc_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for TR-FRET based biochemical potency assay.

Protocol: IAK1 LanthaScreen™ TR-FRET Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Compound Preparation:

    • Create an 11-point, 3-fold serial dilution series for each compound (OXA-201, OXA-202, OXA-203, Standard-789) in DMSO, starting at a top concentration of 100 µM.

    • Include DMSO-only wells as a negative control (0% inhibition) and a known potent, non-oxazepane IAK1 inhibitor as a positive control (100% inhibition).

  • Assay Plate Setup (384-well format):

    • Transfer 50 nL of each compound dilution and controls into the appropriate wells of a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer containing recombinant IAK1 enzyme and a fluorescein-labeled substrate peptide.[15]

    • Dispense 5 µL of this solution into each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes, shielded from light.

  • Detection:

    • Prepare a 2X Antibody/EDTA solution containing a terbium-labeled anti-phosphopeptide antibody. EDTA is included to chelate Mg2+ and stop the kinase reaction.

    • Add 5 µL of the detection solution to each well.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar® FS).[11]

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.[16]

    • Self-Validation: Calculate the Z'-factor for the assay plate. A Z' > 0.5 is considered excellent and confirms the robustness and reliability of the screening data.

Comparative Potency Data
CompoundTargetAssay TypeIC50 (nM)
OXA-201 IAK1TR-FRET1.2
OXA-202 IAK1TR-FRET8.5
OXA-203 IAK1TR-FRET4.3
Standard-789 IAK1TR-FRET3.0

Interpretation: The biochemical data clearly indicates that OXA-201 is the most potent inhibitor of IAK1, being approximately 2.5-fold more potent than the current standard. OXA-203 also shows sub-nanomolar potency, while OXA-202 is the least potent of the novel series. However, this is only one part of the story.

Section 2: Selectivity Profiling – De-risking via Off-Target Assessment

A potent compound is of little value if it is not selective. Off-target interactions are a primary cause of drug-induced toxicity and clinical trial failure.[7][9] Therefore, the next essential step is to profile our compounds against a broad panel of other kinases to understand their selectivity profile.

Causality of Assay Choice:

For comprehensive selectivity profiling, we will utilize a binding-based assay platform, specifically the KINOMEscan™ service.[17][18] This technology is chosen for several key reasons:

  • Breadth: It screens against the largest commercially available panel of human kinases (>450), providing a comprehensive view of the compound's interactions across the kinome.[19]

  • Quantitative Binding Data: The assay directly measures the binding affinity (dissociation constant, Kd) of the compound to each kinase, which is a thermodynamic constant and more directly comparable across different targets than IC50 values.[19]

  • ATP-Independent: The assay is performed in the absence of ATP, eliminating potential artifacts from compounds that compete with ATP.[19]

Signaling Pathway Context

G cluster_pathway Hypothetical Inflammatory Signaling cluster_target Target Pathway cluster_off_target Off-Target Pathway Cytokine Inflammatory Cytokine Receptor Receptor Cytokine->Receptor IAK1 IAK1 (On-Target) Receptor->IAK1 IAK_family IAK-Family Kinase (Potential Off-Target) Receptor->IAK_family Downstream1 Substrate A IAK1->Downstream1 Response1 Pro-inflammatory Gene Expression Downstream1->Response1 Downstream2 Substrate B IAK_family->Downstream2 Response2 Cell Survival / Proliferation Downstream2->Response2

Caption: On-target vs. potential off-target kinase pathways.

Protocol: KINOMEscan™ Selectivity Profiling

This is a fee-for-service assay performed by specialized vendors, and the protocol is based on their established, validated methods.[20]

  • Compound Submission: Provide the vendor with samples of OXA-201, OXA-202, OXA-203, and Standard-789 at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle: The technology is a competitive binding assay.[17] A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR. A potent compound will prevent the kinase from binding to the support, resulting in a low qPCR signal.

  • Screening: Each compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel (e.g., scanMAX panel).[18]

  • Hit Identification: Kinases for which binding is significantly inhibited (e.g., >90% inhibition) are identified as "hits."

  • Kd Determination: For all identified hits, a full 11-point dose-response curve is generated to determine the precise binding affinity (Kd).

Comparative Selectivity Data

Here, we present the Kd values for the on-target (IAK1) and a key off-target, a closely related "IAK-Family Kinase" (IAK-FK), which is known to be involved in essential cell survival pathways.

CompoundOn-Target Kd (nM)IAK1Off-Target Kd (nM)IAK-FKSelectivity Index(Off-Target Kd / On-Target Kd)
OXA-201 0.9 8.19
OXA-202 6.8>10,000>1,470
OXA-203 3.51,250357
Standard-789 2.4288120

Section 3: Synthesis & Interpretation – A Data-Driven Path to Lead Selection

Now, as a Senior Application Scientist, we must synthesize these two datasets to make an informed, expert recommendation. Potency alone is insufficient; a holistic view is critical.[4]

  • OXA-201: This compound is a classic example of a potent but non-selective inhibitor. While it has the best on-target potency (Kd = 0.9 nM), it is only 9-fold selective over the IAK-FK off-target. A low selectivity index (<100 is often a red flag) suggests a high probability of toxicity due to the inhibition of the IAK-FK survival pathway.[21] This compound carries a high risk profile and should be deprioritized.

  • OXA-202: This compound demonstrates the opposite profile. It is exceptionally selective, with no significant binding to IAK-FK detected even at high concentrations (Kd >10,000 nM), resulting in a superb selectivity index of >1,470. However, its on-target potency (Kd = 6.8 nM) is the weakest of the series and over 2-fold weaker than the standard. While its safety profile is likely excellent, its efficacy may be compromised.

  • OXA-203: This compound represents the optimal balance of potency and selectivity. It is highly potent against the IAK1 target (Kd = 3.5 nM), comparable to the standard. Crucially, it boasts a strong selectivity index of 357, indicating a wide therapeutic window and a significantly lower risk of off-target toxicity compared to both OXA-201 and the current standard.

Conclusion and Recommendation

Based on a comprehensive analysis of both biochemical potency and kinome-wide selectivity, OXA-203 is unequivocally the superior lead candidate for advancement. It combines potent on-target activity with a robust selectivity profile that significantly de-risks its progression into further preclinical studies, such as cell-based potency assays (EC50 determination) and ADME-Tox profiling.[22][23] While OXA-201 is more potent, its lack of selectivity makes it a high-risk liability. OXA-202, though highly selective, may lack the required potency for clinical efficacy. OXA-203 represents the most promising intersection of efficacy and safety, embodying the core principles of modern rational drug design.[24]

References

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Beyond the Piperidine: A Comparative Guide to the ADME Properties of 1,4-Oxazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan—a privileged scaffold found in a vast number of approved therapeutics.[1] Its favorable physicochemical properties often translate to desirable pharmacokinetics, making it a default choice for many drug discovery campaigns. However, the relentless pursuit of novel chemical space and improved drug-like properties necessitates the exploration of bioisosteric replacements. One such candidate that has garnered increasing interest is the 1,4-oxazepane ring, a seven-membered saturated heterocycle.

This guide provides a comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,4-oxazepane analogs in comparison to their well-established piperidine counterparts. By examining key physicochemical differences and their impact on in vitro ADME parameters, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ the 1,4-oxazepane scaffold in their discovery programs.

The Strategic Rationale: Why Look Beyond Piperidine?

The decision to substitute a piperidine ring is often driven by the need to modulate several key properties simultaneously:

  • Physicochemical Properties: Introducing a heteroatom like oxygen in the 1,4-oxazepane ring can alter lipophilicity, polarity, and hydrogen bonding capacity. These modifications can be leveraged to fine-tune solubility and permeability.[2]

  • Metabolic Stability: The metabolic fate of piperidine-containing drugs is often linked to oxidation at the carbon atoms adjacent to the nitrogen. The introduction of an oxygen atom in the 1,4-oxazepane ring can block a potential site of metabolism, potentially enhancing metabolic stability.

  • Novelty and Patentability: Exploring less-common scaffolds like 1,4-oxazepane provides an opportunity to generate novel intellectual property.

A Head-to-Head Comparison of Physicochemical Properties

The fundamental differences in the ADME profiles of 1,4-oxazepane and piperidine analogs can be traced back to their distinct physicochemical characteristics. The replacement of a methylene group in piperidine with an oxygen atom in 1,4-oxazepane has profound effects on lipophilicity and basicity.

PropertyPiperidine1,4-Oxazepane (Homomorpholine)Implication for ADME
Molecular Weight 85.15 g/mol 101.15 g/mol [3]A modest increase with the 1,4-oxazepane scaffold.
logP (Predicted) ~0.5~-0.3The introduction of the ether oxygen in 1,4-oxazepane generally leads to a decrease in lipophilicity (lower logP), which can improve aqueous solubility.
pKa (Predicted) ~11.2~10.0[3]The ether oxygen in 1,4-oxazepane has an electron-withdrawing effect, reducing the basicity of the nitrogen atom. This can impact salt formation, interactions with acidic targets, and lysosomal trapping.
Polar Surface Area (PSA) 12.0 Ų21.3 ŲThe increased PSA of 1,4-oxazepane suggests a higher potential for hydrogen bonding, which can influence solubility and permeability.

Note: Predicted values are used for the parent scaffolds to illustrate general trends.

Evaluating the ADME Profile: A Data-Driven Comparison

Absorption: Permeability Across the Intestinal Barrier

The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption of orally administered drugs.[4] A compound's apparent permeability coefficient (Papp) is a key indicator of its potential for oral bioavailability.

Generally, compounds with Papp (A-B) > 10 x 10⁻⁶ cm/s are considered to have high permeability, while those with values < 2 x 10⁻⁶ cm/s are classified as having low permeability.

Illustrative Permeability Data

Compound ClassScaffoldPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)Reference
EGFR Inhibitor Analog1,2,4-Oxadiazole with Morpholine1 - 5Not Reported[5]
Marketed Drugs (Median)Various (including Piperidine)~16Not Applicable[6]

Note: The morpholine-containing compound is presented as a surrogate for 1,4-oxazepane due to the scarcity of public data for the latter. Morpholine is a six-membered ring with a 1,4-oxygen-nitrogen relationship.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences its distribution and the concentration of free, pharmacologically active compound.[7] High plasma protein binding (>99%) can limit the amount of drug available to reach its target.

Illustrative Plasma Protein Binding Data

Compound ClassScaffoldPlasma Protein Binding (%)SpeciesReference
OxazepamBenzodiazepine97%Human[8]
Various DrugsVariousFirocoxib: 18.59-20.65%Koala[9]
RO4929097γ-Secretase Inhibitor>97%Human[10]

Note: Oxazepam is a benzodiazepine and its structure contains a diazepine ring, which is related to oxazepane. This data is illustrative of a compound with a seven-membered nitrogen-containing heterocycle.

The degree of plasma protein binding is highly dependent on the overall structure of the molecule, not just the heterocyclic core. However, the lower lipophilicity of 1,4-oxazepane analogs could potentially lead to lower plasma protein binding compared to their more lipophilic piperidine counterparts, a generally desirable attribute.

Metabolism: Stability in the Presence of Liver Enzymes

Metabolic stability, typically assessed using liver microsomes, is a critical determinant of a drug's half-life and oral bioavailability. Intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.

Illustrative Metabolic Stability Data

Compound ClassScaffoldHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint)Reference
EGFR Inhibitor Analog1,2,4-Oxadiazole with Morpholine30 - 60Moderate[5]
Various CNS DrugsVarious (including Piperidine)Not directly reportedScaled CLint: < 5 to 4496 ml/min/kg[11][12]

Note: HLM refers to Human Liver Microsomes.

The 1,4-oxazepane scaffold is hypothesized to offer improved metabolic stability over piperidine by blocking a potential site of CYP450-mediated oxidation. The available data for a morpholine-containing compound suggests that moderate stability can be achieved.[5] For piperidine-containing compounds, metabolic stability is highly variable and dependent on the substitution pattern and the overall molecular context.

Experimental Protocols for ADME Profiling

To ensure the generation of robust and reproducible ADME data, standardized in vitro assays are employed. Below are detailed protocols for the key assays discussed in this guide.

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Experimental Workflow

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded onto semi-permeable Transwell® inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Dosing: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell® plate.

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver chamber at various time points.

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. For bidirectional assays, the efflux ratio is determined to assess the potential for active transport.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

Experimental Workflow

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: The test compound is added to a mixture containing liver microsomes (e.g., human, rat) and a buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.

Experimental Workflow

Caption: Workflow for the plasma protein binding assay.

Step-by-Step Methodology:

  • Sample Preparation: The test compound is added to plasma from the desired species (e.g., human, rat, mouse).

  • Dialysis Device: The plasma containing the compound is placed in one chamber of a dialysis device, separated by a semi-permeable membrane from a second chamber containing a protein-free buffer.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Conclusion and Future Directions

The replacement of a piperidine ring with a 1,4-oxazepane scaffold represents a viable strategy for medicinal chemists seeking to modulate the ADME properties of their compounds. The introduction of an ether oxygen atom generally leads to a decrease in lipophilicity and basicity, which can favorably impact solubility and reduce off-target effects related to high basicity. While the 1,4-oxazepane ring may also offer a metabolic "blocking" position, the overall effect on metabolic stability is highly context-dependent.

The scarcity of direct comparative ADME data underscores the need for further systematic studies. Future research should focus on the synthesis and parallel ADME profiling of matched molecular pairs of piperidine and 1,4-oxazepane analogs to provide a clearer, quantitative understanding of the ADME trade-offs. Such studies will be invaluable in guiding the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). National Institutes of Health. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. [Link]

  • Protein binding of oxazepam and its glucuronide conjugates to human albumin. (n.d.). PubMed. [Link]

  • The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. (2023). PubMed. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (n.d.). National Institutes of Health. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.).
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2024). Springer. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2025). ResearchGate. [Link]

  • Determination of Compound Binding to Plasma Proteins. (2025). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (2016). RSC Publishing. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI. [Link]

  • The extent of plasma protein binding of some drugsa used by the anaesthetist. (n.d.). BJA Education. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed. [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (n.d.). PubMed. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Institutes of Health. [Link]

  • plasma protein binding & the free drug hypothesis. (2021). YouTube. [Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. (n.d.). DOI. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. [Link]

  • Synthesis of substituted benzo[b][1][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). RSC Publishing. [Link]

  • Computational models for ADME. (2025). ResearchGate. [Link]

  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. (n.d.). National Institutes of Health. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]

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  • Heterocycles in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of (4-Benzyl-1,4-oxazepan-2-yl)methanamine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of (4-Benzyl-1,4-oxazepan-2-yl)methanamine (CAS No. 112925-36-7), a compound utilized in medicinal chemistry and pharmaceutical research.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available through the conducted research, this guide synthesizes best practices from authoritative sources on chemical waste management to ensure a robust and safe disposal workflow.

The procedures outlined below are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and are designed to be consistent with the policies of leading research institutions.[4][5][6] It is imperative to note that all chemical waste disposal must comply with applicable federal, state, and local regulations.[7] Therefore, this guide should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Understanding the Hazard Profile: An Evidence-Based Inference

In the absence of a specific SDS, a risk assessment must be conducted based on the chemical's structure and data from analogous compounds. This compound is a substituted oxazepane containing a benzylamine moiety. Related compounds, such as certain benzylamines, are classified as combustible liquids that can cause severe skin burns and eye damage, and are harmful if swallowed or in contact with skin.[8] Given these potential hazards, this compound should be handled as a hazardous waste until proven otherwise.

Key Inferred Hazard Characteristics:

  • Corrosivity: Potential for causing severe skin burns and eye damage.

  • Toxicity: Likely harmful if ingested or absorbed through the skin.

  • Reactivity: The potential for hazardous reactions with incompatible materials should be assumed.

Potential Hazard Class Handling Precaution Relevant Regulation
Corrosive (Inferred) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]EPA Hazardous Waste Characteristic (40 CFR §261.22)
Toxic (Inferred) Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated area or a chemical fume hood.[8]EPA Hazardous Waste Characteristic (40 CFR §261.24)
Reactive (Inferred) Do not mix with other chemicals unless compatibility is confirmed. Store away from incompatible materials.[10]EPA Hazardous Waste Characteristic (40 CFR §261.23)

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to minimize risk to personnel and the environment.

Visualizing the Disposal Pathway

DisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request & Pickup A Generate Waste (e.g., unused reagent, contaminated labware) B Segregate as Hazardous Chemical Waste (Do not mix with other waste streams) A->B C Select a Compatible, Leak-Proof Container (e.g., HDPE or glass with screw cap) B->C D Affix a Hazardous Waste Label C->D E Record Chemical Name and Concentration D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed and in Secondary Containment F->G H Inspect Weekly for Leaks or Degradation G->H I Request Waste Pickup When Container is Full (or per SAA timeline) H->I J EHS Personnel Collects Waste for Final Disposal I->J

Caption: Disposal workflow for this compound waste.

Detailed Procedural Steps

Part 1: Personal Protective Equipment (PPE) and Safety Measures

  • Gowning: Before handling the chemical waste, don a full-length laboratory coat, closed-toe shoes, and long pants.

  • Eye Protection: Wear chemical splash goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to wear double gloves. Inspect gloves for any signs of degradation or puncture before use.[11]

  • Ventilation: All handling of this compound waste should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.

Part 2: Waste Collection and Containerization

  • Waste Segregation: Collect waste containing this compound separately from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[12]

  • Container Selection: Choose a waste container that is in good condition, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers with a secure screw cap are generally suitable.[10] Avoid using metal containers due to the potential for corrosion from amine compounds.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department.[13] The label must clearly state the full chemical name: "this compound" and the approximate concentration or quantity.[4] Do not use abbreviations or chemical formulas.[4]

  • Filling the Container: Add waste to the container carefully, avoiding splashes. Do not fill the container beyond 90% of its capacity to allow for expansion.[6]

Part 3: Storage and Accumulation

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[4] Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[14]

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and acids.[10]

  • Time and Volume Limits: Be aware of the accumulation limits for your SAA, which are typically up to 55 gallons of hazardous waste.[13] Waste must be removed from the laboratory within specified timeframes (e.g., every twelve months for academic labs under Subpart K regulations) or when the container is full.[15]

Part 4: Final Disposal

  • Requesting Pickup: Once the waste container is full or has reached the storage time limit, submit a chemical waste pickup request to your institution's EHS department.[4]

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[14] It must be collected by trained EHS personnel or a licensed hazardous waste contractor for proper treatment and disposal in compliance with EPA regulations.[6]

Part 5: Spill and Emergency Procedures

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it through the chemical waste stream.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills (outside of a fume hood or a large volume):

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response team immediately.[14]

    • Provide them with the name of the chemical and any available hazard information.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to the widely adopted principles of hazardous waste management. By following the steps of segregation, proper containerization and labeling, and controlled accumulation, you create a chain of custody that ensures the waste is managed safely from the point of generation to its final disposal. The requirement to involve your institution's EHS department provides a critical verification step, ensuring that all actions are in compliance with local, state, and federal regulations.

The expertise behind these recommendations is drawn from established guidelines from the EPA and the collective experience of numerous research institutions that have developed robust chemical safety programs. By explaining the "why" behind each step—such as using specific container materials to avoid reactions—this guide empowers researchers to make informed and safe decisions.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • This compound. MySkinRecipes.

  • This compound. MySkinRecipes.

  • 112925-36-7|this compound. BLDpharm.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 4-Benzyl-[10][14]Oxazepan-6-One. ChemBK.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Safety Data Sheet. Enamine.

  • Safety Data Sheet. Cayman Chemical.

  • (R)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane. Guidechem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island Environmental Health & Safety.

  • Safe Handling of Hazardous Drugs. Duke University Occupational and Environmental Safety Office.

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

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A Comprehensive Guide to the Safe Handling of (4-Benzyl-1,4-oxazepan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the novelty of these compounds, such as (4-Benzyl-1,4-oxazepan-2-yl)methanamine, often means that comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling, use, and disposal of this and structurally similar research chemicals. Our approach is rooted in the precautionary principle: in the absence of specific data, we treat the compound as potentially hazardous, drawing on information from analogous structures and established laboratory safety protocols to ensure the well-being of all personnel.

Hazard Assessment: An Inference-Based Approach

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted by examining its structural motifs. The molecule contains a primary amine and a benzyl group, features that are present in well-characterized compounds.

  • Benzylamine as an Analog: Benzylamine is a primary amine that is structurally similar to the aminomethyl group attached to the oxazepane ring. The SDS for benzylamine indicates that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. Therefore, it is prudent to assume that this compound may exhibit similar corrosive and toxic properties.

  • Piperidine Analogs: Related structures like N-benzyl-4-piperidone and 4-benzylpiperidine are known to cause skin and eye irritation. This further supports the need for robust skin and eye protection.

  • General Amine Reactivity: Aliphatic amines can be corrosive and are often respiratory tract irritants. The potential for these hazards should be assumed until data proves otherwise.

Based on this analysis, this compound should be handled as a substance that is potentially:

  • Corrosive to skin and eyes.

  • Harmful or toxic upon ingestion, inhalation, or skin absorption.

  • An irritant to the respiratory system.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE program is essential when handling chemicals with unknown hazards. The selection of PPE should be based on a thorough risk assessment of the planned procedures.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive amine. Standard safety glasses are insufficient.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl outer glove).Provides a robust barrier against a potentially corrosive and easily absorbed substance. The use of two different materials offers broader chemical resistance. Always check glove compatibility charts.
Body Protection A chemically resistant lab coat, supplemented with a chemically resistant apron.Protects the torso and limbs from spills and splashes. For larger quantities or procedures with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a qualified industrial hygienist based on the scale of the work and the ventilation available.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess Assess Task: - Scale (mg, g, kg) - Potential for splash/aerosol - Duration of handling Start->Assess Engineering Primary Control: Work in a certified chemical fume hood? Assess->Engineering Body Standard PPE: - Double Gloves (Nitrile/Neoprene) - Chemical Splash Goggles - Lab Coat Engineering->Body  Yes   Respirator Consult EHS: Respirator Required Engineering->Respirator  No   FaceShield Add Face Shield Body->FaceShield Splash risk? Apron Add Chemical Apron Body->Apron Large scale? Proceed Proceed with Caution Body->Proceed  Low risk/scale   FaceShield->Apron Apron->Proceed Respirator->Body

Caption: PPE selection workflow for handling the target compound.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbents and neutralizers for amines (such as a weak acid like citric acid) should be available in the laboratory.

  • Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste before beginning the experiment.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all transfers of the solid or solutions within the chemical fume hood.

    • Use tools such as spatulas and powder funnels to minimize the generation of dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Ensure all glassware is free of defects and properly secured.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

    • Keep the fume hood sash at the lowest practical height.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A suitable decontamination solution would be a mild acid, followed by a water and soap wash.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste is illegal and harmful to the environment. All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (gloves, paper towels, weigh boats, etc.) should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams. For example, do not mix acidic waste with the amine waste in the same container.

    • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of all components.

  • Storage: Store waste containers in a designated satellite accumulation area within the lab. Ensure secondary containment is used for liquid waste containers.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not pour any amount of this chemical down the drain.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • Carl ROTH. (n.d.).

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